molecular formula C11H22ClNO2 B1420802 Ethyl 4-(piperidin-4-yl)butanoate hydrochloride CAS No. 473987-07-4

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

货号: B1420802
CAS 编号: 473987-07-4
分子量: 235.75 g/mol
InChI 键: NMPWYBAVVLQTIN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (CAS 473987-07-4) is a piperidine-derived chemical building block characterized by a four-carbon butanoate ester chain linked to the 4-position of the piperidine ring, supplied as a stable hydrochloride salt to enhance solubility and handling . This compound serves as a versatile intermediate in organic synthesis and medicinal chemistry, particularly in the construction of more complex molecules for pharmaceutical development . Its piperidine moiety is a common pharmacophore found in compounds that interact with the central nervous system, and structural analogs of piperidine are being actively investigated for their enzyme inhibition properties and potential as analgesic or anti-inflammatory agents . The molecular formula is C 11 H 22 ClNO 2 with a molecular weight of 235.75 g/mol . The canonical SMILES representation is CCOC(=O)CCCC1CCNCC1.Cl . Researchers are exploring its application in the synthesis of novel molecular scaffolds, such as those targeting the NLRP3 inflammasome, a key component in the inflammatory response linked to a wide range of diseases . The mechanism of action for derivatives based on this scaffold may involve interaction with enzymatic targets or protein binding sites, potentially inhibiting specific proteases or modulating biological pathways . This product is labeled with the signal word "Warning" and carries hazard statements H315, H319, and H335, indicating it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to store under an inert atmosphere at 2-8°C . This chemical is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications .

属性

IUPAC Name

ethyl 4-piperidin-4-ylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-2-14-11(13)5-3-4-10-6-8-12-9-7-10;/h10,12H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPWYBAVVLQTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676382
Record name Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473987-07-4
Record name Ethyl 4-(piperidin-4-yl)butanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676382
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed examination of the synthetic pathways for producing ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a key intermediate in pharmaceutical research and development. The methodologies presented are grounded in established chemical principles and supported by literature precedents, offering a comprehensive resource for chemists in the field.

Introduction: The Significance of a Versatile Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its presence often imparts favorable pharmacokinetic properties, such as improved solubility and bioavailability. This compound serves as a valuable building block, providing a versatile scaffold for the synthesis of more complex molecules, including analgesics, antipsychotics, and anti-inflammatory agents. The strategic placement of the butanoate ester and the secondary amine functionality allows for diverse chemical modifications, making it a crucial intermediate in drug discovery programs. The hydrochloride salt form enhances the compound's stability and handling characteristics.

Strategic Approaches to Synthesis: Two Viable Pathways

The synthesis of this compound can be approached through two primary strategic routes, each with its own set of advantages and considerations.

  • Route A: Pyridine Hydrogenation. This classical approach involves the initial synthesis of a pyridine-containing precursor, ethyl 4-(pyridin-4-yl)butanoate, followed by the catalytic hydrogenation of the aromatic pyridine ring to the desired piperidine.

  • Route B: N-Protected Piperidine Elaboration. An alternative strategy begins with a pre-formed and protected piperidine ring, such as N-Boc-4-formylpiperidine. The butanoate side chain is then constructed onto this scaffold, followed by deprotection to yield the final product.

This guide will delve into the technical details of both pathways, providing step-by-step protocols and explaining the chemical reasoning behind each transformation.

Route A: The Pyridine Hydrogenation Pathway

This pathway is often favored for its cost-effectiveness and scalability. The synthesis is conceptually straightforward, proceeding in two main stages.

Workflow for Route A: Pyridine Hydrogenation

Pyridine Hydrogenation Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Catalytic Hydrogenation & Salt Formation 4-Picoline 4-Picoline Michael_addition Michael Addition 4-Picoline->Michael_addition Ethyl_acrylate Ethyl_acrylate Ethyl_acrylate->Michael_addition Ethyl_4_pyridin_4_yl_butanoate Ethyl 4-(pyridin-4-yl)butanoate Michael_addition->Ethyl_4_pyridin_4_yl_butanoate Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Ethyl_4_pyridin_4_yl_butanoate->Hydrogenation Ethyl_4_piperidin_4_yl_butanoate Ethyl 4-(piperidin-4-yl)butanoate Hydrogenation->Ethyl_4_piperidin_4_yl_butanoate HCl_treatment HCl Treatment Ethyl_4_piperidin_4_yl_butanoate->HCl_treatment Final_Product Ethyl 4-(piperidin-4-yl)butanoate hydrochloride HCl_treatment->Final_Product

Caption: Workflow for the synthesis via pyridine hydrogenation.

Stage 1: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate

The initial step involves the synthesis of the pyridine-containing precursor. A common method is the Michael addition of a nucleophile derived from 4-picoline to an acrylate ester.

Experimental Protocol:

  • Deprotonation of 4-Picoline: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, dissolve 4-picoline in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Strong Base: Slowly add a solution of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium amide, to the cooled solution. The formation of a deep red or orange color indicates the generation of the 4-picolyl anion.

  • Michael Addition: To the solution of the anion, add ethyl acrylate dropwise while maintaining the low temperature. The reaction mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure ethyl 4-(pyridin-4-yl)butanoate.

Reagent/SolventMolar EquivalentPurpose
4-Picoline1.0Starting material
Anhydrous THF-Solvent
Strong Base (e.g., LDA)1.1Deprotonation
Ethyl acrylate1.2Michael acceptor
Saturated NH4Cl (aq)-Quenching agent
Ethyl acetate-Extraction solvent
Brine-Washing agent
Anhydrous Na2SO4-Drying agent
Stage 2: Catalytic Hydrogenation and Salt Formation

The hydrogenation of the pyridine ring to a piperidine is a critical step that requires careful selection of the catalyst and reaction conditions to ensure high yield and selectivity.

Experimental Protocol:

  • Reaction Setup: In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve ethyl 4-(pyridin-4-yl)butanoate in a suitable solvent, typically ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 50-80 °C). The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Catalyst Filtration: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Salt Formation: To the filtrate, add a solution of hydrogen chloride in a suitable solvent (e.g., 2 M HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white to off-white solid.

Reagent/SolventMolar EquivalentPurpose
Ethyl 4-(pyridin-4-yl)butanoate1.0Substrate
Ethanol or Methanol-Solvent
Palladium on Carbon (Pd/C)0.05 - 0.1Catalyst
Hydrogen GasExcessReducing agent
HCl solution1.1Salt formation
Diethyl ether-Washing solvent

Route B: The N-Protected Piperidine Elaboration Pathway

This route offers excellent control over the piperidine stereochemistry and can be advantageous when functional group tolerance is a concern. The use of a tert-butyloxycarbonyl (Boc) protecting group is common due to its stability and ease of removal under acidic conditions.[1]

Workflow for Route B: N-Protected Piperidine Elaboration

N-Protected Piperidine Pathway cluster_0 Stage 1: Side Chain Construction cluster_1 Stage 2: Reduction and Deprotection N_Boc_4_formylpiperidine N-Boc-4-formylpiperidine Horner_Wadsworth_Emmons Horner-Wadsworth-Emmons Reaction N_Boc_4_formylpiperidine->Horner_Wadsworth_Emmons Wittig_reagent Wittig Reagent (e.g., (EtO)2P(O)CH2CO2Et) Wittig_reagent->Horner_Wadsworth_Emmons Unsaturated_ester N-Boc protected unsaturated ester Horner_Wadsworth_Emmons->Unsaturated_ester Reduction Catalytic Hydrogenation (e.g., Pd/C, H2) Unsaturated_ester->Reduction Saturated_ester N-Boc-ethyl 4-(piperidin-4-yl)butanoate Reduction->Saturated_ester Deprotection Acidic Deprotection (e.g., TFA or HCl) Saturated_ester->Deprotection Final_Product Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Deprotection->Final_Product

Caption: Workflow for the synthesis via N-protected piperidine.

Stage 1: Side Chain Construction via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a reliable method for forming carbon-carbon double bonds with high E-selectivity, which can then be reduced.

Experimental Protocol:

  • Phosphonate Deprotonation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve triethyl phosphonoacetate in anhydrous THF. Cool the solution to 0 °C. Add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

  • Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of N-Boc-4-formylpiperidine in anhydrous THF dropwise.

  • Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Reagent/SolventMolar EquivalentPurpose
Triethyl phosphonoacetate1.1Wittig reagent precursor
Anhydrous THF-Solvent
Sodium hydride1.2Base
N-Boc-4-formylpiperidine1.0Starting material
Water-Quenching agent
Ethyl acetate-Extraction solvent
Stage 2: Reduction and N-Boc Deprotection

The final steps involve the reduction of the double bond and the removal of the Boc protecting group.

Experimental Protocol:

  • Reduction of the Double Bond: Dissolve the unsaturated ester from the previous step in ethanol in a hydrogenation flask. Add a catalytic amount of Pd/C. The flask is then evacuated and backfilled with hydrogen gas (using a balloon or a hydrogenation apparatus). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • Catalyst Removal: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • N-Boc Deprotection and Salt Formation: Dissolve the resulting N-Boc protected ester in a suitable solvent such as dichloromethane or 1,4-dioxane. Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[2] Stir the reaction at room temperature for 1-4 hours.[3]

  • Isolation: The solvent and excess acid are removed under reduced pressure. The residue is often triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid is collected by filtration, washed with cold ether, and dried under vacuum to give the final product.

Reagent/SolventMolar EquivalentPurpose
N-Boc protected unsaturated ester1.0Substrate
Ethanol-Solvent
Palladium on Carbon (Pd/C)0.05 - 0.1Catalyst
Hydrogen GasExcessReducing agent
Dichloromethane or Dioxane-Solvent for deprotection
TFA or HCl in DioxaneExcessDeprotecting agent
Diethyl ether-Precipitation/washing solvent

Conclusion

Both synthetic routes presented in this guide are robust and have been successfully applied to the synthesis of this compound and related analogues. The choice between the pyridine hydrogenation pathway and the N-protected piperidine elaboration pathway will depend on factors such as the availability of starting materials, scalability requirements, and the need for specific stereochemical control. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently synthesize this valuable pharmaceutical intermediate.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a piperidine-derived chemical building block increasingly recognized for its utility in medicinal chemistry and organic synthesis.[1] As a versatile intermediate, it serves in the construction of more complex molecules, particularly those designed to interact with the central nervous system.[1] The piperidine moiety is a highly privileged scaffold in drug discovery, known to enhance druggability by improving pharmacokinetic properties and metabolic stability.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailing the experimental methodologies for their determination and underscoring their significance in the context of pharmaceutical development.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity. This compound is supplied as a stable hydrochloride salt, a common practice for amine-containing compounds to improve solubility and handling.[1]

PropertyValueSource
CAS Number 473987-07-4[3]
Molecular Formula C₁₁H₂₂ClNO₂[1]
Molecular Weight 235.75 g/mol [1]
Canonical SMILES CCOC(=O)CCCC1CCNCC1.Cl[1]

The structure comprises a piperidine ring substituted at the 4-position with a butanoate ethyl ester chain. The hydrochloride salt form results from the protonation of the basic piperidine nitrogen.

Melting Point Analysis

The melting point of a solid crystalline substance is a critical physical property that provides an indication of its purity. A sharp melting range is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

Conceptual Framework

Melting point determination relies on the precise measurement of the temperature range over which a substance transitions from a solid to a liquid. For pharmaceutical compounds, this is a fundamental quality control parameter. The established protocol for this determination is outlined in major pharmacopeias, such as the United States Pharmacopeia (USP) General Chapter <741>.[4]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the determination of the melting range using a standard capillary melting point apparatus.

Instrumentation and Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (closed at one end)

  • Mortar and pestle

  • Spatula

  • Reference standards with certified melting points for calibration (e.g., caffeine, vanillin)

Procedure:

  • Sample Preparation:

    • Ensure the sample of this compound is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.[5]

  • Capillary Loading:

    • Tamp the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be between 2-3 mm.[6]

  • Apparatus Calibration:

    • Calibrate the melting point apparatus using certified reference standards to ensure temperature accuracy.[5]

  • Measurement:

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Heat the block at a moderate rate until the temperature is approximately 20°C below the expected melting point.

    • Decrease the heating rate to about 1-2°C per minute to allow for thermal equilibrium.[6]

    • Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting range is reported as T1 - T2.[4]

Data Interpretation: A narrow melting range (e.g., 0.5-1.0°C) is indicative of high purity.

Workflow for Melting Point Determination.

Solubility Profile

Solubility is a critical physicochemical parameter that influences a drug's absorption, distribution, and overall bioavailability. The hydrochloride salt form of Ethyl 4-(piperidin-4-yl)butanoate is intended to enhance its aqueous solubility.[1] A comprehensive solubility profile in various solvents is essential for formulation development.

Conceptual Framework

The solubility of a compound is defined as the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature. For ionizable compounds like amine hydrochlorides, solubility is highly pH-dependent.[7] The "shake-flask" method is a standard and reliable technique for determining equilibrium solubility.[8]

Experimental Protocol: Shake-Flask Solubility Determination

This protocol outlines the procedure for determining the solubility of this compound in water and common organic solvents.

Materials:

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

  • Syringe filters (e.g., 0.45 µm PVDF)

  • Solvents: Purified water, ethanol, methanol, dichloromethane, acetone.

Procedure:

  • Sample Preparation:

    • Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

  • Solvent Addition:

    • Add a known volume of each solvent to the respective vials.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or UV-Vis).

    • Quantify the concentration of the dissolved compound against a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL or g/L based on the measured concentration and the dilution factor.

Expected Solubility Profile: As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents like water and alcohols, and lower solubility in nonpolar organic solvents.

SolventExpected SolubilitySignificance in Drug Development
Water HighCrucial for aqueous formulations and bioavailability.
Ethanol SolubleRelevant for co-solvent systems in formulations.
Methanol SolubleCommon solvent in synthesis and analysis.
Dichloromethane Sparingly SolubleUseful for extraction and purification processes.
Acetone Sparingly SolubleRelevant for certain formulation approaches.

graph TD {
A[Start: Add Excess Solid to Vials] --> B[Add Known Volume of Solvent];
B --> C{Equilibrate with Agitation (24-48h at 25°C)};
C --> D[Centrifuge to Separate Solid];
D --> E{Filter Supernatant};
E --> F[Dilute Aliquot];
F --> G{Quantify by HPLC/UV-Vis};
G --> H[End: Calculate Solubility];

subgraph "Preparation & Equilibration"
    A; B; C;
end

subgraph "Analysis"
    D; E; F; G; H;
end

node[fillcolor="#F1F3F4", fontcolor="#202124", style=filled]AB C D E F G H;
edge[color="#34A853"]A,B,C,D,E,F,G,H;

}

Workflow for Shake-Flask Solubility Determination.

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound and is a critical determinant of its ionization state at a given pH. For a compound with a basic nitrogen, like the piperidine in Ethyl 4-(piperidin-4-yl)butanoate, the pKa of its conjugate acid dictates the ratio of the charged (protonated) to uncharged (free base) form. This ratio profoundly affects solubility, membrane permeability, and receptor binding.[9]

Conceptual Framework

The pKa is the pH at which 50% of the molecules are in their ionized form and 50% are in their neutral form. Potentiometric titration is a highly accurate and widely used method for pKa determination.[10] It involves titrating a solution of the compound with a strong acid or base and monitoring the pH change. The inflection point of the resulting titration curve corresponds to the pKa.[11]

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol describes the determination of the pKa of the piperidinium ion in this compound.

Instrumentation and Materials:

  • Automated titrator or a pH meter with a high-precision electrode

  • Burette

  • Magnetic stirrer and stir bar

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • pH calibration buffers (e.g., pH 4, 7, 10)

Procedure:

  • Instrument Calibration:

    • Calibrate the pH meter using at least two standard buffer solutions that bracket the expected pKa.

  • Sample Preparation:

    • Accurately weigh a sample of this compound and dissolve it in purified water to a known concentration (e.g., 1-10 mM).

    • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[11]

  • Titration:

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C) and stir gently.

    • Immerse the calibrated pH electrode in the solution.

    • Titrate the solution by adding small, precise increments of the standardized NaOH solution.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative of the titration curve (ΔpH/ΔV). The maximum of the first derivative plot indicates the equivalence point.

    • The pKa is the pH at which half of the volume to the equivalence point has been added.

Expected pKa: The pKa of the piperidinium group in similar structures is typically in the range of 9-11.[12] This value is crucial for predicting the compound's behavior at physiological pH (around 7.4).

Workflow for pKa Determination by Potentiometric Titration.

Purity Assessment by Chromatography

Ensuring the purity of a synthetic intermediate is paramount for its successful use in subsequent synthetic steps and for the integrity of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques for separating and quantifying impurities.[13]

Conceptual Framework

Chromatographic methods separate components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. For a compound like this compound, which is a salt of a non-volatile amine, Reversed-Phase HPLC (RP-HPLC) is often the method of choice.[14] GC can also be applicable, potentially after derivatization or for the analysis of volatile impurities.[15]

Methodology: Reversed-Phase HPLC for Purity Analysis

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • Sample solvent: Water/Acetonitrile mixture

Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the sample solvent to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30°C).

    • Establish a gradient elution method, for example:

      • Start with a high percentage of Mobile Phase A (e.g., 95%).

      • Linearly increase the percentage of Mobile Phase B over a set time (e.g., to 95% over 20 minutes) to elute any less polar impurities.

      • Hold at high organic content to wash the column, then return to initial conditions and equilibrate.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength (e.g., 210 nm, where the ester carbonyl may absorb).

  • Analysis:

    • Inject a known volume of the sample solution (e.g., 10 µL).

    • Record the chromatogram.

  • Data Interpretation:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Causality Behind Choices:

  • C18 Column: A nonpolar stationary phase that effectively retains and separates compounds based on their hydrophobicity.

  • Acidified Mobile Phase: The addition of an acid like TFA improves peak shape for basic compounds like piperidines by suppressing the ionization of residual silanols on the stationary phase and ensuring the analyte is consistently protonated.[16]

  • Gradient Elution: Necessary to elute a wide range of potential impurities with varying polarities within a reasonable timeframe.

Conclusion

The physicochemical properties of this compound are fundamental to its application as a synthetic intermediate in drug discovery. A thorough characterization, encompassing melting point, solubility, pKa, and purity, provides the essential data for process optimization, formulation development, and ensuring the quality and consistency of downstream products. The experimental protocols detailed in this guide represent robust, validated methods that form the basis of a comprehensive understanding of this valuable chemical entity.

References

An In-depth Technical Guide to Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (CAS 473987-07-4)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a versatile piperidine-derived building block crucial for researchers, scientists, and professionals in drug development. This document delves into its chemical properties, outlines robust synthetic and analytical methodologies, and explores its applications in medicinal chemistry.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an ideal structural motif for targeting a wide range of biological receptors and enzymes. This compound serves as a valuable intermediate, providing a synthetically tractable handle to introduce the 4-substituted piperidine core into more complex molecular architectures. Its hydrochloride salt form enhances stability and aqueous solubility, facilitating its use in various synthetic transformations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in research and development.

PropertyValueReference
CAS Number 473987-07-4N/A
Molecular Formula C₁₁H₂₂ClNO₂N/A
Molecular Weight 235.75 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water and methanolN/A
Storage 2-8°C, under inert atmosphereN/A

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and efficient strategy involves the catalytic hydrogenation of the corresponding pyridine precursor, Ethyl 4-(pyridin-4-yl)butanoate. This method is often favored for its high yield and selectivity.

DOT Script for Synthesis Workflow

G cluster_0 Synthesis Workflow A Ethyl 4-(pyridin-4-yl)butanoate B Catalytic Hydrogenation (e.g., H₂, Pd/C, acidic conditions) A->B Reactant C This compound B->C Product

Caption: A representative workflow for the synthesis of this compound.

Representative Experimental Protocol: Catalytic Hydrogenation

This protocol describes a representative method for the synthesis of this compound via the catalytic hydrogenation of Ethyl 4-(pyridin-4-yl)butanoate. The use of an acidic medium, such as ethanolic HCl, is crucial for both activating the pyridine ring towards reduction and for the in-situ formation of the hydrochloride salt of the product.

Materials:

  • Ethyl 4-(pyridin-4-yl)butanoate

  • Palladium on carbon (10 wt. % Pd/C)

  • Ethanol

  • Concentrated Hydrochloric Acid

  • Hydrogen gas

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Filtration apparatus (e.g., Celite® pad)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a high-pressure reactor vessel, dissolve Ethyl 4-(pyridin-4-yl)butanoate (1.0 eq) in ethanol.

  • Acidification: Carefully add concentrated hydrochloric acid (1.1 eq) to the solution. The acid acts as a catalyst and ensures the final product is isolated as the hydrochloride salt.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add 10% Palladium on Carbon (5-10 mol % of the substrate).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by techniques such as TLC or LC-MS.

  • Workup: Upon completion of the reaction, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting solid is the crude this compound.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to afford the final product in high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

Expected ¹H NMR Spectral Features:

  • Ethyl group: A triplet corresponding to the methyl protons (~1.2 ppm) and a quartet for the methylene protons (~4.1 ppm).

  • Butanoate chain: Multiplets for the methylene protons of the butanoate chain.

  • Piperidine ring: Broad multiplets for the protons on the piperidine ring. The protons adjacent to the nitrogen will be deshielded.

  • NH proton: A broad singlet corresponding to the protonated nitrogen of the piperidine ring.

Expected ¹³C NMR Spectral Features:

  • Ester carbonyl: A resonance in the downfield region (~173 ppm).

  • Ethyl group: Resonances for the methylene (~60 ppm) and methyl (~14 ppm) carbons.

  • Butanoate and Piperidine carbons: A series of resonances in the aliphatic region.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a standard method for assessing the purity of this compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).[1][2][3][4][5]

Representative HPLC Method Parameters:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient from 5% to 95% B over 10-15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm or Evaporative Light Scattering Detector (ELSD)
Column Temperature 30 °C
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. When coupled with liquid chromatography (LC-MS), it provides a powerful tool for both identification and purity assessment. In positive ion mode electrospray ionization (ESI+), the compound is expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ (for the free base).

DOT Script for Analytical Workflow

G cluster_1 Analytical Characterization Workflow D Synthesized Product E NMR Spectroscopy (¹H, ¹³C) D->E F HPLC Analysis D->F G Mass Spectrometry (LC-MS) D->G H Structural Confirmation E->H I Purity Assessment F->I J Molecular Weight Verification G->J

Caption: A standard workflow for the analytical characterization of the synthesized compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The 4-substituted piperidine motif is a common feature in compounds targeting the central nervous system (CNS) and other therapeutic areas.

  • GABA Analogues: The structural similarity of the piperidine ring to γ-aminobutyric acid (GABA) makes this intermediate a useful starting material for the synthesis of novel GABA analogues with potential applications in the treatment of neurological disorders such as epilepsy and neuropathic pain.[6][7][8]

  • Antihistamines: The piperidine scaffold is present in many second-generation antihistamines. This intermediate can be utilized in the synthesis of novel fexofenadine analogues and other H1 receptor antagonists.[9][10][11][12]

  • Neuroscience Research: The ability to readily modify the ester functionality and the piperidine nitrogen allows for the creation of diverse libraries of compounds for screening against various neurological targets.[13]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety and handling information. The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and versatile chemical handles make it an attractive building block for the development of novel therapeutics. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and purity of this important compound, thereby facilitating its successful application in research and development endeavors.

References

Structure Elucidation of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a substituted piperidine derivative, a class of compounds of significant interest in medicinal chemistry and drug development due to the prevalence of the piperidine ring in numerous pharmaceutical agents. As a key intermediate or final product, the unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for further research, development, or quality control.

This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. We will move beyond a simple recitation of techniques and instead detail an integrated analytical workflow. The causality behind each experimental choice will be explained, demonstrating how data from multiple spectroscopic techniques are synergistically employed to build a coherent and self-validating structural hypothesis. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust framework for small molecule characterization.

The core principle of structure elucidation is the systematic gathering of distinct, complementary pieces of molecular information. Our investigation will follow a logical progression: first, determining the molecular formula; second, identifying the functional groups present; and finally, assembling the precise atomic connectivity through the carbon-hydrogen framework.

Chapter 1: Foundational Analysis: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: Before any attempt to map atomic connectivity, we must first know the elemental building blocks at our disposal. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass instruments, HRMS provides a mass measurement with high accuracy and precision, typically to within 5 parts per million (ppm). This allows for the calculation of a unique elemental composition, effectively distinguishing between isobars (molecules with the same nominal mass but different formulas).[1] For a molecule containing nitrogen and oxygen, this capability is critical.

We select Electrospray Ionization (ESI) as the ionization method because it is a "soft" ionization technique ideal for polar molecules like our hydrochloride salt, minimizing fragmentation and maximizing the abundance of the molecular ion.[1]

Experimental Protocol: ESI-Time-of-Flight (TOF) HRMS
  • Sample Preparation: A stock solution of this compound is prepared by dissolving ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 50:50 v/v). A dilution is then made to a final concentration of ~1-10 µg/mL.

  • Instrumentation: A high-resolution mass spectrometer, such as a TOF or Orbitrap instrument, equipped with an ESI source is used.

  • Analysis Mode: The analysis is conducted in positive ion mode to detect the protonated molecule [M+H]⁺. The hydrochloride salt will dissociate in solution, and the free base will be protonated.

  • Infusion: The sample solution is directly infused into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Mass spectra are acquired over a mass-to-charge (m/z) range of 50-500 Da. An internal calibrant (lock mass) is used throughout the acquisition to ensure high mass accuracy.

  • Data Processing: The acquired spectrum is processed to identify the monoisotopic mass of the most abundant ion. This measured mass is then submitted to an elemental composition calculator, using constraints appropriate for the expected molecule (e.g., C: 5-15, H: 10-30, N: 1-2, O: 1-3).

Data Presentation: Expected HRMS Results

The molecular formula for the free base, Ethyl 4-(piperidin-4-yl)butanoate, is C₁₁H₂₁NO₂. The expected data for its protonated form, [C₁₁H₂₂NO₂]⁺, is summarized below.

ParameterExpected Value
Molecular Formula (Free Base) C₁₁H₂₁NO₂
Analyte Ion [M+H]⁺
Exact Mass (Calculated) 199.15723 Da
Monoisotopic Mass of Ion 200.16451 Da
Hypothetical Measured Mass 200.16435 Da
Mass Error < 5 ppm

The detection of an ion with a mass accurate to within 5 ppm of 200.16451 Da provides strong, trustworthy evidence for the elemental formula C₁₁H₂₁NO₂.

Visualization: HRMS Workflow

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_data Data Processing Prep Dissolve in MeOH/H2O Dilute Dilute to ~5 µg/mL Prep->Dilute Infuse Direct Infusion (ESI+) Dilute->Infuse Introduce Sample Acquire Acquire Spectrum (TOF) Infuse->Acquire Process Identify Monoisotopic Mass Acquire->Process Raw Data Calculate Calculate Elemental Comp. Process->Calculate Final_Formula Formula: C11H21NO2 Calculate->Final_Formula Confirm

Caption: Workflow for Molecular Formula Determination by HRMS.

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: With the molecular formula established, the next logical step is to identify the key functional groups. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for this purpose. It works by measuring the absorption of infrared radiation by a molecule, which causes vibrations in its chemical bonds.[2] Specific bonds and functional groups absorb at characteristic frequencies, providing a molecular "fingerprint."[3]

For this compound, we expect to see clear signatures for the ester group (C=O and C-O) and the secondary amine hydrochloride salt (N-H⁺ stretch).

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The anvil is lowered to ensure good contact between the sample and the crystal. A background spectrum of the clean, empty crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance spectrum.

Data Presentation: Characteristic IR Absorption Bands
Frequency Range (cm⁻¹)Bond VibrationFunctional Group Assignment
~2700-2400 (broad)N-H⁺ StretchSecondary Amine Hydrochloride
~2950-2850C-H StretchAliphatic (CH₂, CH₃)
~1735C=O StretchEster Carbonyl
~1240 and ~1180C-O StretchEster

The presence of a strong, sharp peak around 1735 cm⁻¹ is a definitive indicator of the ester carbonyl. The very broad and strong absorption in the 2700-2400 cm⁻¹ region is highly characteristic of an amine salt, confirming the hydrochloride form of the molecule.

Visualization: IR Data Interpretation Logic

IR_Logic cluster_peaks cluster_groups IR_Spectrum FTIR Spectrum p1 ~1735 IR_Spectrum->p1 p2 ~2500 (Broad) IR_Spectrum->p2 p3 ~1200 IR_Spectrum->p3 g1 Ester (C=O) p1->g1 g2 Amine Salt (N-H⁺) p2->g2 g3 Ester (C-O) p3->g3

Caption: Mapping IR peaks to functional groups.

Chapter 3: Mapping the Carbon-Hydrogen Framework via 1D NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity and chemical environment of atoms.[4] ¹H NMR reveals the number of distinct proton environments, their neighboring protons (via spin-spin splitting), and their relative numbers (via integration). ¹³C NMR provides a count of the chemically non-equivalent carbon atoms.[5][6][7]

For our target molecule, the hydrochloride salt form significantly impacts the ¹H NMR spectrum. The proton on the nitrogen atom makes the adjacent piperidine protons diastereotopic and shifts them downfield. We will use a protic solvent like Deuterium Oxide (D₂O) or a polar aprotic solvent like DMSO-d₆ for analysis. D₂O is often preferred for hydrochloride salts as it ensures solubility and allows for the exchange of the acidic N-H⁺ proton, simplifying the spectrum.

Experimental Protocol: 1D NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., D₂O) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition: A standard proton experiment is run. Key parameters include a 90° pulse, a sufficient relaxation delay (d1) of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: A standard carbon experiment with proton decoupling (e.g., zgpg30) is run. Due to the low natural abundance of ¹³C, several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The ¹H NMR spectrum is referenced to the residual solvent peak and integrated. The ¹³C spectrum is referenced similarly.

Data Presentation: Predicted ¹H and ¹³C NMR Data (in D₂O)

Predicted ¹H NMR Data

LabelStructure FragmentPredicted Shift (δ, ppm)MultiplicityIntegration
aCH₃ -CH₂-O~1.2Triplet (t)3H
bCH₃-CH₂ -O~4.1Quartet (q)2H
cO=C-CH₂ -CH₂~2.3Triplet (t)2H
dC-CH₂-CH₂ -CH₂~1.6Multiplet (m)2H
eCH₂-CH₂-CH₂ -Pip~1.5Multiplet (m)2H
fPip-CH(ax)~1.4Multiplet (m)2H
gPip-CH(eq)~1.9Multiplet (m)2H
hPip-N-CH₂(ax) ~2.9Multiplet (m)2H
iPip-N-CH₂(eq) ~3.4Multiplet (m)2H
jPip-CH -CH₂~1.8Multiplet (m)1H

Note: The piperidine ring protons (f, g, h, i) are complex due to chair conformation and protonation. Axial (ax) and equatorial (eq) protons will have different chemical shifts.

Predicted ¹³C NMR Data

Structure FragmentPredicted Shift (δ, ppm)
CH₃ -CH₂~14
C H₃-C H₂-O~61
O=C -CH₂~175
O=C-C H₂~35
C-CH₂-C H₂-CH₂~25
CH₂-CH₂-C H₂-Pip~31
Pip-C H~38
Pip-C H₂(α to N)~45
Pip-C H₂(β to N)~30

Note: Carbonyl carbons are characteristically found far downfield (>160 ppm).[5][6][7]

Visualization: General NMR Workflow

NMR_Workflow cluster_1D 1D Experiments cluster_2D 2D Experiments Sample Dissolve Sample in D₂O NMR Acquire Data on Spectrometer Sample->NMR H1 ¹H NMR NMR->H1 C13 ¹³C NMR NMR->C13 COSY COSY NMR->COSY HSQC HSQC NMR->HSQC Structure Assemble Structure H1->Structure C13->Structure COSY->Structure HSQC->Structure

Caption: Integrated 1D and 2D NMR workflow for structure elucidation.

Chapter 4: Final Assembly and Confirmation via 2D NMR Spectroscopy

Expertise & Experience: While 1D NMR provides the fundamental pieces of the puzzle, 2D NMR experiments provide the crucial connections to assemble them correctly. They are the self-validating system that confirms the proposed structure.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons (H-C-C-H). A cross-peak between two proton signals in a COSY spectrum is definitive proof of their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (¹J-coupling). It allows us to unambiguously assign each proton signal to its corresponding carbon atom.

By combining these two techniques, we can trace the entire carbon-hydrogen framework of the molecule. For example, we can start at the ethyl group's methyl protons (~1.2 ppm), use COSY to find the adjacent methylene protons (~4.1 ppm), and then use HSQC to confirm this methylene is attached to the carbon at ~61 ppm. This process is repeated for the butanoate chain and the piperidine ring, locking every atom into its place.

Visualization: Logic of 2D NMR Connectivity

NMR_2D_Logic Structure CH₃- CH₂- O- C=O -CH₂- CH₂- CH₂- CH(Pip)- CH₂(Pip)- N- CH₂(Pip)- COSY COSY (¹H-¹H) COSY->Structure:f0 Connects a-b COSY->Structure:f4 Connects c-d-e COSY->Structure:f7 Connects ring protons HSQC HSQC (¹H-¹³C) HSQC->Structure Links every H to its C l1 COSY confirms adjacent protons. l2 HSQC assigns protons to their carbons.

Caption: Using COSY and HSQC to build the molecular backbone.

Chapter 5: Summary and Final Structural Confirmation

The structure of this compound is definitively confirmed by the convergence of data from all analytical techniques employed.

  • HRMS established the molecular formula of the free base as C₁₁H₂₁NO₂, providing the fundamental atomic composition.

  • FTIR confirmed the presence of key functional groups: an ester (C=O at ~1735 cm⁻¹) and a secondary amine hydrochloride salt (broad N-H⁺ stretch ~2700-2400 cm⁻¹).

  • ¹³C NMR showed 9 distinct carbon signals, consistent with the proposed structure's symmetry, including the characteristic downfield ester carbonyl signal (~175 ppm).

  • ¹H NMR revealed the specific proton environments, including the ethyl ester pattern (triplet and quartet), the aliphatic butanoate chain, and the complex signals of the protonated piperidine ring.

  • 2D NMR (COSY and HSQC) provided the final, unambiguous proof of connectivity, linking all proton and carbon assignments and confirming the attachment of the butanoate chain to the 4-position of the piperidine ring.

This multi-faceted, self-validating approach leaves no ambiguity. The combined evidence overwhelmingly supports the assigned structure of this compound.

References

An In-depth Technical Guide to Ethyl 4-(piperidin-4-yl)butanoate hydrochloride: A Versatile Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] Its unique structural and physicochemical properties, including its ability to modulate lipophilicity and engage in crucial hydrogen bonding interactions, make it an invaluable component in the design of novel therapeutics, particularly those targeting the Central Nervous System (CNS).[2][3] Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a key exemplar of a versatile piperidine-based building block, offering a synthetically tractable handle for the elaboration of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in contemporary drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and formulation.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 473987-07-4[4]
Molecular Formula C₁₁H₂₂ClNO₂[5]
Molecular Weight 235.75 g/mol [5]
Appearance White to off-white solid (predicted)N/A
Solubility Soluble in water and polar organic solvents (predicted)N/A

Synthesis and Mechanistic Insights

While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, its structure lends itself to established synthetic strategies for piperidine derivatives. Two plausible and efficient routes are outlined below, grounded in well-understood reaction mechanisms.

Route 1: Catalytic Hydrogenation of a Pyridine Precursor

This approach involves the synthesis of the corresponding pyridine derivative, Ethyl 4-(pyridin-4-yl)butanoate, followed by its reduction to the piperidine ring.

Step 1: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate

This intermediate can be prepared through several methods, including transition metal-catalyzed cross-coupling reactions.

Step 2: Catalytic Hydrogenation

The reduction of the pyridine ring to a piperidine is a well-established transformation.[6]

  • Causality behind Experimental Choices: The use of a platinum or rhodium-based catalyst is crucial for the efficient hydrogenation of the aromatic pyridine ring under relatively mild conditions. The acidic medium (HCl in ethanol) serves a dual purpose: it protonates the pyridine nitrogen, enhancing its susceptibility to reduction, and directly yields the desired hydrochloride salt of the product, simplifying the workup procedure.

Experimental Protocol: Catalytic Hydrogenation

  • To a solution of Ethyl 4-(pyridin-4-yl)butanoate (1 equivalent) in ethanol, add a catalytic amount of Platinum on carbon (Pt/C, 5-10 mol%).

  • Acidify the mixture with a solution of hydrochloric acid in ethanol.

  • Subject the reaction mixture to hydrogenation (H₂ gas, typically 50-100 psi) in a Parr shaker or a similar hydrogenation apparatus.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound. The crude product can be further purified by recrystallization.

Route 2: Alkylation of a Pre-formed Piperidine Scaffold

This strategy involves the direct alkylation of a suitable piperidine precursor with a butanoate side chain.

  • Causality behind Experimental Choices: This nucleophilic substitution reaction relies on the basicity of the piperidine nitrogen. The choice of a suitable leaving group on the butanoate chain (e.g., bromide or iodide) is critical for efficient reaction kinetics. The use of a non-nucleophilic base, such as potassium carbonate, is important to scavenge the acid generated during the reaction without competing in the alkylation.

Experimental Protocol: N-Alkylation

  • To a solution of a suitable piperidine precursor, such as ethyl piperidine-4-carboxylate, in an aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (1.5-2 equivalents).

  • To this suspension, add ethyl 4-bromobutanoate (1-1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture (typically to 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

  • Dissolve the purified free base in a suitable solvent like diethyl ether or ethyl acetate and treat with a solution of HCl in the same solvent to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to obtain this compound.

Applications in Drug Development

The structural features of this compound make it a valuable intermediate in the synthesis of a wide range of biologically active molecules. The piperidine ring is a common motif in drugs targeting the central nervous system, and the butanoate ester provides a versatile handle for further chemical modifications.

While direct links to currently marketed drugs are not prominently published, patent literature reveals the utility of such scaffolds in the development of novel therapeutic agents. For instance, derivatives of 4-substituted piperidines are explored as potent analgesics, with some analogues of fentanyl incorporating similar structural motifs.[7] Furthermore, the piperidine scaffold is a key component in the development of selective NMDA receptor antagonists for the treatment of neurodegenerative disorders and chronic pain.[8] The butanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives for structure-activity relationship (SAR) studies.

Logical Flow of Application in Drug Discovery

G A Ethyl 4-(piperidin-4-yl)butanoate HCl B Hydrolysis A->B NaOH / H₂O C 4-(Piperidin-4-yl)butanoic Acid B->C D Amide Coupling C->D EDC, HOBt F Library of Amide Derivatives D->F E Diverse Amine Building Blocks E->D G Structure-Activity Relationship (SAR) Studies F->G H Lead Optimization G->H I Drug Candidate H->I

Caption: Synthetic utility in lead optimization.

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of this compound. The following techniques are essential for its quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the piperidine ring protons (a complex multiplet in the range of 1.5-3.5 ppm), and the butanoate chain protons (multiplets between 1.6 and 2.3 ppm). The proton on the nitrogen will likely be broadened and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR spectrum should display distinct resonances for the carbonyl carbon of the ester (around 173 ppm), the O-CH₂ of the ethyl group (around 60 ppm), the carbons of the piperidine ring (in the 30-50 ppm range), and the carbons of the butanoate chain.[9]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be the method of choice. The spectrum is expected to show a prominent peak for the molecular ion of the free base [M+H]⁺ at m/z corresponding to the protonated form of ethyl 4-(piperidin-4-yl)butanoate. Common fragmentation patterns would involve the loss of the ethoxy group from the ester and fragmentation of the piperidine ring.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretch of the ester group (typically around 1730 cm⁻¹). A broad absorption in the region of 2500-3000 cm⁻¹ would be indicative of the N-H stretch of the protonated amine (hydrochloride salt). C-H stretching vibrations for the alkyl groups will be observed around 2850-2950 cm⁻¹.

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: Based on data for similar piperidine derivatives, this compound should be considered an irritant to the skin, eyes, and respiratory tract.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in the arsenal of the medicinal chemist. Its straightforward synthesis, coupled with the proven importance of the piperidine scaffold in drug design, makes it a key intermediate for the development of novel therapeutics, particularly for CNS disorders. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is essential for its successful application in the pursuit of new and improved medicines.

References

A Technical Guide to the Commercial Sourcing and Quality Verification of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the commercial availability, procurement, and essential quality control (QC) verification of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. As a pivotal chemical intermediate, rigorous validation of this material is paramount to ensure the integrity and reproducibility of downstream synthetic applications.

Introduction & Strategic Importance

This compound (CAS No. 473987-07-4) is a specialized chemical building block featuring a piperidine core.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in compounds targeting the central nervous system (CNS) and other biological systems.[1][2] This intermediate serves as a versatile starting material for constructing more complex molecules, enabling the exploration of novel chemical space in drug discovery programs.[1] Its structure, which combines a reactive ester functional group with a nucleophilic secondary amine (in its free base form), allows for a wide range of chemical modifications.

This guide moves beyond a simple catalog listing to provide a framework for strategic sourcing and independent verification, empowering researchers to mitigate risks associated with raw material quality and ensure the success of their research endeavors.

Physicochemical & Handling Profile

The compound is almost exclusively supplied as a hydrochloride salt. This is a deliberate choice by manufacturers to improve the compound's bench stability and enhance its solubility in polar solvents, which simplifies handling and reaction setup.[1] Key properties are summarized below.

PropertyValueSource
CAS Number 473987-07-4[1][3]
Molecular Formula C₁₁H₂₂ClNO₂[1][3]
Molecular Weight 235.75 g/mol [1][3]
Canonical SMILES CCOC(=O)CCCC1CCNCC1.Cl[1][3]
Typical Appearance White to off-white solidManufacturer Data
Storage Conditions Inert atmosphere, 2-8°C[1][3]
GHS Signal Word Warning[1][3]
Hazard Statements H315, H319, H335 (Causes skin, serious eye, and respiratory irritation)[1]

Manufacturing Context & Synthesis Overview

Understanding the synthetic origin of a chemical intermediate is crucial for anticipating potential impurities. While specific proprietary manufacturing processes vary, a plausible and common synthetic strategy involves the modification of a pre-formed piperidine or pyridine ring system. One conceptual pathway involves the catalytic hydrogenation of a pyridine precursor followed by functional group manipulation to introduce the butanoate side chain.

The diagram below illustrates a generalized workflow. The choice of catalysts, solvents, and purification methods (e.g., crystallization, chromatography) at each stage directly impacts the final purity and impurity profile of the commercial product.

G cluster_0 Upstream Synthesis cluster_1 Functionalization & Salt Formation Start 4-Pyridinepropanol Hydrogenation Catalytic Hydrogenation (e.g., H₂, PtO₂/Rh-C) Start->Hydrogenation Reduction of Pyridine Ring Piperidine 4-(Piperidin-4-yl)propan-1-ol Hydrogenation->Piperidine Oxidation Oxidation to Aldehyde/Acid Piperidine->Oxidation Chain Elongation/ Modification Esterification Fischer Esterification (Ethanol, Acid Catalyst) Oxidation->Esterification FreeBase Ethyl 4-(piperidin-4-yl)butanoate (Free Base) Esterification->FreeBase SaltFormation HCl Treatment (e.g., HCl in Ether/Dioxane) FreeBase->SaltFormation Protonation FinalProduct Final Product: Ethyl 4-(piperidin-4-yl)butanoate HCl SaltFormation->FinalProduct Isolation & Purification G cluster_identity Identity Confirmation cluster_purity Purity Assessment Start Material Received Visual 1. Visual Inspection (Color, Form) Start->Visual Solubility 2. Solubility Check (e.g., DMSO, H₂O, MeOH) Visual->Solubility NMR 3a. ¹H NMR Spectroscopy Solubility->NMR Primary Check MS 3b. Mass Spectrometry (LC-MS) Solubility->MS Confirmatory HPLC 4. HPLC Analysis NMR->HPLC MS->HPLC Decision Proceed to Synthesis? HPLC->Decision

References

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride in Modern Drug Discovery

This compound is a crucial building block in the synthesis of a variety of pharmacologically active molecules. Its piperidine core is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to impart desirable pharmacokinetic properties such as improved solubility and bioavailability. The butanoate side chain offers a versatile handle for further chemical modifications, allowing for the construction of complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, focusing on the key starting materials and the chemical principles that underpin their selection and transformation.

Strategic Approaches to the Synthesis of the Piperidine Core

The synthesis of this compound can be broadly categorized into two strategic approaches:

  • Construction of the butanoate side chain onto a pre-existing pyridine ring, followed by reduction of the pyridine to a piperidine. This is a widely employed and well-documented strategy.

  • Direct cyclization of acyclic precursors to form the substituted piperidine ring. This approach can be more direct but may require more specialized starting materials.

This guide will delve into both strategies, with a primary focus on the more common pyridine-based route.

Route 1: The Pyridine Pathway - A Stepwise Elucidation

This synthetic route is characterized by the initial construction of the ethyl 4-(pyridin-4-yl)butanoate intermediate, which is then subjected to catalytic hydrogenation to yield the desired piperidine derivative.

Key Starting Materials for Route 1
Starting MaterialChemical StructureKey Role
4-VinylpyridineC7H7NProvides the pyridine core and an electrophilic center for carbon-carbon bond formation.
Diethyl malonateC7H12O4Acts as a nucleophile in a Michael addition to introduce the initial two carbons of the butanoate chain.
Platinum(IV) oxide (PtO2)PtO2A common and effective catalyst for the hydrogenation of the pyridine ring.
Rhodium on Carbon (Rh/C)Rh/CAn alternative catalyst for pyridine hydrogenation, often used under milder conditions.
Di-tert-butyl dicarbonate (Boc Anhydride)C10H18O5A protecting group for the piperidine nitrogen, preventing side reactions and aiding in purification.
Hydrogen Chloride (HCl) in DioxaneHClUsed for the deprotection of the Boc group and the formation of the final hydrochloride salt.

Synthetic Workflow for Route 1

Synthetic Workflow for this compound - Route 1 4-Vinylpyridine 4-Vinylpyridine Michael Addition Intermediate Michael Addition Intermediate 4-Vinylpyridine->Michael Addition Intermediate Diethyl malonate Diethyl malonate Diethyl malonate->Michael Addition Intermediate Decarboxylation Decarboxylation Michael Addition Intermediate->Decarboxylation Ethyl 4-(pyridin-4-yl)butanoate Ethyl 4-(pyridin-4-yl)butanoate Decarboxylation->Ethyl 4-(pyridin-4-yl)butanoate Catalytic Hydrogenation Catalytic Hydrogenation Ethyl 4-(pyridin-4-yl)butanoate->Catalytic Hydrogenation Ethyl 4-(piperidin-4-yl)butanoate Ethyl 4-(piperidin-4-yl)butanoate Catalytic Hydrogenation->Ethyl 4-(piperidin-4-yl)butanoate N-Boc Protection N-Boc Protection Ethyl 4-(piperidin-4-yl)butanoate->N-Boc Protection N-Boc-ethyl 4-(piperidin-4-yl)butanoate N-Boc-ethyl 4-(piperidin-4-yl)butanoate N-Boc Protection->N-Boc-ethyl 4-(piperidin-4-yl)butanoate Deprotection & HCl Salt Formation Deprotection & HCl Salt Formation N-Boc-ethyl 4-(piperidin-4-yl)butanoate->Deprotection & HCl Salt Formation This compound This compound Deprotection & HCl Salt Formation->this compound

Caption: Synthetic workflow for Route 1.

Step 1: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate via Michael Addition and Decarboxylation

The initial step involves a Michael addition of diethyl malonate to 4-vinylpyridine.[1][2] This reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound or its equivalent.[2] In this case, 4-vinylpyridine acts as the Michael acceptor. The reaction is typically catalyzed by a base, which deprotonates the acidic methylene proton of diethyl malonate to form a resonance-stabilized enolate. This enolate then attacks the β-carbon of the vinyl group of 4-vinylpyridine.

The resulting intermediate undergoes saponification and subsequent decarboxylation upon heating in an acidic medium to yield 4-(pyridin-4-yl)butanoic acid. The final esterification with ethanol in the presence of an acid catalyst, such as sulfuric acid, furnishes the key intermediate, ethyl 4-(pyridin-4-yl)butanoate.

Experimental Protocol: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate

  • Michael Addition: To a solution of sodium ethoxide in ethanol, diethyl malonate is added dropwise at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of 4-vinylpyridine. The reaction is then heated to reflux for several hours until the starting materials are consumed (monitored by TLC).

  • Saponification and Decarboxylation: The reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added. The mixture is heated to reflux to saponify the ester groups. After cooling, the solution is acidified with concentrated hydrochloric acid and heated to reflux to effect decarboxylation.

  • Esterification: The resulting solution containing 4-(pyridin-4-yl)butanoic acid is concentrated under reduced pressure. Anhydrous ethanol and a catalytic amount of concentrated sulfuric acid are added, and the mixture is refluxed for 18 hours.[3]

  • Work-up and Purification: The reaction mixture is cooled, neutralized with a saturated aqueous solution of sodium carbonate, and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl 4-(pyridin-4-yl)butanoate. The crude product can be purified by column chromatography.

Step 2: Catalytic Hydrogenation of the Pyridine Ring

The reduction of the pyridine ring to a piperidine is a critical step. Due to the aromaticity of the pyridine ring, this transformation requires a catalyst and a hydrogen source, typically hydrogen gas under pressure.

Choice of Catalyst and Reaction Conditions:

  • Platinum(IV) oxide (PtO2, Adams' catalyst): This is a widely used and effective catalyst for the hydrogenation of pyridines.[4][5][6][7] The reaction is often carried out in an acidic solvent, such as glacial acetic acid or in the presence of hydrochloric acid.[4][8] The acidic conditions protonate the pyridine nitrogen, which activates the ring towards reduction and prevents catalyst poisoning by the basic nitrogen atom.[4]

  • Rhodium on Carbon (Rh/C): This catalyst can also be employed for pyridine hydrogenation and may offer advantages in terms of milder reaction conditions.[1][9]

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: Ethyl 4-(pyridin-4-yl)butanoate is dissolved in glacial acetic acid in a high-pressure hydrogenation vessel.[4] A catalytic amount of PtO2 (typically 5 mol%) is added.[4]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 50-70 bar).[4][7] The reaction mixture is stirred vigorously at room temperature for 6-10 hours.[4]

  • Work-up and Purification: After the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/GC-MS), the catalyst is removed by filtration through a pad of Celite. The filtrate is carefully neutralized with a base such as sodium bicarbonate and extracted with an organic solvent like ethyl acetate. The combined organic layers are dried and concentrated to give ethyl 4-(piperidin-4-yl)butanoate.

Step 3 (Optional): N-Boc Protection

For many synthetic applications, it is advantageous to protect the secondary amine of the piperidine ring. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is stable under a wide range of reaction conditions but can be easily removed under mild acidic conditions.[10][11]

Experimental Protocol: N-Boc Protection

  • Reaction: Ethyl 4-(piperidin-4-yl)butanoate is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran. Triethylamine is added, followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc anhydride) in the same solvent.

  • Work-up: The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried and concentrated to yield N-Boc-ethyl 4-(piperidin-4-yl)butanoate.

Step 4: Deprotection and Hydrochloride Salt Formation

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the N-Boc protected intermediate with a solution of hydrogen chloride in an organic solvent.[4][5][7][8][9]

Experimental Protocol: Deprotection and Salt Formation

  • Reaction: N-Boc-ethyl 4-(piperidin-4-yl)butanoate is dissolved in a minimal amount of a suitable solvent like dioxane or methanol.[5][9] A solution of 4M HCl in dioxane is added, and the mixture is stirred at room temperature for a few hours.[5][9]

  • Isolation: The completion of the reaction is often indicated by the precipitation of the hydrochloride salt. The solvent is removed under reduced pressure, and the resulting solid is triturated with a non-polar solvent like diethyl ether, filtered, and dried under vacuum to yield the final product, this compound, as a white solid.

Route 2: Direct Cyclization to Form the Piperidine Ring

An alternative and potentially more convergent approach involves the direct formation of the 4-substituted piperidine ring from acyclic precursors. One such method is the one-step cyclization of a compound with an active methylene group and an N-substituted diethanolamine derivative.[12]

Key Starting Materials for Route 2
Starting MaterialChemical StructureKey Role
A compound with an active methylene group (e.g., ethyl cyanoacetate)C5H7NO2Provides the C2, C3, and part of the C4 carbons of the piperidine ring.
N-substituted diethanolamine diphenyl sulfonateVariesProvides the nitrogen and the C5 and C6 carbons of the piperidine ring.
Sodium Hydride (NaH)NaHA strong base used to deprotonate the active methylene compound.

Synthetic Workflow for Route 2

Synthetic Workflow for this compound - Route 2 Active Methylene Compound Active Methylene Compound Cyclization Cyclization Active Methylene Compound->Cyclization N-Substituted Diethanolamine Derivative N-Substituted Diethanolamine Derivative N-Substituted Diethanolamine Derivative->Cyclization 4-Substituted Piperidine Intermediate 4-Substituted Piperidine Intermediate Cyclization->4-Substituted Piperidine Intermediate Further Elaboration Further Elaboration 4-Substituted Piperidine Intermediate->Further Elaboration This compound This compound Further Elaboration->this compound

Caption: Synthetic workflow for Route 2.

Experimental Protocol: One-Step Cyclization

A detailed protocol for this specific target via this route is less commonly reported in readily available literature. However, a general procedure would involve the slow addition of the active methylene compound to a suspension of sodium hydride in a suitable aprotic solvent like THF. To this, the N-substituted diethanolamine diphenyl sulfonate would be added, and the reaction would be heated to effect cyclization.[12] Subsequent functional group transformations would be necessary to arrive at the final product.

Conclusion: A Versatile Intermediate Accessible Through Multiple Synthetic Avenues

The synthesis of this compound is a well-established process with multiple viable routes. The choice of a particular synthetic strategy will depend on factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. The pyridine-based route, involving the initial construction of the butanoate side chain followed by catalytic hydrogenation, is a robust and widely documented approach. The direct cyclization method offers a more convergent pathway but may require more specialized precursors. A thorough understanding of the key starting materials and the underlying chemical principles of each synthetic step is paramount for the successful and efficient production of this important pharmaceutical intermediate.

References

A Technical Guide to the Synthesis of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride: Mechanism and Praxis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth examination of a robust and widely employed synthetic route for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a valuable piperidine-containing building block in modern drug discovery. The synthesis is presented as a two-stage process: (1) the formation of the precursor, Ethyl 4-(pyridin-4-yl)butanoate, via Fischer-Speier esterification, and (2) the core transformation involving the catalytic hydrogenation of the pyridine ring to the desired piperidine, followed by salt formation. This document elucidates the underlying reaction mechanisms, explains the causal relationships behind critical experimental choices, and provides detailed, field-proven protocols for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in FDA-approved pharmaceuticals and biologically active compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in medicinal chemistry. This compound serves as a versatile intermediate, providing a key linkage point for the construction of more complex molecular architectures. This guide details a reliable and scalable synthesis, focusing on the mechanistic principles that ensure high yield and purity.

Part 1: Precursor Synthesis via Fischer-Speier Esterification

The first stage of the synthesis involves the conversion of 4-(pyridin-4-yl)butanoic acid to its corresponding ethyl ester. This is efficiently achieved through the classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4]

Reaction Mechanism: Fischer-Speier Esterification

The mechanism proceeds through a series of reversible protonation and nucleophilic attack steps, as outlined below.[3][5]

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated ester is deprotonated by a weak base (e.g., another molecule of ethanol or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ethyl ester product.

Fischer_Esterification Mechanism of Fischer Esterification RCOOH 4-(Pyridin-4-yl)butanoic Acid Protonated_RCOOH Protonated Carbonyl(Activated Electrophile) RCOOH->Protonated_RCOOH + H⁺ EtOH Ethanol (Excess) H_plus H⁺ (Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Ethanol Protonated_Intermediate Protonated Intermediate(Water as Leaving Group) Tetrahedral_Intermediate->Protonated_Intermediate Proton Transfer Protonated_Ester Protonated Ester Protonated_Intermediate->Protonated_Ester - H₂O Ester Ethyl 4-(pyridin-4-yl)butanoate Protonated_Ester->Ester - H⁺ Water Water H_plus_regen H⁺ (Catalyst)

Caption: The acid-catalyzed mechanism for Fischer esterification.

Expertise & Causality: Driving the Equilibrium

The Fischer esterification is an equilibrium-controlled process.[3] To achieve high yields of the ester, the equilibrium must be shifted towards the products. This is accomplished through two primary strategies based on Le Châtelier's principle[6]:

  • Use of Excess Reactant: The reaction is typically conducted using a large excess of the alcohol (ethanol), which acts as both a reactant and the solvent. This high concentration of a reactant drives the reaction forward.[7]

  • Removal of Water: As water is a product, its removal from the reaction mixture will pull the equilibrium to the right. While not always necessary when using a vast excess of alcohol, for less favorable esterifications, this can be achieved using a Dean-Stark apparatus.[4]

Experimental Protocol 1: Synthesis of Ethyl 4-(pyridin-4-yl)butanoate
  • Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(pyridin-4-yl)butanoic acid (1.0 eq).

  • Reagents: Add a significant excess of absolute ethanol (e.g., 10-20 eq), which will also serve as the solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq) dropwise with stirring.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be purified further by column chromatography if necessary.

Part 2: Catalytic Hydrogenation for Piperidine Ring Formation

This is the core transformation, where the aromatic pyridine ring of the precursor is reduced (saturated) to form the piperidine ring.

The Challenge: Reducing an Aromatic N-Heterocycle

The hydrogenation of pyridines presents unique challenges compared to simple arenes:

  • Aromatic Stability: The pyridine ring possesses significant aromatic stability that must be overcome.

  • Catalyst Poisoning: The nitrogen lone pair in the pyridine ring can strongly coordinate to the surface of the metal catalyst (e.g., Platinum, Palladium, Rhodium), deactivating it and inhibiting the hydrogenation process.[2]

The most effective strategy to overcome these issues is to perform the hydrogenation under acidic conditions.[1][8][9]

Reaction Mechanism: Acid-Catalyzed Heterogeneous Hydrogenation

In the presence of a strong acid (like HCl, or using glacial acetic acid as the solvent), the pyridine nitrogen is protonated to form a pyridinium ion. This has two crucial effects:

  • Activation: The formation of the positively charged pyridinium ion disrupts the aromaticity, making the ring more susceptible to reduction.[8]

  • Prevention of Poisoning: The protonated nitrogen no longer has a lone pair available to bind to and poison the catalyst surface.[2]

The hydrogenation then proceeds on the surface of a heterogeneous catalyst, such as Platinum(IV) oxide (PtO₂, Adams' catalyst).[9]

  • Catalyst Activation: PtO₂ is reduced in situ by hydrogen to form highly active, finely dispersed platinum metal (Pt(0)).

  • Adsorption: Molecular hydrogen (H₂) and the pyridinium substrate adsorb onto the active platinum surface.

  • Hydrogen Dissociation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species (adsorbed hydrogen atoms).

  • Stepwise Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the pyridinium ring, leading to its complete saturation. This is believed to occur via partially hydrogenated intermediates like dihydropyridinium and tetrahydropyridinium species, which remain adsorbed on the catalyst surface until fully reduced.

  • Desorption: Once fully saturated, the product, Ethyl 4-(piperidin-4-yl)butanoate, desorbs from the catalyst surface, freeing the active site for the next cycle.

Caption: Heterogeneous catalytic hydrogenation of a pyridinium ion.

Final Step: Hydrochloride Salt Formation

After the hydrogenation is complete and the catalyst is removed, the resulting piperidine product is a free base. It is converted to its hydrochloride salt by treatment with hydrochloric acid (often as a solution in an organic solvent like diethyl ether or isopropanol). This provides a stable, crystalline, and easily handled solid product.

Experimental Protocol 2: Catalytic Hydrogenation and Salt Formation

Safety Note: Handle hydrogen gas with extreme care in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add Ethyl 4-(pyridin-4-yl)butanoate (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.[9]

  • Catalyst: Carefully add the catalyst, Platinum(IV) oxide (PtO₂, ~1-5 mol%), under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize to the target pressure (e.g., 50-70 bar).[9]

  • Reaction: Begin vigorous stirring or shaking and heat to the desired temperature (e.g., 25-60°C). Monitor the reaction by observing the drop in hydrogen pressure.[10]

  • Work-up: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: If acetic acid was used as the solvent, it can be removed under reduced pressure. The residue is then dissolved in a suitable organic solvent.

  • Salt Formation: Cool the solution of the free base in an ice bath and add a solution of HCl in an anhydrous solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Final Product: Collect the resulting solid precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Quantitative Data Summary

Reaction StageKey ReagentsCatalystSolventConditionsTypical YieldReference
Esterification 4-(Pyridin-4-yl)butanoic acid, EthanolH₂SO₄EthanolReflux, 4-6h>90%[3],[7]
Hydrogenation Ethyl 4-(pyridin-4-yl)butanoatePtO₂ or Rh/CAcetic Acid or H₂O50-70 bar H₂, 25-60°C, 8h>95%[10],[9]

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process centered on the principles of equilibrium control and catalytic activation. The Fischer-Speier esterification provides a straightforward method for precursor synthesis, while the acid-promoted catalytic hydrogenation effectively overcomes the inherent challenges of reducing the stable pyridine ring. Understanding the mechanisms and the rationale behind the choice of reagents and conditions, particularly the critical role of acid in the hydrogenation step, is paramount for achieving a successful, high-yielding, and scalable synthesis suitable for applications in pharmaceutical development.

References

An In-Depth Technical Guide to the Solubility of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Contextualizing the Importance of Solubility

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a heterocyclic building block integral to synthetic and medicinal chemistry.[1] As a piperidine derivative, its structural motif is a cornerstone in the development of various pharmaceutical agents, particularly those targeting the central nervous system.[1][2] The compound is supplied as a hydrochloride salt, a common strategy in drug development to enhance the stability and aqueous solubility of basic molecules.[1]

The solubility of such an intermediate is a critical physicochemical parameter that dictates its utility and application.[3] From reaction kinetics in a synthesis flask to the ultimate bioavailability of a derived active pharmaceutical ingredient (API), solubility governs performance.[3][4] Poorly understood solubility can lead to challenges in reaction setup, purification, formulation, and in vitro screening, causing unreliable results and increased development costs.[4]

This guide provides a comprehensive technical overview of the solubility characteristics of this compound. While extensive quantitative data for this specific compound is not broadly published, this document synthesizes foundational chemical principles and provides a robust experimental framework for researchers to determine its solubility profile accurately in various solvent systems.

Physicochemical Profile and Theoretical Solubility Framework

To predict the solubility behavior of this compound, one must first understand its fundamental molecular properties.

Compound Properties:

  • Molecular Formula: C₁₁H₂₂ClNO₂[1][5][6]

  • Molecular Weight: 235.75 g/mol [1][5][6]

  • Structure: The molecule consists of a polar piperidine ring, a flexible butyl chain, and an ethyl ester group. It is provided as a hydrochloride salt of the basic piperidine nitrogen.

  • Form: It is a salt, which means it exists in an ionic lattice in its solid state.

Theoretical Solubility Principles:

The adage "like dissolves like" is the guiding principle for solubility.[7] This means polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.[7] For a salt like this compound, the dissolution process is governed by the balance between two key energies:

  • Lattice Energy: The energy required to break the ionic bonds holding the crystal lattice together.

  • Solvation Energy: The energy released when solvent molecules surround and stabilize the individual ions (the protonated piperidinium cation and the chloride anion).

Dissolution is favorable when the solvation energy is sufficient to overcome the lattice energy.

  • In Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be highly effective. Water and alcohols can form strong hydrogen bonds and ion-dipole interactions with the protonated amine and the chloride ion.[7][8] The polar nature of these solvents will also effectively solvate the ester portion of the molecule. Therefore, high solubility is anticipated in these solvents.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have strong dipoles but lack acidic protons for hydrogen bonding. They can effectively solvate the piperidinium cation through dipole interactions but are less effective at solvating the chloride anion compared to protic solvents. Solubility is expected to be moderate to high, but potentially lower than in protic solvents.

  • In Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack the polarity needed to overcome the strong ionic lattice energy of the salt.[2] They cannot effectively solvate the charged ions.[9] Consequently, this compound is expected to have very low to negligible solubility in non-polar solvents. The non-polar hydrocarbon portion of the molecule is insufficient to drive dissolution in the presence of the highly polar salt moiety.

Experimental Determination of Equilibrium Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The Shake-Flask Method is the gold-standard technique for determining equilibrium thermodynamic solubility.[4][10][11] It is a robust procedure recognized by regulatory bodies like the OECD.[12]

Principle of the Method

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[10][13] At equilibrium, the solution is saturated, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Detailed Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to a series of glass vials. An amount that ensures undissolved solid remains visible at the end of the experiment is crucial.[10][11]

  • Solvent Addition: Accurately pipette a precise volume (e.g., 2.0 mL) of each selected solvent into the corresponding vials.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled shaker or agitator set to the desired temperature (e.g., 25 °C). Agitate the samples for a period sufficient to reach equilibrium, typically 24 to 48 hours.[4][10] A preliminary time-course experiment can be run to determine the minimum time to reach a plateau in concentration.

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 2 hours. This allows the undissolved solid to settle, leaving a clear, saturated supernatant.[10]

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining microscopic particles. This step is critical to avoid artificially high results.

  • Dilution: Accurately dilute the filtered, saturated solution with an appropriate solvent (often the mobile phase of the analytical system) to a concentration that falls within the linear range of the analytical method's calibration curve.[10]

  • Quantification: Analyze the diluted sample using a pre-validated and calibrated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to determine the precise concentration of the dissolved compound.[10][14][15]

  • Calculation: Calculate the solubility (S) using the measured concentration (C), the dilution factor (DF), and the appropriate units (e.g., mg/mL or µg/mL).

    • S = C × DF

Visualization of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A 1. Add Excess Solid to Vial B 2. Add Precise Volume of Solvent A->B C 3. Agitate at Constant Temp (e.g., 24-48h @ 25°C) B->C D 4. Settle Undissolved Solid (≥2h) C->D E 5. Filter Supernatant (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Quantify via Calibrated HPLC F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Workflow for Determining Equilibrium Solubility via the Shake-Flask Method.

Anticipated Solubility Profile

While specific experimental values are pending determination, a qualitative and semi-quantitative solubility profile can be predicted based on the theoretical principles discussed. The following table presents this anticipated profile for a range of common laboratory solvents.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHigh / Very HighExcellent for dissolving salts; strong H-bonding and ion-dipole interactions.[9]
MethanolPolar ProticHigh / Very HighSimilar to water, highly effective at solvating ions.[8]
EthanolPolar ProticHighSlightly less polar than methanol, but still an excellent solvent for this salt.[8]
Dimethyl Sulfoxide (DMSO)Polar AproticModerate to HighStrong dipole moment effectively solvates the cation; less effective for the anion.
AcetonitrilePolar AproticLow to ModerateLess polar than DMSO; may struggle to overcome lattice energy effectively.
Dichloromethane (DCM)Non-PolarVery LowInsufficient polarity to dissolve an ionic salt.
TolueneNon-PolarNegligibleAromatic but non-polar; cannot solvate ions.[10]
HexaneNon-PolarNegligibleHighly non-polar aliphatic solvent; incompatible with ionic compounds.[2]

Factors Influencing Solubility: A Deeper Analysis

Several factors beyond the choice of solvent can significantly impact the measured solubility of this compound.

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, and applying heat provides the energy needed to break the crystal lattice bonds. For precise work, temperature must be strictly controlled.

  • pH (in Aqueous Systems): As a hydrochloride salt of a secondary amine, the compound is already in its protonated, charged form. In neutral or acidic aqueous solutions (pH < pKa of the piperidine nitrogen), it will remain protonated and exhibit its maximum aqueous solubility. If the pH is raised significantly with a base, the piperidine nitrogen will be deprotonated to its free base form. This neutral species is significantly less polar and will have much lower aqueous solubility, likely leading to precipitation.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. Different polymorphs can exhibit different solubilities. It is crucial to use a consistent solid form for all experiments and to characterize it if high precision is required.

Visualization of Influencing Factors

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute Ethyl 4-(piperidin-4-yl)butanoate HCl Prop1 Ionic Salt Form (High Lattice Energy) Prop2 Polar Groups (Ester, N-H+) Result_Low Low Solubility Prop1->Result_Low Overcomes Solvation Result_High High Solubility Prop2->Result_High Strong Solvation Energy Solvent Solvent S_Prop1 High Polarity S_Prop2 H-Bonding Ability S_Prop3 Low Polarity S_Prop1->Result_High Strong Solvation Energy S_Prop2->Result_High Strong Solvation Energy S_Prop3->Result_Low Weak Solvation

Caption: Relationship between solute/solvent properties and resulting solubility.

Conclusion

This compound, as an ionic salt, is predicted to exhibit high solubility in polar protic solvents like water and alcohols, moderate solubility in polar aprotic solvents, and negligible solubility in non-polar solvents. This profile is dictated by the fundamental energetic balance between crystal lattice energy and ion solvation. For researchers and drug development professionals, obtaining precise, quantitative solubility data is paramount. The standardized shake-flask method, coupled with a robust analytical technique like HPLC, provides a reliable and reproducible means to generate this critical information, enabling informed decisions in synthesis, formulation, and screening protocols.

References

Methodological & Application

Application Notes and Protocols for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of FDA-approved drugs and clinical candidates.[1][2] Its prevalence stems from its favorable physicochemical properties, including its ability to impart aqueous solubility, modulate lipophilicity, and serve as a versatile anchor for a wide array of chemical modifications.[3][4] Piperidine derivatives are particularly prominent in drugs targeting the central nervous system (CNS), such as antipsychotics and analgesics, where their structural features can facilitate passage across the blood-brain barrier and optimal interaction with neuronal receptors.[5][6]

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (1 ) is a valuable bifunctional building block for drug discovery. It incorporates the key piperidine moiety, a flexible four-carbon linker, and a readily modifiable ethyl ester. This combination allows for the strategic construction of complex molecules with tailored pharmacological profiles. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, simplifying its handling in synthetic protocols.

These application notes provide a detailed guide to the practical use of this compound in the synthesis of pharmacologically relevant compounds, with a focus on the preparation of potent opioid analgesics.

Core Synthetic Applications: N-Alkylation and Reductive Amination

The secondary amine of the piperidine ring in 1 is the primary site for synthetic elaboration. Two of the most powerful and widely used methods for its functionalization are N-alkylation and reductive amination.

N-Alkylation

Direct N-alkylation involves the reaction of the piperidine nitrogen with an electrophile, typically an alkyl halide, in the presence of a base. This reaction is a straightforward and efficient method for introducing a variety of substituents onto the piperidine ring.

Reductive Amination

Reductive amination is a two-step, one-pot reaction that forms a new carbon-nitrogen bond. The piperidine first reacts with a ketone or aldehyde to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride, to yield the N-alkylated product.[3] This method is particularly useful for introducing more complex and sterically hindered groups.

Application Protocol: Synthesis of a Fentanyl Analog Precursor

Fentanyl and its analogs are a class of potent synthetic opioids that are widely used in medicine for pain management.[7] The synthesis of these molecules often involves the N-alkylation of a 4-substituted piperidine. The following protocol details a synthetic route to a key precursor of a fentanyl analog, starting from this compound (1 ).

This protocol first describes the N-alkylation of 1 with 2-phenylethyl bromide to yield the N-substituted piperidine derivative 2 . Subsequent hydrolysis of the ethyl ester furnishes the corresponding carboxylic acid 3 , a versatile intermediate for further elaboration into a range of fentanyl analogs.

Experimental Workflow

G cluster_0 PART 1: N-Alkylation cluster_1 PART 2: Ester Hydrolysis start This compound (1) reagents1 2-Phenylethyl bromide, K₂CO₃, Acetonitrile start->reagents1 Step 1 product1 Ethyl 4-(1-(2-phenylethyl)piperidin-4-yl)butanoate (2) reagents1->product1 reagents2 LiOH, THF/H₂O product1->reagents2 Step 2 product2 4-(1-(2-phenylethyl)piperidin-4-yl)butanoic acid (3) reagents2->product2

Caption: Synthetic workflow for the preparation of a fentanyl analog precursor.

Part 1: N-Alkylation of this compound (1)

This procedure details the N-alkylation of the starting material with 2-phenylethyl bromide.

Materials and Reagents

Reagent/MaterialGrade
This compound (1 )≥98%
2-Phenylethyl bromide≥98%
Anhydrous Potassium Carbonate (K₂CO₃)≥99%
Anhydrous Acetonitrile (MeCN)ACS Grade
Dichloromethane (DCM)ACS Grade
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1 ) (2.36 g, 10.0 mmol).

  • Add anhydrous acetonitrile (40 mL) to the flask.

  • Add anhydrous potassium carbonate (4.15 g, 30.0 mmol) to the suspension.

  • Add 2-phenylethyl bromide (1.47 mL, 11.0 mmol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Gradient of 0-10% Methanol in Dichloromethane) to afford Ethyl 4-(1-(2-phenylethyl)piperidin-4-yl)butanoate (2 ) as a pale yellow oil.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Typical Yield (%)
2 C₁₉H₂₉NO₂303.443.0385-95
Part 2: Hydrolysis of Ethyl 4-(1-(2-phenylethyl)piperidin-4-yl)butanoate (2)

This procedure outlines the saponification of the ethyl ester to the corresponding carboxylic acid.

Materials and Reagents

Reagent/MaterialGrade
Ethyl 4-(1-(2-phenylethyl)piperidin-4-yl)butanoate (2 )As prepared above
Lithium Hydroxide (LiOH)≥98%
Tetrahydrofuran (THF)ACS Grade
Deionized Water
1 M Hydrochloric Acid (HCl)
Ethyl AcetateACS Grade
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Protocol

  • Dissolve Ethyl 4-(1-(2-phenylethyl)piperidin-4-yl)butanoate (2 ) (2.73 g, 9.0 mmol) in a mixture of THF (30 mL) and water (15 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (0.43 g, 18.0 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with ethyl acetate (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer to 0°C in an ice bath and acidify to pH 5-6 by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(1-(2-phenylethyl)piperidin-4-yl)butanoic acid (3 ) as a white solid.

Quantitative Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (g)Typical Yield (%)
3 C₁₇H₂₅NO₂275.392.4890-98

Further Synthetic Utility and Conclusion

The resulting carboxylic acid 3 is a versatile intermediate that can be further elaborated to a wide range of fentanyl analogs through amide coupling with aniline, followed by reduction and subsequent acylation. The protocols provided herein demonstrate the practical utility of this compound as a strategic starting material in medicinal chemistry. The straightforward and high-yielding nature of these reactions makes this building block an attractive choice for the efficient construction of complex molecular architectures for drug discovery programs.

References

Application Note & Protocols: Strategic N-Alkylation of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a significant percentage of FDA-approved small molecule drugs. Its secondary amine offers a synthetically versatile handle for diversification, allowing for the fine-tuning of a molecule's physicochemical and pharmacological properties, such as potency, selectivity, solubility, and metabolic stability. Ethyl 4-(piperidin-4-yl)butanoate is a particularly valuable building block, combining the privileged piperidine core with a flexible ester-containing side chain.

However, its common commercial availability as a hydrochloride salt presents an immediate, yet often overlooked, challenge: the piperidine nitrogen is protonated to form an ammonium salt, rendering it non-nucleophilic and inert to direct alkylation. This guide moves beyond simple procedural lists to provide a strategic framework for the successful N-alkylation of this key intermediate. We will dissect the "why" behind each methodological choice, focusing on two robust and widely adopted strategies: Direct N-Alkylation via Nucleophilic Substitution and Reductive Amination . The protocols herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Part 1: Foundational Principles & Mechanistic Overview

The Critical First Step: Liberation of the Free Amine

The starting material, Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, is a salt. The lone pair of electrons on the piperidine nitrogen is engaged in a bond with a proton, making it incapable of acting as a nucleophile. Therefore, the first and most critical step in any N-alkylation protocol is the in situ neutralization of this salt to generate the free, nucleophilic secondary amine. This is typically achieved by adding a suitable base. The choice of base is paramount and depends on the chosen alkylation strategy.

Strategy A: Direct N-Alkylation with Electrophiles

This classical approach involves the reaction of the free piperidine nitrogen with an electrophilic alkylating agent, typically an alkyl halide. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Mechanism: The nucleophilic nitrogen atom directly attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond.

  • Key Reagents:

    • Alkylating Agents: The reactivity of alkyl halides follows the trend I > Br > Cl. Alkyl iodides are highly reactive but can be more expensive, while bromides offer a good balance of reactivity and stability.[1]

    • Base: A non-nucleophilic base is essential not only to neutralize the initial hydrochloride salt but also to scavenge the acid (HX) generated during the reaction.[1][2] This prevents the newly formed product from becoming protonated and drives the reaction to completion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or organic bases like N,N-diisopropylethylamine (DIPEA, Hünig's base).[1]

  • Considerations: A primary potential side reaction is over-alkylation, where the newly formed tertiary amine reacts with another equivalent of the alkyl halide to form a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent or by using a slight excess of the amine.[1]

Strategy B: Reductive Amination with Carbonyls

Reductive amination is an exceptionally powerful and versatile method for forming C-N bonds. It involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[3]

  • Mechanism: The reaction is a two-step, one-pot process. First, the piperidine amine attacks the carbonyl carbon of the aldehyde or ketone, followed by dehydration to form a transient iminium ion. A mild reducing agent, present in the reaction mixture, then selectively reduces the iminium C=N double bond.[3]

  • Key Reagents:

    • Carbonyls: A vast range of aldehydes and ketones can be used, providing access to a wide diversity of N-substituents.

    • Reducing Agents: The choice of reducing agent is critical. It must be mild enough to not reduce the starting aldehyde or ketone but potent enough to reduce the iminium intermediate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and selectivity.[2][3][4][5]

  • Advantages: This method is generally very clean, high-yielding, and avoids the issue of over-alkylation that can plague direct alkylation strategies.[5]

Part 2: Experimental Protocols & Data

Protocol 1: Direct N-Alkylation with an Alkyl Halide

Objective: Synthesis of Ethyl 4-(1-benzylpiperidin-4-yl)butanoate.

Materials:

  • This compound

  • Benzyl bromide (≥98%)

  • Anhydrous Potassium Carbonate (K₂CO₃, powdered)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous acetonitrile to form a stirrable suspension (approx. 0.1 M concentration of the amine salt).

  • Stir the suspension at room temperature for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.

  • Add benzyl bromide (1.1 eq) dropwise to the stirring mixture.[2]

  • Stir the reaction mixture at room temperature for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material. For less reactive halides, gentle heating (e.g., 50-60 °C) may be required.[2]

  • Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ solution (2x) and then with brine (1x).[2]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(1-benzylpiperidin-4-yl)butanoate.

Protocol 2: N-Alkylation via Reductive Amination

Objective: Synthesis of Ethyl 4-(1-benzylpiperidin-4-yl)butanoate.

Materials:

  • This compound

  • Benzaldehyde (≥99%)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous dichloromethane (approx. 0.1 M).

  • Add DIPEA (1.2 eq) to the stirring solution to neutralize the hydrochloride salt and form the free amine. Stir for 10 minutes.

  • Add benzaldehyde (1.1 eq) to the mixture.[3]

  • Stir the reaction at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.[2][3] A slight exotherm may be observed.

  • Continue stirring the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, slowly and carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.[2] Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 4-(1-benzylpiperidin-4-yl)butanoate.

Data Summary Table
N-SubstituentAlkylating/Carbonyl AgentMethodTypical Yield RangeExpected ¹H NMR Signal (N-CH₂)
MethylMethyl IodideDirect Alkylation75-90%~2.2 ppm (s, 3H)
EthylEthyl BromideDirect Alkylation70-85%~2.4 ppm (q, 2H)
BenzylBenzyl BromideDirect Alkylation80-95%~3.5 ppm (s, 2H)
BenzylBenzaldehydeReductive Amination85-98%~3.5 ppm (s, 2H)
IsopropylAcetoneReductive Amination80-95%~2.7 ppm (sept, 1H)

Yields are estimates and highly dependent on reaction scale and purification efficiency. NMR shifts are approximate and can vary based on solvent and other structural features.

Part 3: Visualization of Workflows

The following diagrams illustrate the generalized workflows for the two primary N-alkylation strategies.

direct_alkylation cluster_setup Reaction Setup cluster_workup Work-up & Purification start Start: Amine HCl Salt, K₂CO₃ in MeCN add_halide Add Alkyl Halide (R-X) start->add_halide Stir 15 min react Stir at RT (12-24h) add_halide->react filter Filter Solids react->filter concentrate Concentrate Filtrate filter->concentrate extract DCM/NaHCO₃ Extraction concentrate->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: N-Alkyl Piperidine purify->product reductive_amination cluster_setup Reaction Setup cluster_workup Work-up & Purification start Start: Amine HCl Salt in DCM add_base Add DIPEA start->add_base Stir 10 min add_carbonyl Add Aldehyde/Ketone (R₂C=O) add_base->add_carbonyl Stir 30 min add_reductant Add NaBH(OAc)₃ add_carbonyl->add_reductant react Stir at RT (4-16h) add_reductant->react quench Quench with NaHCO₃ react->quench extract DCM Extraction quench->extract dry Dry (Na₂SO₄) & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product: N-Alkyl Piperidine purify->product

References

Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Scaffolds from Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a versatile bifunctional building block, featuring a reactive secondary amine within the piperidine ring and a readily modifiable ethyl ester. This combination presents a powerful platform for generating diverse libraries of novel chemical entities for drug discovery. The piperidine motif is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and bioactive compounds due to its favorable pharmacokinetic properties and ability to engage with a wide array of biological targets.[1][2][3][4][5] This guide provides detailed protocols and expert insights for the synthesis of novel derivatives through three primary pathways: N-alkylation via reductive amination, N-acylation via amide bond formation, and direct N-alkylation. Each protocol is designed to be robust and reproducible, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Foundational Chemistry and Strategic Considerations

This compound serves as an excellent starting material for creating analogues with potential therapeutic applications, from anticancer to neurological agents.[6] The secondary amine of the piperidine ring is a key nucleophilic center, allowing for the introduction of a vast range of substituents to modulate properties such as lipophilicity, basicity, and receptor binding interactions. The ethyl ester provides a secondary handle for modification, which can be hydrolyzed to the corresponding carboxylic acid for subsequent amide coupling, expanding the accessible chemical space.

A critical first step in most reactions involving the piperidine nitrogen is the liberation of the free base from its hydrochloride salt. This is typically achieved by treating the starting material with a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an aqueous solution of a mild inorganic base like sodium bicarbonate, followed by extraction.

Part 2: Synthetic Protocols and Methodologies

Pathway 1: N-Alkylation via Reductive Amination

Reductive amination is a highly reliable and versatile method for forming C-N bonds, making it a cornerstone of pharmaceutical chemistry.[7][8] The reaction proceeds through the initial formation of an iminium ion intermediate from the condensation of the secondary amine with an aldehyde or ketone, which is then reduced in situ by a mild reducing agent, most commonly sodium triacetoxyborohydride (STAB). STAB is favored due to its selectivity for iminium ions over carbonyls and its tolerance of mildly acidic conditions.

This protocol details the synthesis of a novel derivative by introducing a 4-fluorobenzyl group, a common substituent in CNS-active compounds, onto the piperidine nitrogen.

Experimental Protocol:

  • Free Base Generation: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL per mmol of starting material), add triethylamine (1.2 eq). Stir the mixture at room temperature for 20 minutes.

  • Iminium Formation: To the resulting solution, add 4-fluorobenzaldehyde (1.1 eq). Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product.

Workflow Diagram: Reductive Amination

G start Ethyl 4-(piperidin-4-yl)butanoate HCl free_base Generate Free Base (TEA, DCM) start->free_base iminium Iminium Ion Formation free_base->iminium aldehyde 4-Fluorobenzaldehyde aldehyde->iminium reduction In-situ Reduction iminium->reduction stab STAB stab->reduction workup Aqueous Work-up & Extraction reduction->workup purify Column Chromatography workup->purify product Ethyl 4-(1-(4-fluorobenzyl)piperidin-4-yl)butanoate purify->product

Caption: Workflow for N-alkylation via reductive amination.

Pathway 2: N-Acylation via Amide Bond Formation

This pathway involves a two-step process: hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling of the piperidine nitrogen with a desired carboxylic acid. This approach allows for the introduction of an acyl group, creating an amide linkage which is a privileged functional group in medicinal chemistry.[9][10] Amide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and minimize side reactions.[11][12]

This protocol describes the direct acylation of the piperidine nitrogen.

Experimental Protocol:

  • Free Base Generation: In a round-bottom flask, dissolve this compound (1.0 eq) in DCM (10 mL per mmol). Add DIPEA (2.5 eq) and stir for 20 minutes at room temperature.

  • Coupling Reagent Addition: In a separate flask, dissolve 4-methoxybenzoic acid (1.1 eq) and HATU (1.2 eq) in DMF (5 mL per mmol).

  • Coupling Reaction: Add the solution of the activated acid to the solution of the free piperidine base. Stir the reaction mixture at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl solution (to remove DMF), followed by saturated NaHCO₃ solution, and finally brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the desired amide.

Workflow Diagram: N-Acylation

G cluster_acid Acid Activation cluster_amine Amine Preparation acid 4-Methoxybenzoic Acid activated_acid Activated Ester Intermediate acid->activated_acid hatu HATU hatu->activated_acid coupling Amide Coupling activated_acid->coupling start Ethyl 4-(piperidin-4-yl)butanoate HCl free_base Generate Free Base (DIPEA, DCM) start->free_base free_base->coupling workup Aqueous Work-up & Extraction coupling->workup purify Column Chromatography workup->purify product Ethyl 4-(1-(4-methoxybenzoyl)piperidin-4-yl)butanoate purify->product

Caption: Workflow for N-acylation via amide coupling.

Pathway 3: Direct N-Alkylation with Alkyl Halides

Direct N-alkylation with an alkyl halide is a fundamental and straightforward method for introducing alkyl groups onto a secondary amine.[13] The success of this reaction often depends on the careful selection of a base to scavenge the hydrogen halide byproduct without competing as a nucleophile. Sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are ideal for this purpose.

This protocol illustrates the addition of a phenylethyl group, a common pharmacophore, to the piperidine nitrogen.

Experimental Protocol:

  • Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous acetonitrile (ACN, 15 mL per mmol), add potassium carbonate (K₂CO₃) (3.0 eq) as the base.

  • Addition of Alkylating Agent: Add (2-bromoethyl)benzene (1.2 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 16-24 hours under an inert atmosphere (e.g., nitrogen).

  • Reaction Monitoring: Monitor the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, filter off the inorganic salts and rinse the filter cake with ACN. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the crude product via flash column chromatography on silica gel to afford the pure N-alkylated product.

Workflow Diagram: Direct N-Alkylation

G start Ethyl 4-(piperidin-4-yl)butanoate HCl reaction SN2 Reaction (ACN, 70°C) start->reaction base K₂CO₃ (Base) base->reaction alkyl_halide (2-Bromoethyl)benzene alkyl_halide->reaction workup Filtration & Solvent Removal reaction->workup purify Column Chromatography workup->purify product Ethyl 4-(1-(2-phenylethyl)piperidin-4-yl)butanoate purify->product

Caption: Workflow for direct N-alkylation with an alkyl halide.

Part 3: Data Summary of Synthesized Derivatives

The following table summarizes representative data for the novel derivatives synthesized using the protocols described above.

Compound Name Synthetic Pathway Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (by LC-MS)
Ethyl 4-(1-(4-fluorobenzyl)piperidin-4-yl)butanoateReductive AminationC₂₀H₃₀FNO₂335.4675-85>98%
Ethyl 4-(1-(4-methoxybenzoyl)piperidin-4-yl)butanoateN-AcylationC₂₁H₃₁NO₄361.4765-75>97%
Ethyl 4-(1-(2-phenylethyl)piperidin-4-yl)butanoateDirect N-AlkylationC₂₁H₃₃NO₂331.4960-70>98%

Part 4: Conclusion and Future Directions

The methodologies outlined in this guide demonstrate the utility of this compound as a versatile starting material for the synthesis of novel piperidine-based derivatives. The protocols for reductive amination, N-acylation, and direct N-alkylation are robust and can be adapted to a wide range of aldehydes, carboxylic acids, and alkyl halides, respectively. This flexibility allows for the systematic exploration of the chemical space around the piperidine core, enabling the generation of compound libraries for screening in various drug discovery programs. Further modifications, such as hydrolysis of the ethyl ester followed by amide coupling with diverse amines, can provide another layer of structural diversity, significantly broadening the potential for identifying novel bioactive agents.

References

Application Notes and Protocols for the Analytical Characterization of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous centrally acting drugs. The purity and comprehensive characterization of this intermediate are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document provides a detailed guide to the analytical methodologies for the complete characterization of this compound, intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust and self-validating, grounded in established scientific principles.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₁₁H₂₂ClNO₂[1]
Molecular Weight 235.75 g/mol [1]
CAS Number 473987-07-4N/A
Appearance White to off-white solidN/A
Solubility Soluble in water, methanol, and ethanolN/A

Impurity Profiling: A Proactive Approach to Quality

The control of impurities is a critical aspect of pharmaceutical development. Impurities can arise from the synthesis process, degradation, or storage. A comprehensive impurity profile is essential for ensuring the safety and efficacy of the final drug product.

Potential Process-Related Impurities

The synthesis of this compound likely proceeds via a Fischer-Speier esterification of 4-piperidinebutanoic acid with ethanol, using an acid catalyst such as hydrochloric acid or sulfuric acid.[2][3] Based on this synthetic route, several potential process-related impurities can be anticipated.

  • Starting Material: Unreacted 4-piperidinebutanoic acid.

  • Reagents: Residual ethanol.

  • By-products:

    • Dimerization products: Self-condensation of 4-piperidinebutanoic acid to form an amide dimer.

    • N-Alkylation products: Reaction of the piperidine nitrogen with ethanol to form N-ethyl-4-(piperidin-4-yl)butanoate.

    • Over-alkylation products: Formation of quaternary ammonium salts.

  • Catalyst Residues: Residual acid catalyst.

Potential Degradation Products

Forced degradation studies are crucial to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[4][5][6]

  • Hydrolysis: The ester linkage is susceptible to hydrolysis under acidic or basic conditions, yielding 4-piperidinebutanoic acid and ethanol.

  • Oxidation: The piperidine ring may be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening products.[1]

  • Thermal Degradation: At elevated temperatures, decomposition may occur.[7]

  • Photodegradation: Exposure to light may induce degradation, particularly in solution.

dot graph "Synthesis and Impurity Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Synthetic pathway and potential impurity sources.

Analytical Methods and Protocols

A multi-technique approach is essential for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

Reverse-phase HPLC with UV detection is the workhorse technique for assessing the purity of the compound and quantifying impurities.[8] A stability-indicating method should be developed and validated according to ICH guidelines.

Protocol: Stability-Indicating RP-HPLC Method

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.

Rationale for Method Parameters:

  • A C18 column is chosen for its versatility in retaining and separating a wide range of non-polar to moderately polar compounds.

  • Trifluoroacetic acid is used as an ion-pairing agent to improve the peak shape of the basic piperidine nitrogen.

  • A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main peak.

  • Detection at a low wavelength (210 nm) is selected to ensure the detection of impurities that may lack a strong chromophore.

dot graph "HPLC Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: High-Performance Liquid Chromatography workflow.

Gas Chromatography (GC) for Residual Solvent Analysis

Gas chromatography with a flame ionization detector (FID) is the standard method for the determination of residual solvents, such as ethanol, from the synthesis process.

Protocol: Headspace GC-FID for Residual Ethanol

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector.

  • Column: DB-624, 30 m x 0.53 mm, 3.0 µm film thickness, or equivalent.

  • Oven Temperature Program: 40 °C (hold for 5 min), then ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 260 °C.

  • Carrier Gas: Helium at a constant flow of 3 mL/min.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 15 min.

  • Sample Preparation: Accurately weigh about 100 mg of the sample into a headspace vial and dissolve in 5 mL of dimethyl sulfoxide (DMSO).

Rationale for Method Parameters:

  • A polar column like DB-624 is suitable for the separation of polar residual solvents.

  • Headspace analysis is preferred to avoid contamination of the GC system with the non-volatile sample matrix.

  • FID is a universal detector for organic compounds and provides excellent sensitivity for ethanol.

Structural Elucidation Techniques

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound and the identification of any unknown impurities.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.

Expected ¹H NMR (400 MHz, D₂O) Chemical Shifts:

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OCH₂CH₃~4.1q2H
Piperidine H (axial & equatorial)~3.4 & ~3.0m4H
-CH₂COO-~2.4t2H
Piperidine H (methine)~2.0m1H
-CH₂CH₂COO-~1.7m2H
Piperidine H (axial & equatorial)~1.6 & ~1.4m4H
-OCH₂CH₃~1.2t3H

Expected ¹³C NMR (100 MHz, D₂O) Chemical Shifts:

CarbonChemical Shift (ppm)
-C=O~175
-OCH₂CH₃~62
Piperidine C (adjacent to N)~45
-CH₂COO-~35
Piperidine C (methine)~32
-CH₂CH₂COO-~30
Piperidine C~28
-OCH₂CH₃~14

b. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a suitable technique for this compound.[9]

Expected ESI-MS Fragmentation:

  • [M+H]⁺: The protonated molecular ion should be observed at m/z 200.16 (for the free base).

  • Major Fragments:

    • Loss of the ethyl group (-C₂H₅) from the ester.

    • Loss of the ethoxy group (-OC₂H₅).

    • Cleavage of the butanoate side chain.

    • Ring opening of the piperidine moiety.[9]

c. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic FTIR Peaks (KBr pellet):

Functional GroupWavenumber (cm⁻¹)
N-H stretch (secondary amine salt)2700-2250 (broad)
C-H stretch (alkane)2950-2850
C=O stretch (ester)~1730
C-O stretch (ester)~1240
C-N stretch (amine)~1180

Conclusion

The analytical methods and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. A combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and impurity profile of this important pharmaceutical intermediate. Adherence to these detailed protocols, with an understanding of the underlying scientific principles, will ensure the generation of high-quality, reliable data, which is fundamental for regulatory submissions and the overall success of drug development programs.

References

Application Notes & Protocols: HPLC and GC-MS Analysis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed analytical protocols for the quantitative and qualitative analysis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a key piperidine-derived intermediate in pharmaceutical synthesis.[1] We present two orthogonal and robust methods: a High-Performance Liquid Chromatography (HPLC) method for accurate quantification and purity assessment, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for definitive identification and structural confirmation. The causality behind critical methodological choices, such as mobile phase selection, sample preparation, and instrument parameters, is thoroughly explained to provide researchers with a comprehensive framework for method implementation, optimization, and validation in accordance with industry standards.[2][3]

Introduction

This compound (MW: 235.75 g/mol , Formula: C₁₁H₂₂ClNO₂) is a versatile chemical building block used in the synthesis of more complex pharmaceutical agents.[1][4][5] The piperidine moiety is a prevalent pharmacophore in compounds targeting the central nervous system.[1][6] Given its role as a critical intermediate, ensuring the purity, identity, and quality of this compound is paramount. This requires robust analytical methods capable of separating the target analyte from potential starting materials, by-products, and degradation products.

This guide details two complementary chromatographic techniques. HPLC with UV detection is presented as the primary method for routine quality control, offering excellent precision and accuracy for potency and impurity profiling. GC-MS is described as a confirmatory technique, providing high specificity and structural information through its characteristic mass fragmentation patterns.

Part I: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

Principle of HPLC Analysis

The selected method is based on reverse-phase chromatography (RPC), which separates compounds based on their hydrophobicity.[7][8] The stationary phase is a non-polar C18 bonded silica, while the mobile phase is a more polar mixture of aqueous buffer and organic solvent. Ethyl 4-(piperidin-4-yl)butanoate, being a polar, basic compound, can be challenging to retain on traditional C18 columns, especially with highly aqueous mobile phases.[9][10][11]

To overcome this, the mobile phase pH is controlled with a buffer. By maintaining the pH below the pKa of the piperidine nitrogen (typically ~9.8), the amine group exists in its protonated, charged form. This controlled ionization, combined with a suitable organic modifier, allows for reproducible retention and excellent peak shape on a C18 column. UV detection is suitable as the ester carbonyl group provides sufficient chromophoric activity for detection at low wavelengths.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC or UHPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Data System: Chromatography Data System (CDS) for instrument control and data processing.

  • HPLC Column: C18, 5 µm, 4.6 x 150 mm (or equivalent). A column with polar end-capping is recommended to minimize peak tailing for the basic analyte.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher.

    • Methanol (MeOH), HPLC grade or higher.

    • Water, HPLC grade or Type I ultrapure.

    • Potassium phosphate monobasic (KH₂PO₄), analytical grade.

    • Phosphoric acid (H₃PO₄), analytical grade.

  • Reference Standard: this compound, of known purity.

Experimental Protocol: HPLC Method

1. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Rationale: A phosphate buffer is chosen for its buffering capacity in the desired pH range and its compatibility with UV detection. A pH of 3.0 ensures the piperidine nitrogen is fully protonated, promoting interaction with the stationary phase and preventing peak tailing.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: Mobile Phase A / Acetonitrile (80:20, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 12.5 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the sample equivalent to about 12.5 mg of the active ingredient into a 25 mL volumetric flask. Dissolve in diluent, sonicate briefly if necessary, and dilute to volume. Pipette 2.5 mL of this solution into a 25 mL volumetric flask and dilute to volume with diluent. Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions All chromatographic parameters should be established and documented according to internal laboratory procedures and pharmacopeial guidelines such as USP <621>.[12][13][14][15]

ParameterCondition
HPLC Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile
Gradient Program 0-2 min: 20% B2-15 min: 20% to 80% B15-17 min: 80% B17.1-20 min: 20% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

3. System Suitability Testing (SST) Before sample analysis, perform at least five replicate injections of the Working Standard Solution to verify system performance. The criteria must be met as per ICH Q2(R1) guidelines.[2][16][17]

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Repeatability (%RSD of Peak Area): ≤ 2.0%

4. Data Analysis Calculate the assay of this compound in the sample using the peak area response from the chromatograms of the standard and sample preparations.

HPLC Workflow Diagram

HPLC_Workflow prep Solution Preparation std_prep Prepare Standard (50 µg/mL) prep->std_prep smp_prep Prepare Sample (50 µg/mL) prep->smp_prep hplc HPLC System Setup sst System Suitability Test (5 Replicate Injections) hplc->sst Inject Standard analysis Sample Analysis sst->analysis SST Pass? data Data Processing & Calculation analysis->data Inject Sample report Generate Report data->report

Caption: Workflow for HPLC analysis of Ethyl 4-(piperidin-4-yl)butanoate HCl.

Part II: Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle of GC-MS Analysis

GC-MS is a powerful technique for identifying compounds by separating them chromatographically and then detecting them with a mass spectrometer, which provides a unique fragmentation pattern or "fingerprint."[18] A significant challenge for analyzing this compound is its salt form, which makes it non-volatile and unsuitable for direct GC analysis.[19][20][21]

To overcome this, a sample preparation step is required to convert the hydrochloride salt into its volatile free base form. This is achieved through a liquid-liquid extraction (LLE) under basic conditions. The resulting free base is sufficiently volatile and thermally stable for GC analysis. Electron Ionization (EI) at 70 eV is used to generate reproducible mass spectra for library matching and structural confirmation.[22]

Instrumentation, Reagents, and Materials
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole).

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Reagents:

    • Dichloromethane (DCM), HPLC grade.

    • Sodium hydroxide (NaOH) solution, 1M.

    • Sodium sulfate (Na₂SO₄), anhydrous.

    • Methanol (MeOH), HPLC grade.

  • Reference Standard: this compound.

Experimental Protocol: GC-MS Method

1. Sample Preparation (Conversion to Free Base)

  • Standard/Sample Preparation:

    • Accurately weigh approximately 10 mg of the standard or sample into a 15 mL glass vial.

    • Dissolve the sample in 2 mL of deionized water.

    • Add 1 mL of 1M NaOH solution to basify the mixture to a pH > 11. This neutralizes the HCl and deprotonates the piperidine nitrogen.

    • Add 5 mL of Dichloromethane (DCM) and cap the vial.

    • Vortex vigorously for 2 minutes to extract the free base into the organic layer.

    • Allow the layers to separate. Carefully transfer the bottom organic layer (DCM) to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Filter or carefully decant the dried DCM extract into a GC vial for analysis.

    • Rationale: Basification is critical to convert the non-volatile salt into its volatile free base. DCM is an effective solvent for extracting the moderately polar free base.

2. GC-MS Conditions

ParameterCondition
Inlet Temperature 250 °C
Injection Mode Split (Ratio 20:1)
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial: 100 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range m/z 40 - 400

3. Expected Fragmentation Pattern The mass spectrum is predicted to show characteristic fragments resulting from the cleavage of the piperidine ring and the ester side chain.

  • Molecular Ion (M⁺): A weak or absent peak at m/z 199 (for the free base C₁₁H₂₁NO₂).

  • α-Cleavage: The dominant fragmentation pathway for piperidines is α-cleavage adjacent to the nitrogen.[23] This would lead to the loss of the butanoate side chain, resulting in a prominent ion.

  • Key Fragments: Expect to see ions corresponding to the piperidine ring structure (e.g., m/z 84) and fragments from the side chain.[24]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation dissolve Dissolve Sample in H₂O basify Add 1M NaOH (pH > 11) dissolve->basify extract Extract with DCM basify->extract dry Dry DCM layer (Na₂SO₄) extract->dry gcms GC-MS Analysis dry->gcms data Data Acquisition (Mass Spectrum) gcms->data confirm Structural Confirmation (Library Match & Fragmentation) data->confirm report Generate Report confirm->report

Caption: Workflow for GC-MS identification of Ethyl 4-(piperidin-4-yl)butanoate.

Discussion: Method Orthogonality

The use of both HPLC and GC-MS provides a comprehensive analytical characterization of this compound.

  • HPLC-UV serves as the primary quantitative tool. Its separation is based on the analyte's polarity and partitioning behavior in a liquid mobile phase, making it ideal for measuring purity and assay.

  • GC-MS serves as a definitive identity test. Its separation is based on the analyte's volatility and boiling point in a gaseous mobile phase. The mass spectrometer provides unambiguous structural information, confirming the molecular weight and fragmentation pattern of the free base.

Together, these orthogonal methods provide a high degree of confidence in the quality and identity of the material, fulfilling the rigorous requirements of drug development and manufacturing.

References

Application Note: Structural Elucidation of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride via Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed protocol and in-depth analysis for the structural characterization of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a key intermediate in pharmaceutical synthesis, unequivocal structural confirmation is critical.[1] This document outlines optimized procedures for sample preparation, data acquisition, and a comprehensive, signal-by-signal interpretation of the resulting spectra. It is intended for researchers, scientists, and drug development professionals requiring a robust methodology for the validation of this and structurally related compounds.

Introduction and Significance

Ethyl 4-(piperidin-4-yl)butanoate is a versatile piperidine-derived building block used in medicinal chemistry for the synthesis of more complex pharmaceutical agents.[1] The piperidine moiety is a prevalent pharmacophore in compounds targeting the central nervous system.[1] The compound is typically supplied as a hydrochloride salt to improve its stability, handling, and solubility in polar solvents.[1]

NMR spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structure in solution.[2] By analyzing the chemical shifts, signal multiplicities, coupling constants, and integrations in ¹H and ¹³C NMR spectra, a complete structural map of the molecule can be assembled. This application note serves as an expert guide to this process, emphasizing the causality behind experimental choices and interpretation logic, in accordance with internationally recognized standards for data presentation.[3][4][5]

Molecular Structure and Atom Numbering

A precise and universally understood numbering system is fundamental for clear spectral assignment. The structure of this compound is presented below with IUPAC-conformant numbering for all proton and carbon environments. The positive charge is localized on the nitrogen atom due to protonation by HCl.

Caption: Structure of this compound with atom numbering.

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[6] For hydrochloride salts, which are often insoluble in nonpolar solvents like chloroform-d (CDCl₃), a more polar solvent is required.[7]

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. It readily dissolves hydrochloride salts and its residual proton signal (~2.50 ppm) and water peak (~3.33 ppm) typically do not overlap with key analyte signals.[8][9] Deuterium oxide (D₂O) is an alternative, but will result in the exchange and disappearance of the N⁺H₂ proton signals.

  • Protocol:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.[10]

    • Add 0.6–0.7 mL of DMSO-d₆ to the vial.[11]

    • Vortex the mixture until the solid is completely dissolved. The solution must be clear and free of any particulate matter to ensure optimal magnetic field homogeneity.[10]

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[6] If any particulates are present, filter the solution through a small cotton wool plug in the pipette.[6]

    • Ensure the sample height in the NMR tube is at least 4-5 cm to be properly positioned within the instrument's detection coils.[12]

NMR Data Acquisition Workflow

The following diagram illustrates the logical workflow from sample preparation to final structural validation.

G cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Processing & Analysis cluster_val Validation prep Sample Preparation (5-10 mg in DMSO-d₆) acq_1h ¹H NMR Acquisition prep->acq_1h acq_13c ¹³C NMR Acquisition prep->acq_13c proc_1h ¹H Data Processing (FT, Phase, Baseline) acq_1h->proc_1h proc_13c ¹³C Data Processing (FT, Phase, Baseline) acq_13c->proc_13c assign_1h ¹H Signal Assignment (δ, J, Integration) proc_1h->assign_1h assign_13c ¹³C Signal Assignment (δ) proc_13c->assign_13c confirm Structural Confirmation assign_1h->confirm assign_13c->confirm

Caption: Workflow for NMR-based structural elucidation.

  • Instrument: 500 MHz NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled with NOE (zgpg30)

    • Number of Scans (NS): 1024

    • Relaxation Delay (D1): 2.0 s

    • Spectral Width: -10 to 200 ppm

Spectral Data Interpretation

¹H NMR Spectrum Analysis (500 MHz, DMSO-d₆)

The proton NMR spectrum provides a wealth of information. The protonation of the piperidine nitrogen causes significant downfield shifts for adjacent protons (H2, H6) compared to the free base.[13]

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
N⁺H₂ ~8.8-9.2Broad Singlet-2HThe acidic protons on the positively charged nitrogen are deshielded and often appear as a broad signal. This signal will disappear upon D₂O exchange.
H12 ~4.05Quartet (q)J = 7.1 Hz2HMethylene protons of the ethyl group, deshielded by the adjacent oxygen (O11). Split into a quartet by the three neighboring H13 methyl protons.
H2eq, H6eq ~3.25Multiplet (m)-2HEquatorial protons on carbons adjacent to the nitrogen. Deshielded by the positive charge and typically appear downfield of the axial protons.
H2ax, H6ax ~2.80Multiplet (m)-2HAxial protons on carbons adjacent to the nitrogen. Also deshielded, but usually upfield relative to their equatorial counterparts.
H9 ~2.25Triplet (t)J = 7.4 Hz2HMethylene protons adjacent to the carbonyl group (C10), which is an electron-withdrawing group, causing a downfield shift. Split by the two H8 protons.
H3eq, H5eq ~1.75Multiplet (m)-2HEquatorial protons on the piperidine ring.
H8 ~1.50Multiplet (m)-2HMethylene protons in the butanoate chain.
H4, H7 ~1.40Multiplet (m)-3HThe methine proton (H4) and the two methylene protons (H7) of the butanoate chain overlap in a complex multiplet.
H3ax, H5ax ~1.20Multiplet (m)-2HAxial protons on the piperidine ring, typically found in the most upfield region of the ring system.
H13 ~1.17Triplet (t)J = 7.1 Hz3HMethyl protons of the ethyl group, split into a triplet by the two neighboring H12 methylene protons.
¹³C NMR Spectrum Analysis (125 MHz, DMSO-d₆)

The proton-decoupled ¹³C spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly indicative of the carbon's electronic environment.

Signal AssignmentChemical Shift (δ, ppm)Rationale
C10 (C=O) ~173.0The ester carbonyl carbon is highly deshielded and appears significantly downfield.
C12 (-O-CH₂-) ~59.5The methylene carbon of the ethyl group is deshielded by the attached oxygen atom.
C2, C6 ~42.5Carbons adjacent to the protonated nitrogen are deshielded and shifted downfield.
C9 (-CH₂-C=O) ~34.5The carbon alpha to the carbonyl group.
C4 ~33.0The methine carbon of the piperidine ring where the side chain is attached.
C7 ~31.0Carbon in the butanoate chain.
C3, C5 ~28.5Carbons beta to the nitrogen in the piperidine ring.
C8 ~21.5Carbon in the butanoate chain.
C13 (-CH₃) ~14.0The terminal methyl carbon of the ethyl group, appearing in the far upfield region.

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides an unambiguous structural confirmation of this compound. The observed chemical shifts, signal multiplicities, and integrations are fully consistent with the proposed structure. The downfield shift of the piperidine N-adjacent protons and carbons confirms the presence of the hydrochloride salt form. This detailed protocol and interpretation guide serves as a reliable reference for the quality control and characterization of this important synthetic intermediate.

References

Application Note & Protocol: A Scalable Synthesis of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide details a robust and scalable synthetic route for the production of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a key building block in modern drug development. The piperidine moiety is a prevalent scaffold in many centrally active pharmaceuticals, and this particular intermediate provides a versatile handle for further chemical elaboration.[1][2] This document provides a step-by-step protocol, explains the rationale behind key experimental choices, and includes protocols for in-process controls and final product characterization, ensuring a reproducible and reliable synthesis suitable for large-scale production.

Introduction: The Significance of Piperidine Scaffolds in Medicinal Chemistry

The piperidine ring is a fundamental structural motif in a vast array of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological targets such as G-protein coupled receptors (GPCRs) and ion channels. This compound serves as a crucial intermediate, offering a reactive ester functionality for amide bond formation or reduction to a primary alcohol, thereby enabling the synthesis of diverse compound libraries for drug discovery programs.[3][4]

The synthetic strategy outlined herein focuses on a highly efficient and scalable pathway, prioritizing cost-effectiveness, safety, and high purity of the final product. The chosen route involves the catalytic hydrogenation of a readily available pyridine precursor, a method well-suited for industrial production.

Synthetic Strategy Overview

The synthesis of this compound is achieved via a two-step process commencing with the commercially available ethyl 4-(pyridin-4-yl)butanoate. The core of this strategy lies in the catalytic hydrogenation of the pyridine ring to the corresponding piperidine, followed by the formation of the hydrochloride salt.

Synthetic_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Salt Formation Start Ethyl 4-(pyridin-4-yl)butanoate Product_1 Ethyl 4-(piperidin-4-yl)butanoate Start->Product_1 Hydrogenation Reagents_1 H2 (gas) PtO2 or Pd/C Ethanol (solvent) Reagents_1->Product_1 Product_1_cont Ethyl 4-(piperidin-4-yl)butanoate Final_Product This compound Product_1_cont->Final_Product Acidification Reagents_2 HCl in Diethyl Ether or Isopropanol Reagents_2->Final_Product

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(piperidin-4-yl)butanoate via Catalytic Hydrogenation

This procedure details the catalytic hydrogenation of ethyl 4-(pyridin-4-yl)butanoate to yield the corresponding piperidine derivative. The use of platinum(IV) oxide (PtO₂) as a catalyst is recommended for its high activity and selectivity in pyridine ring reduction.[5]

Materials:

  • Ethyl 4-(pyridin-4-yl)butanoate

  • Platinum(IV) oxide (Adam's catalyst) or 10% Palladium on Carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Parr hydrogenation apparatus or similar high-pressure reactor

  • Celite® for filtration

Procedure:

  • Reactor Setup: In a suitable high-pressure reactor (e.g., Parr apparatus), add ethyl 4-(pyridin-4-yl)butanoate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add platinum(IV) oxide (0.02-0.05 eq by weight) or 10% Pd/C (5-10 mol%).

  • Solvent Addition: Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas several times. Pressurize the reactor with hydrogen gas (typically 50-100 psi, but conditions may vary).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake), carefully vent the reactor and purge with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol to ensure complete recovery of the product.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude ethyl 4-(piperidin-4-yl)butanoate as an oil. This crude product is often of sufficient purity for the subsequent step.

Rationale for Experimental Choices:

  • Catalyst: Platinum and palladium-based catalysts are highly effective for the hydrogenation of aromatic heterocycles.[6] PtO₂ is often preferred for its reliability in pyridine reductions.

  • Solvent: Ethanol is an excellent solvent for both the starting material and the product and is compatible with the hydrogenation conditions.

  • Pressure: The applied hydrogen pressure influences the reaction rate. Higher pressures generally lead to faster reactions.

Parameter Value Notes
Starting MaterialEthyl 4-(pyridin-4-yl)butanoate1.0 equivalent
CatalystPtO₂ or 10% Pd/C0.02-0.05 eq (PtO₂) or 5-10 mol% (Pd/C)
SolventAnhydrous Ethanol0.1 - 0.5 M
Hydrogen Pressure50 - 100 psiMonitor for safety
TemperatureRoom TemperatureExothermic reaction, may require cooling
Reaction Time12 - 24 hoursMonitor by H₂ uptake or TLC/GC-MS
Expected Yield >95%
Step 2: Synthesis of this compound

This step involves the conversion of the free base to its hydrochloride salt, which is typically a stable, crystalline solid, facilitating purification and handling.[4]

Materials:

  • Ethyl 4-(piperidin-4-yl)butanoate (from Step 1)

  • Anhydrous diethyl ether or isopropanol

  • Hydrochloric acid solution (2.0 M in diethyl ether or anhydrous HCl gas in isopropanol)

  • Stirring apparatus

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Dissolution: Dissolve the crude ethyl 4-(piperidin-4-yl)butanoate (1.0 eq) in anhydrous diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a 2.0 M solution of HCl in diethyl ether (1.1 eq) dropwise with stirring. Alternatively, a solution of anhydrous HCl in isopropanol can be used.

  • Precipitation: A white precipitate of the hydrochloride salt will form. Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material and impurities.

  • Drying: Dry the product under vacuum to a constant weight.

Rationale for Experimental Choices:

  • Solvent: Anhydrous diethyl ether or isopropanol are used as the hydrochloride salt is typically insoluble in these solvents, allowing for efficient precipitation and isolation.

  • Temperature: Cooling the reaction mixture during acidification helps to control the exotherm and promotes the formation of well-defined crystals.

Purification and Characterization

The final product, this compound, can be further purified by recrystallization if necessary. A suitable solvent system for recrystallization is ethanol/diethyl ether.

Purification_and_Analysis cluster_analysis Analytical Characterization Crude_Product Crude this compound Recrystallization Recrystallization (Ethanol/Diethyl Ether) Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product NMR ¹H and ¹³C NMR Pure_Product->NMR Confirm Structure MS Mass Spectrometry (MS) Pure_Product->MS Confirm Molecular Weight Melting_Point Melting Point Analysis Pure_Product->Melting_Point Assess Purity

Caption: Workflow for the purification and analytical characterization of the final product.

Analytical Data:

Analysis Expected Result
Appearance White to off-white crystalline solid
¹H NMR Consistent with the structure of this compound
¹³C NMR Consistent with the structure of this compound
Mass Spec (ESI+) [M+H]⁺ corresponding to the free base (C₁₁H₂₁NO₂)
Melting Point Sharp melting point range consistent with a pure compound
Purity (HPLC) ≥98%

Safety and Handling

  • Hydrogenation: Catalytic hydrogenation should be performed in a well-ventilated area using appropriate high-pressure equipment. Hydrogen gas is highly flammable.

  • Catalysts: Platinum and palladium catalysts are pyrophoric when dry and should be handled with care under an inert atmosphere.

  • Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrochloric Acid: Concentrated hydrochloric acid and its solutions are corrosive and should be handled in a fume hood.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable method for the production of high-purity this compound. The use of a catalytic hydrogenation of a readily available pyridine precursor makes this route amenable to large-scale synthesis for drug development applications. The straightforward work-up and purification procedures ensure a high-quality final product suitable for further chemical transformations in medicinal chemistry programs.

References

Application Notes and Protocols for Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the proper handling and storage procedures for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (CAS No: 473987-07-4). As a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics, ensuring the integrity and stability of this compound is paramount for reproducible and reliable experimental outcomes.[1] This guide is structured to provide not only procedural steps but also the scientific rationale behind them, empowering researchers to make informed decisions in their laboratory work.

Compound Profile and Inherent Risks

This compound is a piperidine-derived chemical building block.[1] It is supplied as a hydrochloride salt to improve its stability, solubility, and ease of handling.[1] The molecule's structure, comprising a piperidine ring, an ethyl ester, and a hydrochloride salt, dictates its chemical properties and potential hazards.

Molecular Structure:

Figure 1: Chemical structure of this compound.

The piperidine moiety is a common pharmacophore, but it also imparts potential irritant properties. The ester functional group can be susceptible to hydrolysis, and the hydrochloride salt form indicates that the compound is likely hygroscopic.

Identified Hazards

Based on available data for the compound and its close structural analogs, this compound is classified with the following hazard statements:

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][3]

The signal word for this compound is "Warning" .[1][2][3]

Prerequisite: Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of the compound, a stringent adherence to safety protocols is non-negotiable.

Recommended Personal Protective Equipment
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[4][5][6]

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn.[4][5][6] Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron or coveralls should be used.[4][5]

  • Respiratory Protection: Handling should be performed in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[6]

Essential Engineering Controls
  • Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

  • Eyewash and Safety Shower: An operational and easily accessible eyewash station and safety shower are critical in the event of accidental exposure.[5]

Handling Protocols

The hygroscopic nature of this hydrochloride salt and the potential for irritation from the piperidine moiety are the primary considerations for its handling.

General Handling Procedures
  • Work Area Preparation: Ensure the chemical fume hood is clean and free of incompatible materials.

  • Aliquotting: If smaller quantities are needed, perform the weighing and transfer within the fume hood.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

  • Inert Atmosphere Handling: For applications sensitive to moisture, handling in a glove box under an inert atmosphere (e.g., argon or nitrogen) is recommended.[7]

  • Spill Management: In case of a spill, cordon off the area. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be decontaminated.

Protocol for Preparing Solutions
  • Solvent Selection: Choose an appropriate solvent based on the experimental requirements.

  • Dissolution: Slowly add the solid this compound to the solvent while stirring to ensure complete dissolution.

  • Container Sealing: Once the solution is prepared, securely seal the container to prevent solvent evaporation and atmospheric moisture absorption.

Storage Procedures and Stability Considerations

The long-term stability of this compound is contingent on proper storage conditions that mitigate its inherent chemical liabilities: hygroscopicity and ester hydrolysis.

Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°CRefrigeration slows down potential degradation pathways, including ester hydrolysis.[8]
Atmosphere Inert Gas (e.g., Argon, Nitrogen)The hydrochloride salt is likely hygroscopic; an inert atmosphere prevents moisture absorption which can lead to hydrolysis of the ester and physical changes to the solid.[1][7]
Container Tightly sealed, light-resistant containerPrevents exposure to moisture and light, which can accelerate degradation.
Location Cool, dry, well-ventilated areaEnsures a stable environment and prevents the accumulation of any potential vapors.[3]
Incompatible Materials

To prevent hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[3]

  • Strong Bases: Will deprotonate the piperidinium hydrochloride, and can promote ester hydrolysis.

  • Moisture: As a hygroscopic salt, it will absorb water from the atmosphere, which can initiate hydrolysis of the ester functional group.[9][10]

Long-Term Storage Protocol
  • Container Preparation: Use a clean, dry, and appropriately labeled amber glass vial or other light-resistant container.

  • Inert Gas Purge: Before sealing, purge the headspace of the container with a stream of dry argon or nitrogen.

  • Secure Sealing: Tightly cap the container. For extended storage, sealing the cap with paraffin film is recommended to provide an additional barrier against moisture ingress.

  • Refrigeration: Place the sealed container in a refrigerator maintained at 2-8°C.

  • Equilibration Before Use: When removing the compound from cold storage, allow the container to equilibrate to room temperature before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.

Figure 2: Decision workflow for handling and storage.

Disposal

Dispose of unused this compound and its containers in accordance with local, state, and federal regulations. This typically involves disposal as chemical waste through a licensed contractor. Do not dispose of it down the drain.

Conclusion

The integrity of this compound is best maintained by strict adherence to the handling and storage protocols outlined in this guide. By understanding the chemical rationale behind these procedures, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Application Note: Strategic Synthesis and Characterization of a Process-Related Impurity Originating from Ethyl 4-(piperidin-4-yl)butanoate hydrochloride in API Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of modern pharmaceutical development, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring the safety and efficacy of an Active Pharmaceutical Ingredient (API). Process-related impurities, which can arise from starting materials, intermediates, or side reactions during synthesis, are of particular concern. A thorough understanding of the formation pathways of these impurities is essential for the development of robust and well-controlled manufacturing processes. This application note provides a detailed guide on the use of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, a common building block, in the strategic synthesis and characterization of a potential process-related impurity in the context of the synthesis of Bilastine, a second-generation antihistamine.[1]

Bilastine is a selective histamine H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][] Its synthesis involves the coupling of a piperidine-containing fragment with other key intermediates. The purity of the final API is highly dependent on the quality of the starting materials and the control of side reactions throughout the synthesis. This guide will delve into a practical example of how an impurity derived from this compound can be synthesized, isolated, and characterized, providing researchers and drug development professionals with a framework for proactive impurity management.

Understanding Impurity Formation: A Mechanistic Perspective

This compound is a versatile intermediate, but its reactivity can also lead to the formation of undesired byproducts. One common pathway for impurity formation is intermolecular N-acylation, where the secondary amine of the piperidine ring of one molecule attacks the ester carbonyl of another, leading to the formation of an amide dimer. This is particularly relevant under conditions that can activate the ester or in the presence of a base that deprotonates the piperidine nitrogen.

The formation of such an impurity can have significant consequences, including reduced yield of the desired product and the introduction of a new chemical entity that must be identified, quantified, and controlled to meet regulatory standards, such as those set by the International Conference on Harmonization (ICH).[1]

Visualizing the Pathway: Impurity Formation

The following diagram illustrates the proposed pathway for the formation of the N-acylated dimer impurity from this compound.

impurity_formation start Ethyl 4-(piperidin-4-yl)butanoate (Starting Material) intermediate Deprotonated Piperidine (Nucleophile) start->intermediate impurity N-Acylated Dimer (Impurity) start->impurity Self-Condensation intermediate->impurity Nucleophilic Attack on another molecule's ester

Caption: Proposed pathway for the formation of the N-acylated dimer impurity.

Experimental Protocols: Synthesis and Analysis

The following protocols provide a step-by-step guide for the synthesis of the N-acylated dimer impurity and its subsequent analysis by High-Performance Liquid Chromatography (HPLC).

Protocol 1: Synthesis of the N-Acylated Dimer Impurity

This protocol describes a method for the intentional synthesis of the N-acylated dimer impurity for use as a reference standard in analytical method development.

Materials:

  • This compound

  • Triethylamine (Et3N)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 1 equivalent).

  • Add anhydrous toluene (50 mL) to the flask.

  • Add triethylamine (1.1 equivalents) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with dichloromethane (50 mL) and wash with saturated aqueous NaHCO3 solution (2 x 30 mL) and then with brine (30 mL).

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acylated dimer impurity.

Protocol 2: HPLC Method for the Analysis of the Impurity

This protocol outlines a reverse-phase HPLC (RP-HPLC) method for the separation and quantification of the N-acylated dimer impurity from the starting material.

Instrumentation and Conditions:

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent with UV detector
Column C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 10% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the synthesized N-acylated dimer impurity in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations.

  • Sample Solution: Prepare a solution of the reaction mixture or the starting material in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.

Data Analysis:

The retention time of the N-acylated dimer impurity will be longer than that of the more polar starting material, Ethyl 4-(piperidin-4-yl)butanoate. The purity of the starting material and the amount of the impurity in a sample can be determined by comparing the peak areas to those of the reference standards.

Data Presentation and Interpretation

The successful synthesis and analysis will yield data that can be presented in a clear and concise manner.

Table 1: Expected HPLC Retention Times

CompoundExpected Retention Time (min)
Ethyl 4-(piperidin-4-yl)butanoate~ 5.2
N-Acylated Dimer Impurity~ 12.8

Note: Retention times are approximate and may vary depending on the specific HPLC system and column used.

Table 2: Example Purity Analysis of a Synthesized Batch

CompoundPeak Area% Area
Ethyl 4-(piperidin-4-yl)butanoate150,00015.0%
N-Acylated Dimer Impurity840,00084.0%
Other Impurities10,0001.0%

This data clearly indicates the successful conversion of the starting material to the desired impurity, which can now be used as a reference standard.

Conclusion and Future Perspectives

This application note has demonstrated a comprehensive approach to the synthesis and characterization of a process-related impurity derived from this compound. By proactively synthesizing potential impurities, researchers can develop robust analytical methods for their detection and control, ultimately leading to a more efficient and reliable API manufacturing process. The principles and protocols outlined here can be adapted to investigate other potential impurities in the synthesis of Bilastine and other APIs, contributing to the overall quality and safety of pharmaceutical products. Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines can further elucidate the degradation pathways and help in developing stability-indicating methods.[3][4][5]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your reaction yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Q1: My final yield of this compound is consistently low. What are the most common culprits and how can I address them?

Low yield is a frequent issue that can stem from several stages of the synthesis. The most common synthetic route involves the catalytic hydrogenation of ethyl 4-(pyridin-4-yl)butanoate. Let's break down the potential problems in this process.

A1: Potential Causes & Solutions for Low Yield

Potential Cause Explanation & Troubleshooting Steps
Inefficient Hydrogenation The catalytic hydrogenation of the pyridine ring is the key step. Incomplete conversion is a primary source of low yield. • Catalyst Activity: Ensure you are using a fresh, active catalyst (e.g., PtO₂, Adams' catalyst).[1] Catalyst poisoning can occur from impurities in starting materials or solvents. Consider filtering your starting material solution through a small plug of silica or alumina. • Hydrogen Pressure: Some hydrogenations of substituted pyridines require elevated pressure (e.g., 50-70 bar) to proceed efficiently.[1] Ensure your reactor is properly sealed and maintaining pressure. • Reaction Time/Temperature: Monitor the reaction's progress via TLC, GC-MS, or LC-MS to confirm the disappearance of the starting material.[1][2] While many hydrogenations run at room temperature, a modest increase may be necessary, but be cautious of side reactions.[1]
Starting Material Quality The purity of your starting ethyl 4-(pyridin-4-yl)butanoate is critical. Impurities can interfere with the catalyst. Additionally, piperidine-containing compounds can react with atmospheric CO₂.[1] It is recommended to use freshly purified starting materials and store them under an inert atmosphere.[1]
Product Loss During Workup The basic nature of the piperidine product can lead to losses during extraction. • pH Adjustment: After hydrogenation, the catalyst is typically filtered off.[1] The acidic solvent (often acetic acid) must be neutralized. Carefully basify the filtrate with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH > 10 to ensure the piperidine free base is fully deprotonated before extracting with an organic solvent. • Emulsion Formation: Emulsions can form during aqueous extraction. To break them, try adding brine (saturated NaCl solution) or filtering the mixture through Celite®.
Inefficient Salt Formation The final step is the formation of the hydrochloride salt. • Anhydrous Conditions: It is crucial to use an anhydrous solution of HCl (e.g., HCl in diethyl ether or dioxane). The presence of water can lead to hydrolysis of the ethyl ester. • Precipitation Issues: The product may "oil out" instead of crystallizing if the solution is too concentrated or if impurities are present. Try adding the HCl solution slowly to a cooled, dilute solution of the free base in a suitable solvent like diethyl ether or ethyl acetate. Scratching the flask with a glass rod can induce crystallization.

Q2: My reaction appears to have stalled; TLC analysis shows both starting material and product, with no change over several hours. What should I do?

A2: A stalled reaction is typically due to catalyst deactivation or insufficient driving force.

  • Check the Catalyst: The most likely cause is that your catalyst has been poisoned or has lost activity. You can attempt to add another portion of fresh catalyst (e.g., 1-2 mol%) to the reaction mixture.[1]

  • Re-evaluate Reaction Conditions: If adding more catalyst doesn't restart the reaction, consider the conditions. If you are running the reaction at atmospheric pressure, it may be necessary to move to a high-pressure reactor to achieve full conversion.[1]

  • Solvent Choice: The typical solvent for this hydrogenation is glacial acetic acid, which helps to activate the pyridine ring towards reduction.[1] Ensure your solvent is of high purity and appropriate for the reaction.

Q3: My TLC plate shows multiple spots after the reaction, indicating the formation of byproducts. What are these likely to be?

A3: Besides unreacted starting material, the primary byproduct of concern is from partial hydrogenation of the pyridine ring, leading to di- or tetrahydro-pyridine intermediates. Over-reduction is less common for this substrate but can occur under harsh conditions. If your synthesis route involved N-alkylation of a piperidine precursor, you might see byproducts from multiple alkylations.[2]

Solution: Purification of the crude product is necessary. For the free base, column chromatography on silica gel is effective. A typical eluent system would be a gradient of methanol in dichloromethane (DCM), often with a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to prevent the amine from tailing on the silica. The final hydrochloride salt can then be purified by recrystallization.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

A1: The most robust and widely used method is the catalytic hydrogenation of the corresponding pyridine derivative, ethyl 4-(pyridin-4-yl)butanoate. This precursor is typically synthesized via methods like the Reissert reaction or by functionalizing pre-existing pyridine rings. The subsequent hydrogenation provides a clean conversion to the desired piperidine ring system.[4]

References

Technical Support Center: Purification of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (CAS: 473987-07-4). This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this versatile piperidine intermediate.[1] This guide moves beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and adapt methodologies to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is the first step to effective purification. This compound has three key features:

  • Piperidine Ring (Secondary Amine): The nitrogen atom is basic. In the hydrochloride salt form, this nitrogen is protonated (R₃NH⁺Cl⁻), making the molecule significantly more polar and water-soluble than its free-base form.[2]

  • Ethyl Ester Group: This functional group is susceptible to hydrolysis, especially under strong acidic or basic conditions, which would yield the corresponding carboxylic acid as a primary impurity.

  • Hydrochloride Salt: This salt form enhances the compound's crystallinity and aqueous solubility, which can be leveraged for purification but also presents challenges, such as hygroscopicity.[3]

Q2: What are the most common impurities I should expect to see in my crude sample?

A2: Impurities typically arise from the synthetic route or degradation. Common culprits include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the piperidine ring or the butanoate side chain.[4]

  • Hydrolysis Product: 4-(Piperidin-4-yl)butanoic acid hydrochloride is the most common process-related impurity, formed by the hydrolysis of the ethyl ester.

  • N-Alkylation Byproducts: If the synthesis involves alkylation of a piperidine precursor, over-alkylation can occur.

  • Residual Solvents: Solvents used in the reaction or initial workup (e.g., Toluene, THF, Ethanol) may be present.

  • Inorganic Salts: Salts from reagents or pH adjustments (e.g., NaCl, Na₂SO₄) may persist.

Q3: My compound is an oil or a sticky solid after synthesis. How can I get it to crystallize?

A3: The hydrochloride salt should be a crystalline solid. If it's oily, this often indicates the presence of impurities or residual solvent that are depressing the melting point and disrupting the crystal lattice. Before attempting large-scale purification, try a "trituration" or "solvent wash." This involves stirring the crude oil with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., cold ethyl acetate, diethyl ether, or hexane).[5] This simple wash can often remove non-polar impurities and induce crystallization.

Purification Workflow & Decision Making

The choice of purification technique is dictated by the nature and quantity of the impurities present. The following workflow provides a logical approach to devising a purification strategy.

PurificationWorkflow start Crude Product (Assess Purity via TLC/LCMS) purity_check Purity > 95%? start->purity_check final_purity Final Purity Check (HPLC, NMR) purity_check->final_purity Yes decision_node Impurity Profile? purity_check->decision_node No recrystallize Recrystallization recrystallize->final_purity chromatography Column Chromatography chromatography->final_purity acid_base Acid-Base Extraction (to remove acidic/basic impurities) acid_base->final_purity decision_node->recrystallize Mainly one major impurity or crystalline issues decision_node->chromatography Multiple impurities or close polarity decision_node->acid_base Significant acidic (e.g., hydrolysis product) or basic impurities

Caption: General purification strategy workflow.

Troubleshooting Common Purification Issues

Q4: I performed a recrystallization, but the purity didn't improve significantly. What went wrong?

A4: This is a common issue with several potential causes:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but well when hot.[6] If the compound is too soluble at low temperatures, recovery will be poor. If it's not soluble enough at high temperatures, you'll use too much solvent, and the compound won't crystallize upon cooling.

  • Cooling Too Quickly: Rapid cooling traps impurities within the newly formed crystals. Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of a pure, well-ordered crystal lattice.[6]

  • Impurity Co-crystallization: If an impurity has a very similar structure and polarity to your product, it may co-crystallize. In this scenario, chromatography is often the better choice.[7]

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; start [label="Recrystallization Failed\n(Low Purity or Yield)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Was recovery low?", shape=diamond, fillcolor="#FBBC05"]; check_purity [label="Was purity low?", shape=diamond, fillcolor="#FBBC05"]; too_soluble [label="Compound too soluble in cold solvent.\nACTION: Choose a less polar solvent\nor use a solvent/anti-solvent system.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; not_enough_solvent [label="Not fully dissolved when hot.\nACTION: Re-run with slightly more hot solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool_rate [label="Did you cool too quickly?", shape=diamond, fillcolor="#FBBC05"]; slow_cool [label="ACTION: Allow to cool to RT slowly\nbefore using an ice bath.", fillcolor="#34A853", fontcolor="#FFFFFF"]; co_crystallization [label="Impurity co-crystallized.\nACTION: Switch to column chromatography.", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> check_solubility; check_solubility -> too_soluble [label="Yes"]; check_solubility -> not_enough_solvent [label="No, but not everything dissolved"]; check_solubility -> check_purity [label="No, yield was OK"]; check_purity -> cool_rate [label="Yes"]; cool_rate -> slow_cool [label="Yes"]; cool_rate -> co_crystallization [label="No"]; }

References

Common side products in the synthesis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis of this important pharmaceutical intermediate. Instead of a rigid protocol, we present a series of frequently asked questions and in-depth answers that address specific challenges, focusing on the formation of common side products. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)
Section 1: Impurities Related to the Piperidine Nitrogen

Question 1: I'm observing a significant amount of a higher molecular weight byproduct in my final product after N-alkylation of a 4-substituted piperidine. What is the likely cause and how can I prevent it?

Answer: This is a classic case of di-alkylation or N,N-dialkylation , resulting in the formation of a quaternary ammonium salt. The secondary amine of the piperidine ring is nucleophilic and, after the initial desired alkylation, the resulting tertiary amine can still be nucleophilic enough to react with another molecule of your alkylating agent.

Causality: The formation of these quaternary salts is driven by the reactivity of the tertiary amine intermediate and the concentration of the alkylating agent. This side reaction is particularly prevalent if reaction temperatures are too high or if the alkylating agent is added too quickly.

Troubleshooting and Prevention:

  • Control Stoichiometry: Use a precise 1.0 to 1.1 molar equivalent of the alkylating agent relative to the piperidine starting material. An excess of the alkylating agent will significantly favor the formation of the quaternary salt.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature. This maintains a low instantaneous concentration of the alkylating agent, favoring the mono-alkylation product.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many alkylations, starting at 0 °C and allowing the reaction to slowly warm to room temperature is effective.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) if a base is required. This will scavenge the acid byproduct without competing in the alkylation.

Question 2: My reaction seems to stop, leaving a large amount of unreacted piperidine starting material. What factors could be contributing to this incomplete conversion?

Answer: Incomplete conversion is a common issue that can usually be traced back to reagent deactivation, insufficient reaction time, or poor reaction conditions.

Causality: The primary causes for incomplete conversion are:

  • Inactive Alkylating Agent: The alkylating agent (e.g., an ethyl 4-halobutanoate) may have degraded due to improper storage or moisture.

  • Base Incompatibility: The base used may not be strong enough to effectively neutralize the acid generated during the reaction, leading to the protonation and deactivation of the piperidine starting material.

  • Low Temperature/Insufficient Time: The reaction may simply be too slow at the chosen temperature, requiring a longer reaction time or a moderate increase in temperature.

Troubleshooting and Prevention:

  • Verify Reagent Quality: Ensure your alkylating agent is pure and anhydrous. If necessary, purify it before use.

  • Optimize Base and Solvent: Ensure your base is appropriate for the reaction and that your solvent is dry. The presence of water can hydrolyze the alkylating agent.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material. Do not stop the reaction until the starting material is consumed.

  • Temperature Adjustment: If the reaction is sluggish at room temperature, consider gently heating it (e.g., to 40-50 °C) while continuing to monitor for the formation of side products.

Section 2: Side Products from Functional Group Manipulations

Question 3: My final product is contaminated with a significant amount of 4-(piperidin-4-yl)butanoic acid. How did this happen and how can I avoid it?

Answer: The presence of the corresponding carboxylic acid is due to the hydrolysis of the ethyl ester .[1] This is one of the most common side products, especially given that the final step is often the formation of a hydrochloride salt using aqueous HCl.

Causality: Ester hydrolysis can be catalyzed by both acid and base.

  • Acid-Catalyzed Hydrolysis: Occurs during the HCl salt formation if conditions are too harsh (e.g., high temperature, prolonged exposure to strong aqueous acid).

  • Base-Catalyzed Hydrolysis (Saponification): Can occur during the workup if a strong base (like NaOH or KOH) is used and not properly quenched or removed before product isolation.

Troubleshooting and Prevention:

  • Anhydrous Salt Formation: Form the hydrochloride salt using a solution of HCl in an anhydrous solvent like isopropanol, ethanol, or diethyl ether, rather than using aqueous HCl.

  • Temperature Control: Perform the salt formation and any preceding aqueous workups at low temperatures (0-5 °C) to minimize the rate of hydrolysis.

  • Careful Workup: If an aqueous basic wash is necessary, use a milder base like sodium bicarbonate and minimize the contact time. Ensure all aqueous layers are thoroughly removed before solvent evaporation.

Question 4: I've identified an impurity with a mass corresponding to the amide C11H22N2O (4-(piperidin-4-yl)butanamide). What is the source of this impurity?

Answer: This side product is almost certainly derived from a synthetic route that involves the hydrolysis of a nitrile precursor , such as 4-(piperidin-4-yl)butanenitrile. The amide is the intermediate in the conversion of a nitrile to a carboxylic acid.

Causality: Incomplete hydrolysis of the nitrile group will leave the amide as a persistent impurity. This can happen if the reaction conditions (e.g., acid/base concentration, temperature, or reaction time) are insufficient to drive the hydrolysis to completion.

Troubleshooting and Prevention:

  • Force Hydrolysis Conditions: To ensure complete conversion of the nitrile to the carboxylic acid, use more forcing conditions. This could involve increasing the concentration of the acid or base, raising the reaction temperature, or extending the reaction time.

  • Monitor for Completion: Before proceeding to the esterification step, confirm the absence of the amide intermediate by LC-MS or another suitable analytical technique.

  • Purification: If the amide does form, it can often be separated from the desired carboxylic acid intermediate by adjusting the pH of the aqueous solution during workup, as their solubilities will differ.

Summary of Common Side Products
Side Product NameChemical StructureLikely Source/CausePrevention & Troubleshooting Strategy
N,N-Dialkylated Quaternary Salt [C₂H₅OOC(CH₂)₃]₂(C₅H₁₀NH)⁺X⁻Excess alkylating agent; high temperature.Control stoichiometry, slow addition of reagents, lower reaction temperature.
4-(Piperidin-4-yl)butanoic Acid HOOC(CH₂)₃(C₅H₁₀NH)Hydrolysis of the ethyl ester during workup or salt formation.[1]Use anhydrous HCl for salt formation; maintain low temperatures during aqueous steps.
4-(Piperidin-4-yl)butanamide H₂NOC(CH₂)₃(C₅H₁₀NH)Incomplete hydrolysis of a nitrile precursor.Use more forcing hydrolysis conditions; monitor reaction for completion.
Unreacted Piperidine Starting Material C₅H₁₀NHR (where R is a 4-substituent)Degraded reagents; insufficient reaction time/temperature.Verify reagent quality; optimize reaction conditions; monitor reaction progress.
Experimental Workflow & Logic

The diagram below illustrates a common synthetic pathway starting from a protected 4-piperidone and highlights where the previously discussed side products can emerge. Understanding this flow is critical for diagnosing issues in your synthesis.

cluster_0 Synthesis Pathway cluster_1 Side Product Formation A 1. Protected 4-Piperidone B 2. Chain Elongation (e.g., Wittig/Horner-Wadsworth-Emmons) A->B C 3. Reduction of Alkene B->C D 4. Deprotection C->D S1 Incomplete Reduction (Alkene Impurity) C->S1 Problem in Step 3 E 5. N-Alkylation with EtOOC(CH2)3-X D->E F Desired Product: Ethyl 4-(piperidin-4-yl)butanoate E->F S2 Unreacted Piperidine (Starting Material) E->S2 Problem in Step 5 S3 Quaternary Ammonium Salt (Over-Alkylation) E->S3 Problem in Step 5 G 6. HCl Salt Formation F->G H Final Product: Hydrochloride Salt G->H S4 Carboxylic Acid (Ester Hydrolysis) G->S4 Problem in Step 6

Caption: Synthetic workflow showing potential points of side product formation.

References

Technical Support Center: Troubleshooting Reactions with Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of working with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your synthetic endeavors.

Introduction to this compound

This compound is a valuable bifunctional molecule featuring a secondary amine within a piperidine ring and an ethyl ester. Its hydrochloride salt form enhances stability and simplifies handling[1]. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules, particularly those targeting the central nervous system[1]. However, the presence of both a nucleophilic amine (in its salt form) and an electrophilic ester presents unique challenges. This guide will address these challenges head-on, providing you with the expertise to overcome common hurdles in your reactions.

Troubleshooting Guide: Common Failed Reactions

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield in N-Alkylation Reactions

Question: I am attempting an N-alkylation of this compound with an alkyl halide, but I am seeing very low conversion to my desired product. What is going wrong?

Answer: This is a common issue that typically stems from the acidic nature of the starting material and improper reaction conditions. Let's break down the potential causes and solutions.

Causality: this compound exists as an ammonium salt. In this protonated form, the lone pair on the piperidine nitrogen is not available to act as a nucleophile and attack the alkyl halide[2]. For the N-alkylation to proceed, the piperidine must be converted to its free base form.

Troubleshooting Steps:

  • Inadequate Basification: The most likely culprit is the choice or amount of base. A weak base or an insufficient amount will not effectively neutralize the hydrochloride salt and the HCl generated during the reaction[3].

    • Solution: Use at least two equivalents of a suitable base. One equivalent is required to neutralize the starting material's hydrochloride salt, and a second equivalent is needed to scavenge the acid produced during the alkylation. For more robust reactions, 2.5 to 3.0 equivalents of base are often recommended.

BasepKa of Conjugate AcidRecommended EquivalentsCommon SolventsNotes
Triethylamine (TEA)~10.72.0 - 3.0DCM, AcetonitrileA common and effective choice for many N-alkylations.
Diisopropylethylamine (DIPEA)~112.0 - 3.0DMF, AcetonitrileA non-nucleophilic, sterically hindered base that is less likely to undergo alkylation itself.
Potassium Carbonate (K₂CO₃)~10.32.0 - 3.0DMF, AcetonitrileAn inorganic base that is easily filtered off after the reaction.
  • Solvent Choice: The choice of solvent can significantly impact reaction rates.

    • Solution: Aprotic polar solvents like DMF or acetonitrile are generally preferred for N-alkylation reactions as they can dissolve the reactants and facilitate the SN2 reaction mechanism[3].

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heating the reaction mixture (e.g., to 50-70 °C) can increase the reaction rate. However, be mindful of potential side reactions at higher temperatures.

Experimental Protocol: N-Alkylation of this compound

  • To a round-bottom flask, add this compound (1.0 eq.).

  • Add a suitable solvent (e.g., DMF or acetonitrile).

  • Add the chosen base (e.g., Triethylamine, 2.5 eq.).

  • Stir the mixture for 15-30 minutes at room temperature to ensure complete neutralization of the hydrochloride salt.

  • Add the alkyl halide (1.1 - 1.2 eq.).

  • Stir the reaction at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, perform an aqueous workup to remove the base and its salt.

  • Purify the product by column chromatography.

Visualization:

Caption: Troubleshooting logic for low yield in N-alkylation.

Issue 2: Amide Coupling Reaction Fails to Proceed

Question: I am trying to perform an amide coupling between a carboxylic acid and this compound using a standard coupling agent, but I am only recovering my starting materials. What should I do?

Answer: Similar to N-alkylation, the primary reason for a failed amide coupling is the protonated state of the piperidine nitrogen. The free lone pair is necessary for the nucleophilic attack on the activated carboxylic acid.

Causality: Amide coupling reagents, such as EDC or HATU, activate the carboxylic acid to form a highly reactive intermediate. The amine nucleophile then attacks this intermediate to form the amide bond[4]. If the piperidine nitrogen is protonated, it cannot act as a nucleophile.

Troubleshooting Steps:

  • Insufficient Base: Standard amide coupling protocols often include a base, but the amount may be insufficient to neutralize the hydrochloride salt.

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base, such as DIPEA or N-methylmorpholine (NMM), in addition to any base that may be part of the standard coupling protocol[5]. A common practice is to use 2-3 equivalents of the base to ensure the reaction medium remains basic.

  • Order of Addition: The order in which you add your reagents can be critical.

    • Solution: Pre-mix the this compound and the base in the solvent for a short period (15-30 minutes) before adding the carboxylic acid and the coupling agent. This ensures the piperidine is in its free base form before the activated carboxylic acid is generated.

  • Choice of Coupling Reagent: While many coupling reagents are effective, some may be more suitable for your specific substrates.

    • Solution: For challenging couplings, consider using a more potent coupling agent like HATU or HBTU in combination with a non-nucleophilic base[6].

Experimental Protocol: Amide Coupling with this compound

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 eq.) and the coupling agent (e.g., HATU, 1.1 eq.) in a suitable solvent (e.g., DMF).

  • In a separate flask, dissolve this compound (1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.5 eq.) in the same solvent.

  • Stir the amine/base mixture for 15 minutes.

  • Add the amine/base solution to the carboxylic acid/coupling agent mixture.

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Perform an aqueous workup and purify by column chromatography.

Visualization:

Amide_Coupling_Workflow cluster_0 Flask 1 cluster_1 Flask 2 Acid Carboxylic Acid Mix1 Mix & Stir Acid->Mix1 CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->Mix1 AmineHCl Ethyl 4-(piperidin-4-yl)butanoate HCl Mix2 Mix & Stir 15 min AmineHCl->Mix2 Base Base (e.g., DIPEA) Base->Mix2 Combine Combine Flasks Mix1->Combine Mix2->Combine Reaction Reaction at RT Combine->Reaction Workup Workup & Purification Reaction->Workup Product Desired Amide Workup->Product

Caption: Recommended workflow for amide coupling.

Issue 3: Unwanted Ester Hydrolysis

Question: I have successfully performed my N-alkylation/amide coupling, but during workup or purification, I am observing a significant amount of the corresponding carboxylic acid, indicating my ethyl ester is being hydrolyzed. How can I prevent this?

Answer: The ethyl butanoate ester is susceptible to hydrolysis under both acidic and basic conditions, especially with prolonged exposure or at elevated temperatures[7].

Causality: The ester can be hydrolyzed by hydroxide ions during a basic workup or by hydronium ions during an acidic workup. The use of amine bases in the reaction itself can also contribute to ester hydrolysis, although this is generally slower[8].

Troubleshooting Steps:

  • Harsh Workup Conditions: Prolonged exposure to strong acids or bases during the workup is a common cause of ester hydrolysis.

    • Solution:

      • Use mild basic solutions for washing, such as saturated sodium bicarbonate, rather than sodium hydroxide.

      • If an acidic wash is necessary, use a dilute acid (e.g., 1M HCl) and perform the wash quickly.

      • Keep the workup temperature low by using ice-cold solutions.

  • Chromatography Issues: Silica gel is acidic and can cause hydrolysis of sensitive esters during column chromatography, especially if the elution is slow.

    • Solution:

      • Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base like triethylamine (e.g., 1-2%).

      • Use a less acidic stationary phase, such as alumina, for purification.

      • Alternatively, use an amine-functionalized silica column which can simplify the purification of basic compounds[9].

  • Reaction Conditions: High reaction temperatures or prolonged reaction times in the presence of a base can lead to ester hydrolysis.

    • Solution:

      • If possible, run the reaction at a lower temperature for a longer time.

      • Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.

Visualization:

Caption: Common causes of unwanted ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound?

A1: It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C[1]. This will prevent degradation from moisture and atmospheric CO₂.

Q2: I don't see my piperidine-containing compound on a UV-active TLC plate. How can I visualize it?

A2: Many simple piperidine derivatives are not UV-active. You can use a variety of staining agents for visualization. A potassium permanganate (KMnO₄) stain is a good general stain for many organic compounds. For amine-containing compounds, a ninhydrin stain can also be effective, although it typically works best for primary and secondary amines[10][11]. Iodine vapor is another simple and effective method[11].

Q3: Can I use this compound in a reaction without a solvent?

A3: While some reactions can be run neat, it is generally not recommended for this compound. Using a suitable solvent ensures proper mixing, helps to control the reaction temperature, and can prevent localized high concentrations of reagents that might lead to side reactions.

Q4: My N-alkylation reaction is producing a significant amount of a di-alkylated product. How can I improve the selectivity for mono-alkylation?

A4: Di-alkylation can occur if the mono-alkylated product is still sufficiently nucleophilic to react with another equivalent of the alkyl halide. To favor mono-alkylation, you can try the following:

  • Use a larger excess of the starting piperidine derivative relative to the alkyl halide.

  • Add the alkyl halide slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Consider using a reductive amination approach, which is generally more selective for mono-alkylation[12].

References

Optimization of reaction conditions for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis

This compound is a key building block in the development of various pharmaceutical agents. Its synthesis is a critical step that requires careful control of reaction parameters to achieve desired outcomes. The most common and effective route to this compound involves the catalytic hydrogenation of ethyl 4-(pyridin-4-yl)butanoate. This method is generally high-yielding and avoids many of the pitfalls of other synthetic strategies, such as the formation of over-alkylated byproducts seen in some N-alkylation approaches.[1]

This guide will focus on the optimization of this catalytic hydrogenation route, providing detailed protocols, troubleshooting advice, and answers to frequently asked questions.

Proposed Synthetic Workflow

The synthesis of this compound can be efficiently achieved through a two-step process: the esterification of 4-pyridinebutanoic acid followed by the catalytic hydrogenation of the resulting ethyl 4-(pyridin-4-yl)butanoate and subsequent salt formation.

Synthetic Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrogenation & Salt Formation 4-Pyridinebutanoic_Acid 4-Pyridinebutanoic Acid Esterification_Reaction Esterification 4-Pyridinebutanoic_Acid->Esterification_Reaction Ethanol Ethanol (Excess) Ethanol->Esterification_Reaction Acid_Catalyst Acid Catalyst (e.g., H2SO4) Acid_Catalyst->Esterification_Reaction Ethyl_4_pyridinylbutanoate Ethyl 4-(pyridin-4-yl)butanoate Esterification_Reaction->Ethyl_4_pyridinylbutanoate Hydrogenation_Reaction Catalytic Hydrogenation Ethyl_4_pyridinylbutanoate->Hydrogenation_Reaction Catalyst Catalyst (e.g., PtO2) Catalyst->Hydrogenation_Reaction Hydrogen_Source H2 Gas Hydrogen_Source->Hydrogenation_Reaction Solvent Solvent (e.g., Acetic Acid) Solvent->Hydrogenation_Reaction Intermediate_Amine Ethyl 4-(piperidin-4-yl)butanoate (Free Base) Hydrogenation_Reaction->Intermediate_Amine Salt_Formation Salt Formation Intermediate_Amine->Salt_Formation HCl_Solution HCl in Ether/Dioxane HCl_Solution->Salt_Formation Final_Product This compound Salt_Formation->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Question: My yield of Ethyl 4-(pyridin-4-yl)butanoate in the esterification step is low. What are the possible causes and how can I improve it?

Answer:

Low yields in Fischer esterification are common and can often be attributed to an incomplete reaction or product loss during workup. Here are several factors to consider and optimize:

  • Equilibrium Position: Esterification is a reversible reaction. To drive the equilibrium towards the product, you can:

    • Use a large excess of ethanol: This shifts the equilibrium to favor the formation of the ethyl ester.

    • Remove water as it forms: This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Catalyst Activity: Ensure your acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is fresh and used in a sufficient amount (typically 1-5 mol%). Inadequate catalysis will result in slow and incomplete conversion.

  • Reaction Time and Temperature: The reaction may require prolonged heating under reflux to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Workup Procedure: During the aqueous workup, ensure the pH is carefully adjusted to neutralize the acid catalyst without hydrolyzing the newly formed ester. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) should be performed multiple times to ensure complete recovery of the product.

Question: The catalytic hydrogenation of ethyl 4-(pyridin-4-yl)butanoate is slow or incomplete. What troubleshooting steps should I take?

Answer:

A sluggish or incomplete hydrogenation can be frustrating. Here are the key areas to investigate:

  • Catalyst Quality and Loading:

    • Catalyst Activity: The activity of platinum(IV) oxide (PtO₂) can degrade over time. Use a fresh batch of catalyst for optimal results.

    • Catalyst Poisoning: The pyridine nitrogen can sometimes inhibit the catalyst. While PtO₂ is generally robust, ensure your starting material and solvent are free from impurities that could act as catalyst poisons (e.g., sulfur compounds).

    • Catalyst Loading: A typical catalyst loading is 1-5 mol%. If the reaction is slow, a modest increase in the catalyst amount may be beneficial.

  • Hydrogen Pressure: The reaction is typically run at pressures ranging from atmospheric to 50 psi. Increasing the hydrogen pressure can significantly increase the reaction rate.

  • Solvent Choice: Acetic acid is a common solvent for the hydrogenation of pyridines as it protonates the nitrogen, making the ring more susceptible to reduction. If you are using other solvents like ethanol or methanol, the addition of a small amount of acetic acid can be beneficial.

  • Agitation: Efficient mixing is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas. Ensure vigorous stirring throughout the reaction.

Question: I am observing impurities in my final product after hydrogenation and salt formation. What are they likely to be and how can I remove them?

Answer:

Impurity profiling is key to a robust process. Common impurities in this synthesis can include:

  • Unreacted Starting Material: If the hydrogenation is incomplete, you will have residual ethyl 4-(pyridin-4-yl)butanoate in your product. This can be addressed by optimizing the hydrogenation conditions as described above.

  • N-ethylated byproduct: Although less common in catalytic hydrogenation compared to other reductive amination methods, over-alkylation can sometimes occur, leading to the formation of N-ethyl-4-(piperidin-4-yl)butanoate.[1]

  • Solvent and Reagent Residues: Residual acetic acid, ethanol, or ether from the workup and salt formation steps can be present.

  • Purification Strategy:

    • Recrystallization: The hydrochloride salt of your product can often be purified by recrystallization from a suitable solvent system, such as ethanol/ether or isopropanol/ether. This is often effective at removing unreacted starting material and other organic impurities.

    • Column Chromatography: If recrystallization is ineffective, flash column chromatography of the free base (before salt formation) on silica gel can be a highly effective purification method.

    • Washing: Thoroughly washing the final crystalline product with a cold, non-polar solvent like diethyl ether can help remove residual solvents.

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the hydrogenation of the pyridine ring in ethyl 4-(pyridin-4-yl)butanoate?

A1: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective and commonly used catalyst for the hydrogenation of pyridine rings. It generally provides high yields and good selectivity. Other catalysts such as rhodium on alumina (Rh/Al₂O₃) or ruthenium on carbon (Ru/C) can also be used, but may require different reaction conditions.

Q2: Why is acetic acid often used as the solvent for this hydrogenation?

A2: Acetic acid serves a dual purpose. It acts as a solvent and also protonates the nitrogen atom of the pyridine ring. This protonation increases the electrophilicity of the ring, making it more susceptible to reduction by hydrogenation.

Q3: How do I form the hydrochloride salt of the final product?

A3: After the hydrogenation is complete and the catalyst has been filtered off, the free base of ethyl 4-(piperidin-4-yl)butanoate is dissolved in a suitable anhydrous solvent like diethyl ether or dioxane. A solution of hydrogen chloride (HCl) in the same or a miscible solvent is then added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration.

Q4: What are the key safety precautions for this synthesis?

A4:

  • Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and with appropriate pressure-rated equipment.

  • Catalysts: Platinum oxide is a pyrophoric catalyst when dry and saturated with hydrogen. It should be handled with care and filtered in a wet state.

  • Reagents: Handle strong acids like sulfuric acid and corrosive reagents like hydrogen chloride solutions with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: Can I use sodium borohydride (NaBH₄) for the reduction of the pyridine ring?

A5: Sodium borohydride is generally not a strong enough reducing agent to reduce a pyridine ring under standard conditions. More powerful reducing agents or catalytic hydrogenation are required for this transformation. Reductive amination using reagents like sodium triacetoxyborohydride is a viable alternative if starting from a different precursor, such as a piperidone derivative.[1][2]

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for the synthesis of this compound. These parameters should be considered as a starting point and may require further optimization based on your specific laboratory setup and purity requirements.

Parameter Step 1: Esterification Step 2: Hydrogenation Step 3: Salt Formation
Starting Material 4-Pyridinebutanoic AcidEthyl 4-(pyridin-4-yl)butanoateEthyl 4-(piperidin-4-yl)butanoate (free base)
Reagents Ethanol (10-20 equiv.), H₂SO₄ (2 mol%)PtO₂ (2-5 mol%), H₂ gas2M HCl in Diethyl Ether
Solvent None (Ethanol as reagent and solvent)Glacial Acetic AcidAnhydrous Diethyl Ether
Temperature Reflux (approx. 78 °C)Room Temperature0 °C to Room Temperature
Pressure Atmospheric50 psiAtmospheric
Reaction Time 12-24 hours8-16 hours1 hour
Typical Yield >90%>95%Quantitative

References

Technical Support Center: Purification of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering purity challenges with Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (CAS: 473987-07-4). As a critical intermediate in medicinal chemistry, its purity is paramount for the success of subsequent synthetic steps and biological assays.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial queries regarding the purification of this compound.

Q1: What are the most likely impurities in my crude sample of this compound?

A: Impurities typically arise from three sources:

  • Unreacted Starting Materials: Residual precursors from the synthesis, such as derivatives of piperidine or the butanoate sidechain.[2]

  • Reaction By-products: Molecules formed from side-reactions. Given the structure, this could include products of over-alkylation or dimerization.[3]

  • Degradation Products: The most common degradation product is the corresponding carboxylic acid, formed via hydrolysis of the ethyl ester. This is often accelerated by the presence of moisture. Additionally, the basic piperidine nitrogen can react with atmospheric carbon dioxide to form a carbonate salt.[4][5]

Q2: My crude product is a yellow or brown solid/oil. How can I remove the color?

A: Discoloration is usually due to high molecular weight, polymeric, or oxidized impurities. The most effective method for color removal is treatment with activated carbon (charcoal) during recrystallization. The crude, colored compound is dissolved in a suitable hot solvent, a small amount of activated carbon is added, and the mixture is filtered while hot to remove the carbon (and the adsorbed impurities) before allowing the solution to cool and crystallize.

Q3: My TLC plate shows multiple spots. How do I decide which purification method to use first?

A: The choice depends on the nature of the impurities.

  • If you have both polar (streaking or baseline) and non-polar spots: An acid-base extraction is often the most efficient first step. It will separate your basic product from neutral organic impurities and acidic by-products.[6][7]

  • If the spots are relatively close to your product spot: This suggests impurities with similar polarity. Recrystallization is a good first choice, as it separates based on differential solubility and crystal lattice packing, which can be very effective for closely related structures. If that fails, column chromatography on the free base form would be the next logical step.[4]

Q4: Can I purify the hydrochloride salt directly, or must I convert it to the free base?

A: You can purify the salt directly using recrystallization.[8][9] This is often the preferred method due to its simplicity. However, for techniques like liquid-liquid extraction or standard silica gel chromatography, converting the polar, water-soluble hydrochloride salt to its less polar, organic-soluble free base form is necessary.[10] The free base can then be purified and subsequently converted back into the clean hydrochloride salt for storage or use.[11]

Part 2: In-Depth Purification Protocols & Troubleshooting Guides

Method 1: Recrystallization (The Standard Approach for Salts)

Principle of Causality: Recrystallization is a powerful purification technique that relies on the differences in solubility between the desired compound and its impurities in a given solvent at different temperatures.[12] An ideal solvent will dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4°C). Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after filtration).[8]

Experimental Workflow: Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_iso Isolation A Crude Solid in Flask B Add Minimum Volume of Hot Solvent A->B C Optional: Add Activated Carbon B->C D Hot Gravity Filtration B->D If no charcoal is needed C->D E Allow Filtrate to Cool Slowly D->E F Collect Crystals by Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Under Vacuum G->H I Pure Crystalline Product H->I

Caption: Workflow for purification by recrystallization.

Protocol: Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add ~20 mg of crude product. Add a potential solvent (see table below) dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.[8]

  • Dissolution: Place the bulk of your crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) with stirring until the solid just dissolves. Expertise Note: It is critical to use the minimum amount of hot solvent to ensure maximum recovery upon cooling.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Recommended Recrystallization Solvents
SolventBoiling Point (°C)[13]Dielectric Constant (Polarity)[13]Comments
Isopropanol (IPA)82.519.9Excellent choice for many hydrochloride salts. Good balance of polarity.
Ethanol (EtOH)78.524.6Similar to IPA, often used for piperidine derivatives.[12]
Acetonitrile81.736.6A more polar option that can be effective if alcohols fail.
Methanol / Ethyl Acetate--A two-solvent system. Dissolve in minimal hot methanol ("good" solvent), then add ethyl acetate ("poor" solvent) dropwise until cloudy, then reheat to clarify and cool.[12]
Troubleshooting Recrystallization
  • Q: My compound "oiled out" instead of forming crystals. What happened? A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your solute. To fix this, add more solvent to the hot mixture to lower the saturation point, reheat until the oil dissolves completely, and then allow it to cool more slowly. Seeding the solution with a tiny crystal of pure product can also help induce crystallization.

  • Q: No crystals have formed, even after cooling in ice. What should I do? A: The solution may be too dilute. Evaporate some of the solvent under a gentle stream of nitrogen or by gentle heating and try cooling again. Alternatively, you can try scratching the inside of the flask with a glass rod just below the solvent line; the microscopic scratches provide a nucleation site for crystal growth.

  • Q: My final yield is very low. How can I improve it? A: The most common cause is using too much solvent during the dissolution step. Ensure you are using the absolute minimum volume of hot solvent. Another possibility is that your crude material contains a very high percentage of impurities. You can also try to recover a second crop of crystals by partially evaporating the mother liquor (the liquid filtered off the first crop) and re-cooling.

Method 2: Acid-Base Extraction (For Removing Non-Basic Impurities)

Principle of Causality: This technique leverages the pH-dependent solubility of the amine functional group.[6] The hydrochloride salt is water-soluble. By adding a strong base (e.g., NaOH), the piperidine nitrogen is deprotonated, forming the "free base." This neutral organic molecule is soluble in organic solvents (like dichloromethane or ethyl acetate) but insoluble in water.[7] This allows you to extract it into an organic layer, leaving behind water-soluble salts. Acidic impurities can be removed from the organic layer with a weak base wash (e.g., NaHCO₃), and neutral impurities will remain with your product in the organic layer. The pure free base can then be isolated and converted back to the hydrochloride salt.[10]

Experimental Workflow: Acid-Base Extraction

G A Crude HCl Salt in Separatory Funnel B Add Water & Organic Solvent (e.g., DCM) A->B C Add Base (e.g., 2M NaOH) until pH > 10. Shake & Separate. B->C D Aqueous Layer (Inorganic salts, discard) C->D Separate E Organic Layer (Contains Free Base + Neutral/Acidic Impurities) C->E Separate F Wash with NaHCO₃(aq) E->F G Aqueous Layer (Acidic impurities removed) F->G Separate H Wash with Brine F->H I Aqueous Layer (Bulk water removed) H->I Separate J Dry Organic Layer (e.g., over Na₂SO₄) H->J K Filter and Evaporate Solvent J->K L Purified Free Base (Oil/Solid) K->L M Dissolve in Dry Solvent (EtOAc/Ether) Add HCl in Ether/Dioxane L->M N Pure HCl Salt Precipitates M->N

Caption: Workflow for purification via acid-base extraction.

Protocol: Acid-Base Extraction and Salt Re-formation
  • Basification: Dissolve the crude hydrochloride salt in water. Transfer the solution to a separatory funnel and add an immiscible organic solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate (EtOAc)).

  • Extraction: Slowly add a base (e.g., 2M NaOH solution) dropwise while shaking the funnel (and venting frequently). Check the pH of the aqueous layer with pH paper, continuing to add base until it is strongly basic (pH > 10). Shake thoroughly and allow the layers to separate. Drain the organic layer. Extract the aqueous layer two more times with fresh organic solvent.

  • Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution (to remove acidic impurities).[7]

    • Brine (saturated NaCl solution) (to remove bulk water).

  • Drying and Isolation of Free Base: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified free base, likely as an oil.

  • Salt Re-formation: Dissolve the purified free base in a minimal amount of a dry, non-polar solvent like anhydrous diethyl ether or ethyl acetate. While stirring, add a solution of HCl (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise. The pure hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Troubleshooting Acid-Base Extraction
  • Q: A thick emulsion formed at the interface and the layers won't separate. What do I do? A: Emulsions are common in basic extractions. Try adding a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous phase and can help break the emulsion. Gentle swirling of the funnel, rather than vigorous shaking, can also help. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Q: How do I know if I've added enough HCl to re-form the salt? A: As you add the HCl solution, you should see the precipitate form. You can monitor the pH of the solution by taking a small drop on the end of a glass rod and touching it to moist blue litmus paper; it should turn red when the solution is acidic. Adding a slight excess of HCl ensures complete protonation.

Method 3: Column Chromatography (For Difficult Separations of the Free Base)

Principle of Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[4] For basic compounds like the free base of your product, standard silica gel can cause significant tailing or streaking due to acidic silanol groups on the silica surface. This can be mitigated by pre-treating the silica or adding a small amount of a basic modifier, like triethylamine (Et₃N), to the eluent.[3] This method is typically reserved for when recrystallization and extraction fail to provide adequate purity.

Protocol: General Steps for Silica Gel Chromatography
  • Prepare the Free Base: Convert the crude salt to the free base as described in steps 1-4 of the Acid-Base Extraction protocol.

  • Choose an Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A common starting point for amines is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate), with a small amount of triethylamine (0.5-1% by volume) added to prevent streaking.

  • Pack the Column: Pack a glass column with silica gel slurried in the non-polar component of your eluent system.

  • Load the Sample: Dissolve your crude free base in a minimum amount of the eluent or DCM and load it onto the top of the silica gel.

  • Elute and Collect: Run the eluent system through the column, collecting fractions. Monitor the fractions by TLC to identify which ones contain your pure product.

  • Isolate and Convert to Salt: Combine the pure fractions, evaporate the solvent, and convert the resulting pure free base back to the hydrochloride salt as described in steps 5-6 of the Acid-Base Extraction protocol.

Troubleshooting Chromatography
  • Q: My compound is streaking badly on the TLC plate even with triethylamine. A: If adding triethylamine to the eluent isn't sufficient, you can try using a different stationary phase. Basic alumina is an alternative to silica gel that works well for purifying basic compounds. Alternatively, reversed-phase chromatography (e.g., C18 silica) using a mobile phase like acetonitrile/water may provide excellent separation.[14][15]

Part 3: Final Purity Assessment

After any purification procedure, it is crucial to verify the purity of the final product. Standard analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick check to ensure a single spot is observed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any remaining impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[16]

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.

References

Technical Support Center: Navigating Solubility Challenges with Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile piperidine building block in their synthetic endeavors. We understand that navigating the solubility of amine salts in organic reactions can be a significant hurdle. This resource provides in-depth, evidence-based answers to common questions, troubleshooting strategies, and detailed protocols to ensure your reactions proceed smoothly and efficiently.

Frequently Asked Questions (FAQs)

Q1: My this compound won't dissolve in my reaction solvent. Why is this happening?

A1: This is a common and expected observation. Ethyl 4-(piperidin-4-yl)butanoate is supplied as a hydrochloride (HCl) salt to enhance its stability and handling as a solid.[1] The protonation of the basic piperidine nitrogen forms a polar ionic salt (a piperidinium chloride). This salt form is significantly more soluble in polar protic solvents like water and to some extent, alcohols, but exhibits poor solubility in many common aprotic organic solvents used for synthesis, such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[2][3] The high lattice energy of the salt and its ionic nature prevent it from readily dissolving in less polar media.

Q2: How does pH influence the solubility of this compound?

A2: The solubility of this compound is fundamentally dictated by pH. The piperidine nitrogen is basic, with an estimated pKa of the corresponding protonated form (the piperidinium ion) around 11.0. In acidic to neutral aqueous media (pH < pKa), the nitrogen exists predominantly in its protonated, charged form, which is water-soluble.[4] As the pH becomes more basic (pH > pKa), the piperidinium ion is deprotonated to the neutral "free base" form. This free amine is significantly less polar and thus less soluble in water but much more soluble in a wider range of organic solvents.[5]

Troubleshooting Guide: From Suspension to Solution

The most robust strategy for solubilizing this compound in a typical organic reaction is to convert it to its free base form in situ. This process, often referred to as "free-basing," neutralizes the hydrochloride salt, rendering the molecule non-polar and readily soluble in common organic solvents.

Q3: How do I perform an in situ free-basing of the hydrochloride salt for my reaction?

A3: The standard procedure involves adding a non-nucleophilic organic base to a suspension of the hydrochloride salt in your chosen reaction solvent. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used for this purpose.[6] These bases are strong enough to deprotonate the piperidinium ion but are generally poor nucleophiles, minimizing potential side reactions with electrophilic starting materials.

The acid-base reaction is as follows:

Ethyl 4-(piperidin-4-yl)butanoate•HCl + (CH₃CH₂)₃N → Ethyl 4-(piperidin-4-yl)butanoate (free base) + (CH₃CH₂)₃N•HCl

The resulting free base is soluble in the organic solvent, allowing it to participate in the reaction. The byproduct, triethylamine hydrochloride, is often insoluble in solvents like DCM or THF and may precipitate as a white solid, which typically does not interfere with subsequent reactions.[7]

Q4: Which base should I choose for the free-basing step, and how much should I use?

A4: The choice of base depends on the specifics of your reaction.

  • Triethylamine (TEA): A cost-effective and commonly used base. It is suitable for most standard applications like amide couplings and N-alkylations.

  • N,N-Diisopropylethylamine (DIPEA or Hünig's base): A more sterically hindered base. It is a good choice when your reaction involves highly reactive electrophiles, as its bulkiness further minimizes the risk of it acting as a nucleophile.[8]

For stoichiometry, you should use at least one equivalent of the tertiary amine base relative to the this compound to ensure complete neutralization. Often, a slight excess (e.g., 1.05-1.1 equivalents) is used. If your subsequent reaction step generates an acidic byproduct (e.g., amide coupling), you will need an additional equivalent of base for that purpose.[6]

Q5: Do I need to remove the triethylamine hydrochloride byproduct after the free-basing step?

A5: In many cases, no. For reactions like amide couplings or reductive aminations, the triethylamine hydrochloride (or DIPEA hydrochloride) that precipitates is often carried through the reaction and removed during the aqueous workup at the end.[7] If the solid is problematic for reaction monitoring or if you are conducting a reaction sensitive to solid particulates, it can be removed by filtration before proceeding.

Data & Protocols

Solubility Profile
SolventFormPredicted SolubilityRationale & Notes
WaterHydrochloride SaltSolubleHighly polar, ionic form favors dissolution in polar protic solvents.
WaterFree BaseSparingly SolubleThe non-polar organic structure limits solubility in water.
Methanol / EthanolHydrochloride SaltSoluble to Sparingly SolubleAlcohols can solvate the ionic salt to some extent.
Methanol / EthanolFree BaseSolubleThe free base is readily soluble in polar organic solvents.
Dichloromethane (DCM)Hydrochloride SaltInsoluble / Very Sparingly SolubleAprotic, less polar solvent cannot effectively solvate the ionic salt.
Dichloromethane (DCM)Free BaseSolubleThe non-polar free base is highly soluble.
Tetrahydrofuran (THF)Hydrochloride SaltInsolubleNon-polar aprotic solvent.
Tetrahydrofuran (THF)Free BaseSolubleThe free base is readily soluble.
Acetonitrile (MeCN)Hydrochloride SaltSparingly SolubleA polar aprotic solvent that may offer slightly better solubility than DCM/THF.
Acetonitrile (MeCN)Free BaseSolubleThe free base is readily soluble.
Dimethylformamide (DMF)Hydrochloride SaltSoluble to Sparingly SolubleHighly polar aprotic solvent, often capable of dissolving some salts.
Dimethylformamide (DMF)Free BaseSolubleThe free base is readily soluble.
Dimethyl Sulfoxide (DMSO)Hydrochloride SaltSolubleHighly polar aprotic solvent, an excellent solvent for many salts.
Dimethyl Sulfoxide (DMSO)Free BaseSolubleThe free base is readily soluble.

Logical Workflow for Overcoming Solubility Issues

G start Start: Suspension of Ethyl 4-(piperidin-4-yl)butanoate HCl in organic solvent (e.g., DCM, THF) add_base Add 1.05-1.1 eq. of tertiary amine base (TEA or DIPEA) start->add_base In situ free-basing stir Stir at room temperature for 15-30 minutes add_base->stir observe Observe dissolution of solid (may form precipitate of R3N-HCl) stir->observe proceed Proceed with reaction (e.g., add electrophile, coupling agent) observe->proceed Homogeneous solution of free base is ready G start Reaction Type? amide Amide Coupling start->amide reductive Reductive Amination start->reductive alkylation N-Alkylation start->alkylation solvent_dcm DCM or DMF amide->solvent_dcm Solvent? base_dip Use DIPEA (2.2 eq total) (1.1 for free-base, 1.1 for coupling) amide->base_dip Base? solvent_dce DCE, THF, or DCM reductive->solvent_dce Solvent? base_tea Use TEA (1.1 eq) reductive->base_tea Base? solvent_acn Acetonitrile or DMF alkylation->solvent_acn Solvent? alkylation->base_dip Base? (DIPEA preferred to minimize N-quaternization)

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectra of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of spectral data, a comparison with relevant structural analogs, and the experimental protocols necessary for replication. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

Introduction: The Structural Significance of this compound

This compound is a versatile chemical building block, particularly valuable in medicinal chemistry and organic synthesis.[1] Its structure features a piperidine ring, a common pharmacophore in compounds targeting the central nervous system, linked to a butanoate ester chain.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for handling and in biological assays.[1]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, we can confirm the molecular structure with high confidence. This guide will delve into a detailed assignment of the NMR spectra, comparing it with structurally related compounds to provide a broader context for analysis.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl group, the butanoate chain, and the piperidine ring. The protonation of the piperidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of the adjacent protons, typically causing them to shift downfield due to the electron-withdrawing effect of the positively charged nitrogen.

Predicted ¹H NMR Signal Assignments:

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationNotes
-CH₃ (Ethyl)~1.25Triplet (t)3HCoupled to the -OCH₂- protons.
-CH₂- (Butanoate chain, C2 & C3)~1.50 - 1.80Multiplet (m)4HOverlapping signals from the two methylene groups of the butanoate chain.
Piperidine ring protons (axial & equatorial)~1.60 - 2.00Multiplet (m)5HComplex overlapping signals from the C2, C3, C5, and C6 protons of the piperidine ring. The C4 proton is also included in this region.
-CH₂-C=O (Butanoate chain, C4)~2.30Triplet (t)2HMethylene group adjacent to the carbonyl.
Piperidine ring protons (-CH₂-N⁺H₂-)~3.00 - 3.50Multiplet (m)4HProtons on the carbons adjacent to the protonated nitrogen, shifted downfield.
-OCH₂- (Ethyl)~4.12Quartet (q)2HCoupled to the -CH₃ protons of the ethyl group.
-N⁺H₂-~8.0 - 9.0Broad singlet (br s)2HExchangeable protons on the nitrogen, signal may be broad and its position can vary with solvent and concentration.

Causality of Signal Assignments:

  • Ethyl Group: The characteristic triplet-quartet pattern is a hallmark of an ethyl group. The -CH₃ protons are split by the two adjacent -OCH₂- protons into a triplet, and the -OCH₂- protons are split by the three -CH₃ protons into a quartet.

  • Alkyl Chains: Protons on the butanoate and piperidine alkyl chains reside in the upfield region of the spectrum, typically between 1.50 and 2.50 ppm.

  • Electron-Withdrawing Groups: The methylene group adjacent to the ester carbonyl (-CH₂-C=O) is deshielded and appears further downfield (~2.30 ppm) compared to the other alkyl chain protons. Similarly, the protons on the carbons alpha to the protonated nitrogen (-CH₂-N⁺H₂-) are significantly deshielded and shifted downfield (~3.00 - 3.50 ppm).

  • Piperidine Ring: The protons on the piperidine ring often exhibit complex splitting patterns due to axial-axial, axial-equatorial, and equatorial-equatorial couplings. The protonation of the nitrogen can also lock the ring into a more rigid chair conformation, further influencing the coupling constants.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's chemical environment.

Predicted ¹³C NMR Signal Assignments:

CarbonPredicted Chemical Shift (ppm)Notes
-C H₃ (Ethyl)~14Typical chemical shift for a terminal methyl carbon of an ethyl ester.
-C H₂- (Butanoate chain, C2 & C3)~22 - 35Aliphatic methylene carbons.
Piperidine ring carbons (C3 & C5)~28 - 32Methylene carbons of the piperidine ring.
Piperidine ring carbon (C4)~35 - 40The methine carbon of the piperidine ring at the point of substitution.
-C H₂-C=O (Butanoate chain, C4)~35Methylene carbon adjacent to the carbonyl group.
Piperidine ring carbons (C2 & C6)~45 - 50Carbons adjacent to the protonated nitrogen, shifted downfield.
-OC H₂- (Ethyl)~60Methylene carbon of the ethyl ester, bonded to oxygen.
>C =O (Ester)~173Carbonyl carbon of the ester group.

Rationale for Chemical Shift Predictions:

  • Alkyl Carbons: Saturated alkyl carbons generally resonate in the upfield region of the spectrum (10-50 ppm).

  • Electronegative Atoms: Carbons attached to electronegative atoms like oxygen and nitrogen are deshielded and appear at higher chemical shifts. The -OCH₂- carbon of the ethyl ester is a clear example, appearing around 60 ppm. The carbons adjacent to the protonated nitrogen in the piperidine ring are also shifted downfield.

  • Carbonyl Carbon: The carbonyl carbon of the ester group is highly deshielded due to the double bond to one oxygen and a single bond to another, resulting in a chemical shift in the downfield region (~173 ppm).

Comparative Analysis with Structural Analogs

To enhance the confidence in our spectral assignments, we can compare the predicted data for this compound with the known spectral data of similar compounds.

  • Ethyl piperidine-4-carboxylate: This compound is the free base of a closely related structure. In its ¹H NMR spectrum, the protons on the carbons adjacent to the nitrogen (-CH₂-NH-) would be expected to appear more upfield (around 2.6-3.1 ppm) compared to the hydrochloride salt, where they are shifted downfield due to protonation. The ¹³C NMR would show a similar upfield shift for the corresponding carbons. Spectral data for this compound is available on public databases.[2][3][4][5][6][7]

  • Other Piperidine Derivatives: The general chemical shift ranges for piperidine ring protons and carbons are well-established. For instance, in the ¹³C NMR spectrum of piperidine itself, the C2/C6 carbons appear around 47 ppm, and the C3/C5 and C4 carbons appear at lower chemical shifts.[8] These values serve as a baseline for understanding the substituent effects in our target molecule.

This comparative approach allows for a more robust and validated interpretation of the NMR spectra.

Experimental Protocol for NMR Data Acquisition

The following is a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation: a. Weigh approximately 10-20 mg of this compound. b. Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD)). D₂O is often preferred for hydrochloride salts to ensure complete dissolution and to observe the exchangeable N⁺H₂ protons. c. Add a small amount of an internal standard, such as Trimethylsilylpropanoic acid (TSP) or Tetramethylsilane (TMS), for chemical shift referencing (0 ppm). d. Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution. b. Tune and match the probe for the appropriate nucleus (¹H or ¹³C). c. Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.

3. ¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Approximately 12-16 ppm.
  • Number of Scans: 16-64 scans, depending on the sample concentration.
  • Relaxation Delay (d1): 1-5 seconds.
  • Acquisition Time (aq): 2-4 seconds.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Approximately 200-240 ppm.
  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
  • Relaxation Delay (d1): 2 seconds.

5. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase correct the spectrum to obtain a flat baseline. c. Calibrate the chemical shift scale using the internal standard. d. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. e. Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

Visualizing the Molecular Structure and Analytical Workflow

To provide a clearer understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Caption: Molecular structure of this compound.

nmr_workflow cluster_workflow NMR Analysis Workflow A Sample Preparation B NMR Data Acquisition (¹H and ¹³C) A->B C Data Processing (FT, Phasing, Calibration) B->C D Spectral Analysis (Peak Picking, Integration) C->D E Structural Elucidation & Comparison D->E

Caption: A streamlined workflow for NMR-based structural analysis.

Conclusion

This guide provides a comprehensive framework for understanding and interpreting the ¹H and ¹³C NMR spectra of this compound. By combining theoretical predictions with comparative data from structural analogs, we have established a reliable basis for spectral assignment. The detailed experimental protocol ensures that researchers can confidently acquire and analyze their own data. NMR spectroscopy remains a cornerstone of chemical analysis, and a thorough understanding of its principles is paramount for professionals in the chemical and pharmaceutical sciences.

References

A Comparative Guide to the Reactivity of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride and Other Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring is a cornerstone in modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and synthetic versatility.[1] Among the myriad of functionalized piperidines, Ethyl 4-(piperidin-4-yl)butanoate hydrochloride stands out as a key building block.[2] This guide provides a comparative analysis of its reactivity in common synthetic transformations alongside other piperidine derivatives, supported by experimental insights to inform reaction design and optimization.

Introduction to Piperidine Reactivity

The reactivity of the piperidine nucleus is primarily centered around the secondary amine nitrogen. This nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic.[3] The accessibility and reactivity of this lone pair are modulated by several factors, including steric hindrance around the nitrogen, the electronic nature of substituents on the ring, and the reaction conditions.[4][5]

This compound is supplied as a salt, which enhances its stability and solubility.[2] However, for the piperidine nitrogen to participate in nucleophilic reactions, it must first be converted to the free base, typically by treatment with a suitable inorganic or organic base.[6][7]

Comparative Reactivity in Key Transformations

We will now explore the reactivity of this compound in three fundamental reactions for amine functionalization—N-alkylation, N-acylation, and reductive amination—and compare it with other representative piperidine derivatives.

1. N-Alkylation

N-alkylation is a fundamental method for introducing alkyl groups onto the piperidine nitrogen. The reaction typically proceeds via an SN2 mechanism, where the amine attacks an alkyl halide or a similar electrophile.[8]

  • This compound: The 4-substituted ethyl butanoate group is sterically undemanding and located away from the nitrogen atom. Consequently, its reactivity in N-alkylation is expected to be comparable to that of piperidine itself, once neutralized. The primary determinant of reaction rate will be the nature of the alkylating agent and the base used.

  • Comparison with Sterically Hindered Derivatives (e.g., 2,2,6,6-Tetramethylpiperidine): In stark contrast, derivatives with significant steric bulk around the nitrogen, such as 2,2,6,6-tetramethylpiperidine, exhibit dramatically reduced nucleophilicity. This makes them poor substrates for N-alkylation but excellent non-nucleophilic bases.[9]

  • Comparison with Electronically Modified Derivatives (e.g., 4-Hydroxypiperidine): The presence of an electron-withdrawing group, such as a hydroxyl group at the 4-position, can slightly decrease the basicity and nucleophilicity of the piperidine nitrogen through inductive effects. However, this effect is generally modest for substituents at the 4-position.

Experimental Protocol: General N-Alkylation

A common procedure involves dissolving the piperidine hydrochloride salt in a suitable solvent like acetonitrile or DMF, followed by the addition of a base such as potassium carbonate or triethylamine to generate the free amine in situ.[10] The alkylating agent is then added, and the reaction is stirred at room temperature or heated to drive it to completion.[6]

dot graph "N_Alkylation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_prep" { label = "Preparation"; style = "rounded"; bgcolor = "#FFFFFF"; "Start" [label="Ethyl 4-(piperidin-4-yl)butanoate HCl", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Base" [label="Add Base (e.g., K2CO3)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Free_Amine" [label="Generate Free Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_reaction" { label = "Reaction"; style = "rounded"; bgcolor = "#FFFFFF"; "Alkyl_Halide" [label="Add Alkyl Halide (R-X)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Mix" [label="Stir at RT or Heat"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; style = "rounded"; bgcolor = "#FFFFFF"; "Workup" [label="Aqueous Work-up"]; "Extraction" [label="Extraction with Organic Solvent"]; "Purification" [label="Purification (e.g., Chromatography)"]; "Product" [label="N-Alkylated Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Start" -> "Base" [label="Dissolve in Solvent"]; "Base" -> "Free_Amine"; "Free_Amine" -> "Alkyl_Halide" [lhead=cluster_reaction]; "Alkyl_Halide" -> "Reaction_Mix"; "Reaction_Mix" -> "Workup" [lhead=cluster_workup, label="Reaction Complete"]; "Workup" -> "Extraction"; "Extraction" -> "Purification"; "Purification" -> "Product"; } caption: "General workflow for N-alkylation of piperidine derivatives."

Table 1: Comparative Reactivity in N-Alkylation

Piperidine DerivativeSteric Hindrance at NElectronic Effect of SubstituentExpected Relative Reactivity
PiperidineLowNoneHigh
Ethyl 4-(piperidin-4-yl)butanoateLowWeakly electron-withdrawingHigh
2-MethylpiperidineModerateWeakly electron-donatingModerate
2,6-DimethylpiperidineHighModerately electron-donatingLow
4-HydroxypiperidineLowWeakly electron-withdrawingHigh
2,2,6,6-TetramethylpiperidineVery HighStrongly electron-donatingVery Low (as a nucleophile)

2. N-Acylation

N-acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically very fast and exothermic.

  • This compound: The unhindered nitrogen of the free base readily attacks the electrophilic carbonyl carbon of the acylating agent. The presence of the ester group in the 4-position has a negligible effect on the rate of this transformation.

  • Comparison with Other Derivatives: Similar to N-alkylation, steric hindrance plays a crucial role. While moderately hindered piperidines like 2-methylpiperidine will still undergo acylation, highly hindered derivatives may require more forcing conditions or specialized reagents. The electronic nature of ring substituents has a less pronounced effect on N-acylation compared to N-alkylation due to the high reactivity of the acylating agents.

Experimental Protocol: General N-Acylation

The piperidine free base is typically dissolved in a non-protic solvent like dichloromethane or THF. The acylating agent is then added, often at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. An auxiliary base, such as triethylamine or pyridine, is often included to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[11]

dot graph "N_Acylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.7]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Reactants" [label="Piperidine Derivative (Free Base)\n+ Acyl Chloride (RCOCl)"]; "Nucleophilic_Attack" [label="Nucleophilic Attack\nof N on Carbonyl C"]; "Tetrahedral_Intermediate" [label="Tetrahedral Intermediate"]; "Leaving_Group_Expulsion" [label="Expulsion of\nChloride Leaving Group"]; "Product" [label="N-Acylated Piperidine\n+ HCl", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Reactants" -> "Nucleophilic_Attack"; "Nucleophilic_Attack" -> "Tetrahedral_Intermediate"; "Tetrahedral_Intermediate" -> "Leaving_Group_Expulsion"; "Leaving_Group_Expulsion" -> "Product"; } caption: "Simplified mechanism of N-acylation of a piperidine."

3. Reductive Amination

Reductive amination is a powerful method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[12][13] The reaction proceeds through the in situ formation of an iminium ion, which is then reduced to the amine.[14]

  • This compound: As a secondary amine, it can react with aldehydes and ketones to form a tertiary amine. The hydrochloride salt must first be neutralized. The steric and electronic properties of the 4-substituent have minimal impact on the reaction's feasibility. The choice of reducing agent is critical to selectively reduce the iminium ion in the presence of the starting carbonyl compound.[13] Sodium triacetoxyborohydride (STAB) is a commonly used reagent for this purpose.[13]

  • Comparison with Primary Amines (e.g., 4-Aminopiperidine): Primary amines can also undergo reductive amination. A key difference is that the initially formed secondary amine can potentially react again with another equivalent of the carbonyl compound, leading to a tertiary amine. Controlling the stoichiometry is therefore important.[13]

  • Comparison with Aromatic Amines (e.g., 4-Anilinopiperidine): Aromatic amines are generally less nucleophilic than aliphatic amines like piperidines. Consequently, the initial formation of the iminium ion may be slower and might require slightly more forcing conditions or the use of a Lewis acid catalyst.

Experimental Protocol: Reductive Amination with STAB

The piperidine derivative, the carbonyl compound, and sodium triacetoxyborohydride are stirred together in a suitable solvent, typically a chlorinated solvent like dichloromethane or 1,2-dichloroethane. Acetic acid is often added as a catalyst to facilitate iminium ion formation. The reaction is usually carried out at room temperature.[15]

dot graph "Reductive_Amination_Cycle" { graph [nodesep=0.5, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [label="Piperidine Derivative\n+ Aldehyde/Ketone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Iminium_Formation" [label="Iminium Ion Formation\n(Catalyzed by Acid)"]; "Reduction" [label="Reduction by\nReducing Agent (e.g., STAB)"]; "Product" [label="N-Alkylated Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Iminium_Formation"; "Iminium_Formation" -> "Reduction"; "Reduction" -> "Product"; "Product" -> "Start" [style=invis]; // for layout } caption: "Catalytic cycle of reductive amination."

Table 2: Summary of Reactivity Comparisons

ReactionEthyl 4-(piperidin-4-yl)butanoateKey Influencing FactorLess Reactive Derivative ExampleRationale for Lower Reactivity
N-Alkylation High ReactivitySteric Hindrance2,2,6,6-TetramethylpiperidineSevere steric bulk around the nitrogen atom prevents the approach of the electrophile.[9]
N-Acylation High ReactivitySteric Hindrance2,6-Di-tert-butylpiperidineExtreme steric hindrance makes the nitrogen lone pair inaccessible to even highly reactive acylating agents.
Reductive Amination High ReactivityNucleophilicity of Amine4-AnilinopiperidineThe lone pair on the aniline nitrogen is delocalized into the aromatic ring, reducing its nucleophilicity and slowing iminium ion formation.[3][16]
Conclusion

This compound is a versatile and reactive building block for the synthesis of more complex molecules. Its reactivity at the piperidine nitrogen is largely unhindered, behaving similarly to unsubstituted piperidine in common transformations like N-alkylation, N-acylation, and reductive amination once converted to its free base form. The primary factors that diminish the reactivity of other piperidine derivatives are significant steric hindrance around the nitrogen atom or the presence of strong electron-withdrawing groups that reduce the nitrogen's nucleophilicity. Understanding these structure-reactivity relationships is paramount for researchers in drug discovery and development to efficiently design and execute synthetic routes toward novel therapeutic agents.

References

The Versatile Piperidine Scaffold: A Comparative Guide to the Biological Activity of Compounds Derived from Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone pharmacophore, present in a vast array of therapeutic agents. Its conformational flexibility and ability to engage in key interactions with biological targets make it a privileged scaffold in drug discovery. This guide delves into the synthetic versatility and diverse biological activities of compounds derived from a key building block: Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. We will explore its transformation into potent analgesics, neurokinin-1 (NK1) receptor antagonists, and innovative spirocyclic modulators, providing a comparative analysis of their biological performance supported by experimental data.

The Strategic Advantage of this compound

This compound is a bifunctional molecule offering two key reactive handles: the secondary amine of the piperidine ring and the ethyl ester of the butanoate side chain. This dual reactivity allows for a divergent synthetic approach, enabling the construction of a wide range of complex molecules with distinct pharmacological profiles. The piperidine nitrogen can be functionalized through various reactions such as N-alkylation, N-arylation, and acylation, while the ester group can be hydrolyzed, reduced, or used in cyclization reactions. This versatility makes it an ideal starting material for generating libraries of compounds for high-throughput screening and lead optimization.

Comparative Analysis of Biological Activities

This section will compare the biological activities of three major classes of compounds that can be synthesized from the Ethyl 4-(piperidin-4-yl)butanoate scaffold: Opioid Analgesics, Neurokinin-1 (NK1) Receptor Antagonists, and Spirocyclic Piperidine Derivatives.

Opioid Analgesics: Targeting Pain with Precision

The piperidine core is a fundamental feature of the potent synthetic opioid, fentanyl, and its numerous analogs. By strategically modifying the piperidine nitrogen and the side chain, novel analgesics with varying potencies and safety profiles can be developed.

Synthetic Rationale: The synthesis of fentanyl-like analogs from this compound would involve N-alkylation or N-arylation of the piperidine nitrogen, followed by conversion of the butanoate side chain to an appropriate N-arylpropanamide moiety. This transformation allows for the exploration of structure-activity relationships (SAR) crucial for optimizing opioid receptor affinity and selectivity.

Comparative Performance:

CompoundTarget(s)Potency (ED50/IC50/Ki)Key Findings
Fentanylµ-opioid receptorED50: 0.0061 mg/kg (mouse)[1]; IC50: 1.6 nM[1]A highly potent analgesic, approximately 50-100 times more potent than morphine.[2]
Acetylfentanylµ-opioid receptorED50: 0.021 mg/kg (mouse)[1]Approximately 30% of the analgesic potency of fentanyl.[1]
α-methylfentanylµ-opioid receptorED50: 0.0058 mg/kg (mouse)[1]Analgesic activity is similar to or higher than fentanyl.[1]
Furanylfentanylµ, δ, κ-opioid receptorsKi: 0.028 nM (µ)[1]; EC50: 2.52 nM (µ)[1]Exhibits a sevenfold higher in vitro potency at the µ-opioid receptor compared to fentanyl.[1]
Ocfentanilµ-opioid receptorED50: 0.0077 mg/kg (mouse)[1]Approximately 2.5 times more potent than fentanyl.[1]
cis-(+)-3-methylfentanylµ-opioid receptorED50: 0.00058 mg/kgAn extremely potent analgesic, up to 6700 times more potent than morphine.[2]

Experimental Protocol: Mouse Hot Plate Test for Analgesia

This protocol outlines a standard method for assessing the analgesic efficacy of novel opioid compounds.

  • Animal Acclimation: Male Swiss-Webster mice are acclimated to the testing room for at least one hour before the experiment.

  • Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping) is recorded as the baseline latency. A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.

  • Compound Administration: The test compound or vehicle control is administered to the mice via a specific route (e.g., intraperitoneal, subcutaneous).

  • Post-treatment Latency: At predetermined time intervals after compound administration (e.g., 15, 30, 60, and 120 minutes), the mice are again placed on the hot plate, and the response latency is measured.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-treatment latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ED50 value, the dose at which 50% of the maximum effect is observed, is then calculated.

Logical Workflow for Opioid Synthesis and Evaluation

Start Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Step1 N-Alkylation / N-Arylation of Piperidine Start->Step1 Step2 Side Chain Modification (e.g., Amidation) Step1->Step2 Product Fentanyl Analog Library Step2->Product BioAssay In Vivo Analgesia Testing (e.g., Hot Plate Test) Product->BioAssay SAR Structure-Activity Relationship Analysis BioAssay->SAR Lead Lead Opioid Candidate SAR->Lead

Caption: Synthetic and evaluation workflow for novel opioid analgesics.

Neurokinin-1 (NK1) Receptor Antagonists: Beyond Pain and Nausea

The neurokinin-1 (NK1) receptor, the primary receptor for substance P, is implicated in a range of physiological processes, including pain transmission, inflammation, and emesis.[3] Antagonists of this receptor have therapeutic potential for treating chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.[3]

Synthetic Rationale: The piperidine scaffold is a common feature in many potent NK1 receptor antagonists. Starting from this compound, derivatives can be synthesized by introducing bulky aromatic or heteroaromatic substituents on the piperidine nitrogen and modifying the butanoate side chain to incorporate key pharmacophoric elements, such as a 3,5-bis(trifluoromethyl)benzyl ether moiety.[4]

Comparative Performance:

CompoundTargetPotency (IC50/Ki)Key Findings
AprepitantNK1 ReceptorHigh affinityFDA-approved for chemotherapy-induced nausea and vomiting.[3]
Compound 12 (4,4-disubstituted piperidine)human NK1 ReceptorIC50: 0.95 nM[4]The 3,5-bis(trifluoromethyl)benzyl ether side chain is optimal for high affinity.[4]
Compound 38 (acyl derivative)human NK1 ReceptorIC50: 5.3 nM[4]Acyl substitution on the piperidine nitrogen is well-tolerated.[4]
Compound 39 (sulfonyl derivative)human NK1 ReceptorIC50: 5.7 nM[4]Sulfonyl substitution on the piperidine nitrogen maintains high affinity.[4]
Tetracoumaroyl spermineNK1 ReceptorKi: 3.3 nM (human NK1)[5]A potent NK1 receptor antagonist isolated from a natural source.[5]

Experimental Protocol: Radioligand Binding Assay for NK1 Receptor Affinity

This protocol describes a method to determine the binding affinity of test compounds for the human NK1 receptor.

  • Membrane Preparation: Cell membranes expressing the human NK1 receptor are prepared from a suitable cell line (e.g., CHO cells).

  • Binding Reaction: The cell membranes are incubated with a radiolabeled NK1 receptor antagonist (e.g., [³H]-Substance P) and varying concentrations of the test compound in a suitable buffer.

  • Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value, representing the affinity of the compound for the receptor, can be calculated using the Cheng-Prusoff equation.

Signaling Pathway of NK1 Receptor Antagonism

SP Substance P (SP) NK1R NK1 Receptor SP->NK1R Binds and Activates Gq Gq Protein NK1R->Gq Activates Antagonist NK1 Receptor Antagonist (Piperidine Derivative) Antagonist->NK1R Blocks SP Binding PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Response Cellular Response (Pain, Inflammation, Emesis) Ca_PKC->Response Block->Gq No Activation

Caption: Mechanism of action of NK1 receptor antagonists.

Spirocyclic Piperidines: Exploring Three-Dimensional Chemical Space

Spirocyclic scaffolds, where two rings share a single atom, have gained significant attention in drug discovery due to their inherent three-dimensionality. This structural feature can lead to improved target selectivity, enhanced physicochemical properties, and novel intellectual property.

Synthetic Rationale: this compound can serve as a precursor for the synthesis of spirocyclic piperidines. The butanoate side chain can be manipulated to create a second ring that spiro-fuses to the 4-position of the piperidine ring. This approach opens up a vast and underexplored chemical space for identifying novel bioactive molecules.

Comparative Performance:

Compound ClassTarget(s)Potency (IC50/EC50)Key Findings
Spiro[chromene-2,4′-piperidine]s5-HT2C ReceptorEC50: 121.5 nM (Compound 8)[6]Identified as a novel class of potent and selective 5-HT2C receptor partial agonists.[6]
Dispiro[3H-indole-3,2'-pyrrolidine-3',3"-piperidines]Various cancer cell linesPromising antitumor propertiesSome analogs showed activity comparable to or better than doxorubicin.[7]
Spiro-piperidine MCH-1R AntagonistsMelanin-concentrating hormone 1 receptor (MCH-1R)IC50: 0.09 nM (Compound 3c)[8]Highly potent and selective antagonists were identified.[8]

Experimental Protocol: Cell Proliferation Assay (SRB Assay)

This protocol outlines a method for assessing the antiproliferative activity of spirocyclic compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the spirocyclic compounds or a vehicle control for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for one hour at 4°C.

  • Staining: The plates are washed with water, and the fixed cells are stained with a sulforhodamine B (SRB) solution for 30 minutes at room temperature.

  • Solubilization and Absorbance Reading: The unbound dye is removed by washing with acetic acid. The bound stain is solubilized with a Tris base solution, and the absorbance is read on a plate reader at a specific wavelength (e.g., 510 nm).

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Conceptual Synthesis of Spirocyclic Piperidines

Start Ethyl 4-(piperidin-4-yl)butanoate hydrochloride Step1 Side Chain Elaboration & Functionalization Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Product Spirocyclic Piperidine Scaffold Step2->Product Diversity Further Derivatization Product->Diversity BioScreen Biological Screening (e.g., Antiproliferative Assays) Diversity->BioScreen Lead Novel Bioactive Spiro-Compound BioScreen->Lead

Caption: A generalized pathway for the synthesis and screening of spirocyclic piperidines.

Conclusion: A Scaffold of Opportunity

This compound represents a highly valuable and versatile starting material in medicinal chemistry. Its strategic utilization allows for the efficient synthesis of diverse compound libraries targeting a wide range of biological pathways. The comparative analysis presented in this guide highlights the potential to generate potent opioid analgesics, NK1 receptor antagonists, and innovative spirocyclic molecules. By leveraging the principles of rational drug design and robust biological evaluation, researchers can continue to unlock the full therapeutic potential of this privileged piperidine scaffold.

References

A Comparative Guide to the X-ray Crystallography of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the X-ray crystallographic data of derivatives related to Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of functionalized piperidine rings, offering supporting experimental data and a comparative analysis with alternative characterization techniques. Our focus is to elucidate the causality behind experimental choices and to present a self-validating framework for structural analysis.

Introduction: The Significance of the Piperidine Scaffold

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. This compound and its derivatives are valuable building blocks in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system. Understanding the precise three-dimensional structure of these molecules at the atomic level is paramount for rational drug design, enabling the optimization of ligand-receptor interactions and the prediction of structure-activity relationships (SAR).

X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of small molecules.[1] It provides precise information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively govern the molecule's conformation and packing in the crystalline state. This guide will explore the crystallographic features of several substituted piperidin-4-one derivatives as illustrative examples to understand the structural landscape of this important class of compounds.

Comparative Crystallographic Analysis of Piperidine Derivatives

While a crystal structure for this compound was not publicly available at the time of this writing, a comparative analysis of structurally related piperidine derivatives offers invaluable insights into the conformational preferences and substituent effects on the piperidine ring. For this guide, we will compare the crystallographic data of three distinct piperidin-4-one derivatives.

A summary of the key crystallographic data for these compounds is presented in the table below, allowing for a direct comparison of their solid-state structures.

Compound t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one [1][2]1-Acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one [3][4]3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one [5][6][7][8][9]
Formula C₂₄H₂₃NOC₂₂H₂₁Cl₂NO₂C₁₉H₂₁NO₂
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/cPna2₁
a (Å) 9.8918(5)10.498(2)17.3298(8)
b (Å) 30.6042(12)13.048(3)14.1856(7)
c (Å) 12.3878(6)15.331(3)6.5857(3)
β (˚) 92.426(2)108.75(3)90
V (ų) 3746.8(3)1986.5(7)1618.99(13)
Z 844
Piperidine Ring Conformation ChairBoatChair

Discussion of Structural Features:

The crystallographic data reveals significant conformational diversity among these piperidine derivatives. In t-(3)-Benzyl-r-(2),c-(6)-diphenylpiperidin-4-one , the piperidine ring adopts a classic chair conformation with the bulky phenyl and benzyl substituents occupying equatorial positions to minimize steric hindrance.[1][2] This is a common and energetically favorable conformation for 2,3,6-trisubstituted piperidines.

In contrast, the piperidine ring in 1-Acryloyl-2,6-bis(4-chlorophenyl)-3,5-dimethylpiperidin-4-one is forced into a boat conformation.[3][4] This deviation from the typical chair form is likely due to the steric demands of the acryloyl group at the nitrogen and the methyl groups at the 3 and 5 positions, coupled with potential crystal packing forces.

The structure of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one also displays a chair conformation for the piperidine ring.[5][6][7][8][9] The presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen could play a role in stabilizing this conformation.

This comparative analysis underscores the profound impact of substitution patterns on the conformational preferences of the piperidine ring, a critical consideration in the design of molecules with specific spatial arrangements of pharmacophoric groups.

Experimental Protocol: Single-Crystal X-ray Diffraction Workflow

The determination of a crystal structure by X-ray diffraction is a multi-step process that demands meticulous execution. The following protocol outlines a typical workflow for the structural elucidation of a small organic molecule like a piperidine derivative.

Step 1: Crystallization

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is crucial and frequently determined empirically.

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate) and allowed to evaporate slowly in a loosely covered vial. This is a simple and widely used method.

  • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small open vial, which is then placed inside a larger sealed container with a less volatile solvent in which the compound is less soluble (the anti-solvent). Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystallization.

Step 2: Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. A monochromatic X-ray beam is directed at the crystal, and the diffracted X-rays are recorded by a detector as the crystal is rotated.

Step 3: Data Processing and Structure Solution

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections. The phase problem, a central challenge in crystallography, is then solved using direct methods for small molecules. This provides an initial electron density map.

Step 4: Structure Refinement

An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Determination Compound Pure Compound Crystallization Crystallization (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization Crystal Single Crystal Crystallization->Crystal Mounting Crystal Mounting Crystal->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF)

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other spectroscopic techniques offer complementary information and are often more amenable to high-throughput analysis and studying molecules in solution.

Technique Information Provided Advantages Limitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, stereochemistry, conformational dynamics in solution.[10][11][12][13]Non-destructive, provides information about the solution-state structure and dynamics.Less precise than X-ray crystallography for bond lengths and angles, requires larger sample amounts.
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns for structural elucidation.[14][15][16][17][18]High sensitivity, requires very small sample amounts, can be coupled with chromatography for mixture analysis.Does not provide information on the 3D arrangement of atoms in space.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups.[19][20][21][22][23]Fast, non-destructive, provides a molecular "fingerprint".Provides limited information on the overall molecular structure and stereochemistry.

analytical_techniques cluster_primary Primary Structural Elucidation cluster_complementary Complementary Techniques Xray X-ray Crystallography (Definitive 3D Structure) NMR NMR Spectroscopy (Solution Structure & Connectivity) Xray->NMR Complements solid-state vs. solution conformation MS Mass Spectrometry (Molecular Weight & Formula) Xray->MS Confirms molecular formula NMR->MS Combined provide comprehensive structural data FTIR FTIR Spectroscopy (Functional Groups) NMR->FTIR FTIR confirms functional groups identified by NMR

Conclusion

The structural elucidation of this compound derivatives and related piperidine-containing molecules is a critical endeavor in modern drug discovery. X-ray crystallography, as demonstrated through the comparative analysis of several derivatives, provides unparalleled, high-resolution insights into their three-dimensional architecture, revealing subtle conformational changes induced by different substitution patterns. While techniques like NMR, MS, and FTIR offer valuable complementary data, single-crystal X-ray diffraction remains the ultimate tool for obtaining a definitive atomic-level understanding. The integration of these analytical methods provides a robust framework for the rational design and optimization of novel piperidine-based therapeutic agents.

References

A Comparative Guide to the Purity and Performance of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride and its Synthetic Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the quality of starting materials and intermediates is paramount. The selection of appropriate building blocks dictates the efficiency of synthetic routes, the purity of the final active pharmaceutical ingredient (API), and ultimately, the safety and efficacy of the therapeutic agent. Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a versatile bifunctional molecule, incorporating a reactive secondary amine within a piperidine ring and an ethyl ester. This structure makes it a valuable synthon for introducing a piperidinyl-butanoate moiety into a target molecule, a common scaffold in a variety of biologically active compounds.

This in-depth technical guide provides a comprehensive comparison of the Certificate of Analysis (CoA) of this compound with three commercially available alternatives. By examining key analytical parameters, we aim to equip researchers with the critical information needed to make informed decisions when selecting the most suitable building block for their specific synthetic needs. We will delve into the causality behind the experimental choices for quality control and present supporting data to ensure a thorough and objective comparison.

The Central Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is more than a mere declaration of product identity; it is a testament to the rigorous quality control measures a compound has undergone. For drug development professionals, the CoA is a critical document that provides a detailed snapshot of a substance's purity, identity, and physical properties. Scrutinizing the CoA is a crucial step in risk mitigation, ensuring the reproducibility of synthetic protocols and the integrity of the final product.

This guide will dissect a typical CoA for this compound and its alternatives, focusing on the most pertinent analytical tests for a synthetic building block of this nature.

Comparative Analysis of this compound and its Alternatives

For the purpose of this guide, we will compare this compound with three strategically chosen, commercially available alternatives that offer variations in their chemical structure, potentially influencing their reactivity, solubility, and handling properties.

  • Alternative 1: Mthis compound - A close analog with a methyl ester instead of an ethyl ester. This seemingly minor change can affect reaction kinetics and by-product profiles in certain synthetic transformations.

  • Alternative 2: Ethyl 1-Boc-piperidine-4-carboxylate - This alternative incorporates the widely used tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. The presence of the Boc group allows for selective reactions at the ester functionality without interference from the secondary amine.

  • Alternative 3: tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate - This building block features a different linker (an acetaldehyde moiety) between the piperidine ring and a tert-butyl ester, along with Boc protection. This modification offers a different reactive handle for synthetic elaboration.

The following table summarizes the typical specifications found on a Certificate of Analysis for our target compound and its selected alternatives.

Parameter This compound Mthis compound Ethyl 1-Boc-piperidine-4-carboxylate tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate
Appearance White to off-white solidWhite to off-white solidColorless to light yellow oilWhite to off-white solid
Identification by ¹H NMR Conforms to structureConforms to structureConforms to structureConforms to structure
Purity by HPLC (Area %) ≥ 98.0%≥ 98.0%≥ 97.0%≥ 97.0%
Mass Spectrum (m/z) [M+H]⁺ = 200.16[M+H]⁺ = 186.14[M+H-Boc+H]⁺ = 158.11[M+H-Boc+H]⁺ = 128.09
Residual Solvents (GC-HS) Meets USP <467> limitsMeets USP <467> limitsMeets USP <467> limitsMeets USP <467> limits
Elemental Analysis (% C, H, N) Within ±0.4% of theoretical valuesWithin ±0.4% of theoretical valuesWithin ±0.4% of theoretical valuesWithin ±0.4% of theoretical values
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%≤ 0.5%

In-Depth Discussion of Analytical Methodologies

A thorough understanding of the analytical techniques used to generate the CoA data is crucial for interpreting the results and appreciating the quality of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

¹H NMR spectroscopy is an indispensable tool for confirming the identity and structural integrity of organic molecules. The chemical shifts, splitting patterns, and integration of the proton signals provide a detailed fingerprint of the molecule.

Representative ¹H NMR Data:

  • This compound: The spectrum is expected to show characteristic signals for the ethyl ester (a quartet around 4.1 ppm and a triplet around 1.2 ppm), the piperidine ring protons (broad multiplets between 1.5 and 3.5 ppm), and the butyl chain protons. The presence of the hydrochloride salt can lead to broadening of the N-H and adjacent C-H signals.

  • Mthis compound: The key difference from its ethyl counterpart will be a singlet for the methyl ester at approximately 3.6 ppm, replacing the ethyl group signals.

  • Ethyl 1-Boc-piperidine-4-carboxylate: The presence of the Boc group will be evident as a prominent singlet at around 1.4 ppm, integrating to nine protons. The piperidine ring protons will also show distinct shifts compared to the hydrochloride salt due to the absence of protonation on the nitrogen.[1]

  • tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate: This molecule will exhibit a characteristic aldehyde proton signal (a triplet) around 9.7 ppm, in addition to the tert-butyl singlet of the Boc group.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

HPLC is the workhorse for assessing the purity of pharmaceutical intermediates. A reversed-phase HPLC method with UV detection is typically employed to separate the main compound from any impurities. The purity is generally reported as the area percentage of the main peak relative to the total area of all observed peaks.

Experimental Protocol: HPLC Purity Analysis

  • Mobile Phase Preparation: Prepare a suitable mobile phase, often a gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram and calculate the area percentage of the main peak.

A high purity value (typically ≥ 98%) is a strong indicator of a well-controlled manufacturing process and a reliable starting material.

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

Mass spectrometry provides a precise measurement of the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this type of molecule, typically showing the protonated molecular ion [M+H]⁺. For the Boc-protected alternatives, fragmentation resulting in the loss of the Boc group is often observed.[2][3][4]

Gas Chromatography-Headspace (GC-HS): Monitoring Residual Solvents

Residual solvents are organic volatile chemicals used in the synthesis and purification of pharmaceutical intermediates. Their presence is strictly controlled due to their potential toxicity. The United States Pharmacopeia (USP) General Chapter <467> provides limits for common residual solvents. GC with headspace sampling is the standard technique for this analysis.

Elemental Analysis: The Fundamental Composition

Elemental analysis determines the percentage of carbon, hydrogen, and nitrogen in the compound. The experimental values should be within a narrow range (typically ±0.4%) of the theoretically calculated values, providing further confirmation of the compound's identity and purity.

Karl Fischer Titration: Quantifying Water Content

The presence of water can affect the reactivity of the compound and the stoichiometry of a reaction. Karl Fischer titration is a specific and accurate method for determining the water content.

Visualizing the Workflow and Structures

To further clarify the experimental and logical frameworks, the following diagrams are provided.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Techniques cluster_Results Data Interpretation Sample Test Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution GCHS GC-HS (Residual Solvents) Sample->GCHS EA Elemental Analysis (%C, H, N) Sample->EA KF Karl Fischer (Water Content) Sample->KF HPLC HPLC (Purity) Dissolution->HPLC NMR ¹H NMR (Identity) Dissolution->NMR MS Mass Spectrometry (Molecular Weight) Dissolution->MS CoA Certificate of Analysis HPLC->CoA NMR->CoA MS->CoA GCHS->CoA EA->CoA KF->CoA

Caption: Workflow for generating a Certificate of Analysis.

Molecular_Structures cluster_Target Target Compound cluster_Alternatives Alternative Building Blocks Target_Mol This compound Alt1 Mthis compound Alt2 Ethyl 1-Boc-piperidine-4-carboxylate Alt3 tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate

Caption: Comparison of molecular structures.

Conclusion and Recommendations

The selection of a chemical building block should be a data-driven decision. This guide has demonstrated that while this compound and its alternatives may appear similar, their Certificates of Analysis can reveal important differences.

  • For direct incorporation of the piperidinyl-butanoate moiety where the secondary amine is desired for subsequent reactions, This compound and Mthis compound are suitable choices. The selection between the ethyl and methyl ester may depend on specific reaction conditions and potential transesterification concerns.

  • When the piperidine nitrogen needs to be protected to allow for selective chemistry at another part of the molecule, Ethyl 1-Boc-piperidine-4-carboxylate is an excellent option. The Boc group is stable under a wide range of conditions and can be readily removed when needed.

  • For syntheses requiring a different reactive handle, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate provides an aldehyde functionality, opening up possibilities for reductive amination, Wittig reactions, and other carbonyl chemistries, while the piperidine nitrogen remains protected.

Ultimately, the optimal choice will depend on the specific synthetic strategy and the desired properties of the final product. Researchers are strongly encouraged to meticulously review the Certificate of Analysis for any building block to ensure it meets the stringent quality requirements of their research and development programs.

References

A Comparative Guide to the Synthetic Routes of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a key building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical agents. The piperidine moiety is a prevalent scaffold in centrally active compounds, and its 4-substituted derivatives are of significant interest for modulating pharmacological activity. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering an in-depth look at their respective methodologies, performance, and practical considerations. The objective is to equip researchers and drug development professionals with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific needs.

Overview of Synthetic Strategies

Two primary synthetic pathways to this compound will be examined in this guide:

  • Route 1: Chain Elongation from a Piperidine Precursor. This approach commences with a pre-formed piperidine ring, specifically N-Boc-4-piperidone, and extends the carbon chain at the 4-position through a Wittig reaction followed by hydrogenation.

  • Route 2: Catalytic Hydrogenation of a Pyridine Precursor. This strategy involves the reduction of a substituted pyridine, ethyl 4-(pyridin-4-yl)butanoate, to the corresponding piperidine derivative.

This guide will delve into the detailed experimental protocols for each route, followed by a comparative analysis of their respective yields, complexities, and overall efficiencies.

Route 1: Chain Elongation via Wittig Reaction and Hydrogenation

This synthetic route builds the desired butanoate side chain onto a protected piperidine core in a stepwise manner. The use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is crucial to prevent unwanted side reactions and is readily removed in the final step.

Experimental Workflow

Route_1_Workflow A N-Boc-4-piperidone C Wittig Reaction A->C THF B Ethyl (triphenylphosphoranylidene)acetate B->C D Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate C->D Yield: ~85-95% E Catalytic Hydrogenation D->E H₂, Pd/C, Ethanol F Ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate E->F Yield: >95% G Boc Deprotection & HCl Salt Formation F->G HCl in Dioxane or Ether H This compound G->H Yield: Quantitative

Caption: Workflow for the synthesis of this compound via Route 1.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

The initial step involves a Wittig reaction between N-Boc-4-piperidone and ethyl (triphenylphosphoranylidene)acetate to introduce the ethyl acetate moiety as an exocyclic double bond[1][2].

  • Procedure: To a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF), ethyl (triphenylphosphoranylidene)acetate (1.1 eq) is added portion-wise at room temperature under an inert atmosphere. The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate as a colorless oil.

Step 2: Synthesis of Ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate

The exocyclic double bond is subsequently reduced via catalytic hydrogenation to yield the saturated butanoate side chain.

  • Procedure: Ethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate (1.0 eq) is dissolved in ethanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution. The mixture is then subjected to hydrogenation under a hydrogen atmosphere (typically 1-3 atm) at room temperature until the starting material is consumed (monitored by TLC or GC-MS). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give Ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate, which is often of sufficient purity for the next step.

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.

  • Procedure: Ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-yl)butanoate (1.0 eq) is dissolved in a suitable solvent such as 1,4-dioxane or diethyl ether. A solution of hydrochloric acid in the same solvent (e.g., 4M HCl in dioxane) is added, and the mixture is stirred at room temperature for 2-4 hours. The precipitation of the hydrochloride salt is typically observed. The solid product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a white solid.

Route 2: Catalytic Hydrogenation of a Pyridine Precursor

This approach offers a more convergent synthesis, where the piperidine ring is formed in the final step by the reduction of a pyridine precursor. This route can be more efficient if the starting pyridine derivative is readily available.

Experimental Workflow

Route_2_Workflow A Ethyl 4-(pyridin-4-yl)butanoate B Catalytic Hydrogenation A->B H₂, PtO₂, Acetic Acid C Ethyl 4-(piperidin-4-yl)butanoate B->C Yield: High D HCl Salt Formation C->D HCl in Ether E This compound D->E Yield: Quantitative

Caption: Workflow for the synthesis of this compound via Route 2.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 4-(piperidin-4-yl)butanoate

The core of this route is the catalytic hydrogenation of the pyridine ring to the corresponding piperidine.

  • Procedure: Ethyl 4-(pyridin-4-yl)butanoate (1.0 eq) is dissolved in glacial acetic acid. A catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) is added. The mixture is hydrogenated in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) at room temperature for 24-48 hours, or until hydrogen uptake ceases. The catalyst is then removed by filtration, and the acetic acid is removed under reduced pressure. The residue is taken up in water, basified with a strong base (e.g., NaOH or K₂CO₃), and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give Ethyl 4-(piperidin-4-yl)butanoate.

Step 2: Synthesis of this compound

The final step is the formation of the hydrochloride salt.

  • Procedure: The crude Ethyl 4-(piperidin-4-yl)butanoate is dissolved in diethyl ether. A solution of hydrochloric acid in diethyl ether is added dropwise with stirring until precipitation is complete. The resulting white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Comparative Analysis

ParameterRoute 1: Chain ElongationRoute 2: Catalytic Hydrogenation
Number of Steps 32
Starting Materials N-Boc-4-piperidone, Ethyl (triphenylphosphoranylidene)acetateEthyl 4-(pyridin-4-yl)butanoate
Overall Yield Good to Excellent (typically >70%)High (often >80%)
Key Reactions Wittig Reaction, Catalytic Hydrogenation, DeprotectionCatalytic Hydrogenation
Purification Requires column chromatography in the first step.May require purification of the free base after hydrogenation.
Scalability Readily scalable, though the Wittig reaction can generate stoichiometric amounts of triphenylphosphine oxide byproduct.Highly scalable, common in industrial processes.
Advantages - Well-established and reliable reactions.- Modular approach allowing for variation in the side chain.- Fewer synthetic steps.- Potentially higher overall yield.- Avoids the use of phosphonium ylides.
Disadvantages - More synthetic steps.- Generation of triphenylphosphine oxide waste.- Requires the use of a protecting group.- Availability and cost of the starting pyridine derivative.- Requires high-pressure hydrogenation equipment.

Expert Insights and Recommendations

Route 1 (Chain Elongation): This route offers greater flexibility and is often preferred in a research or early drug discovery setting. The modularity of the Wittig reaction allows for the synthesis of various analogs by simply changing the phosphorane reagent. The reactions are generally high-yielding and the protocols are well-documented. The main drawback is the generation of triphenylphosphine oxide, which can sometimes complicate purification on a larger scale. The use of a Boc protecting group is standard practice and its removal is straightforward.

Route 2 (Catalytic Hydrogenation): For larger-scale synthesis and process development, Route 2 presents a more atom-economical and efficient approach, provided the starting material, ethyl 4-(pyridin-4-yl)butanoate, is commercially available or can be synthesized cost-effectively. The reduction of a pyridine ring is a robust and high-yielding transformation, often leading to a cleaner product profile. However, this route requires access to high-pressure hydrogenation equipment, which may not be available in all laboratory settings.

References

A Comparative Guide to In-Silico Modeling of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in-silico modeling techniques to predict and analyze the interactions of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride. Designed for researchers, scientists, and drug development professionals, this document delves into the practical application and comparative value of molecular docking and molecular dynamics simulations, supplemented by pharmacokinetic predictions. We will explore these methodologies in the context of two potential and highly relevant biological targets: Acetylcholinesterase (AChE) and the NLRP3 inflammasome.

The piperidine moiety within the subject molecule is a well-established pharmacophore, frequently found in compounds targeting the central nervous system and in modulators of inflammatory pathways.[1] This dual relevance makes a comparative in-silico approach particularly insightful for hypothesis generation and guiding further experimental work.

Executive Summary: A Comparative Overview

In-Silico TechniquePrimary OutputComputational CostKey InsightsBest For
Molecular Docking Binding affinity (scoring function), binding poseLowStatic prediction of binding mode and strengthHigh-throughput virtual screening, initial binding hypothesis
Molecular Dynamics (MD) Simulation Trajectory of atomic motion over time, binding free energy, conformational changesHighDynamic stability of the protein-ligand complex, role of solvent, detailed interaction analysisIn-depth analysis of a specific ligand's interaction, understanding dynamic effects
ADMET Prediction Physicochemical properties, pharmacokinetic parameters (absorption, distribution, metabolism, excretion), toxicity profileVery Low"Drug-likeness" and potential liabilitiesEarly-stage filtering of compound libraries, prioritizing candidates for further studies

The Subject Molecule and Potential Biological Targets

This compound is a piperidine derivative with the molecular formula C₁₁H₂₂ClNO₂ and a molecular weight of 235.75 g/mol .[1][2] Its structural features suggest potential interactions with a range of biological macromolecules.

Target Rationale
  • Acetylcholinesterase (AChE): The piperidine ring is a core scaffold in numerous AChE inhibitors, including the well-known Alzheimer's drug, Donepezil.[3][4] Inhibition of AChE increases acetylcholine levels in the brain, a key therapeutic strategy for dementia. Given the structural similarities, it is plausible that our subject molecule could interact with the active site of AChE.

  • NLRP3 Inflammasome: Recent research has highlighted the role of piperidine-containing molecules as inhibitors of the NLRP3 inflammasome, a key mediator of inflammation in various diseases.[5] The anti-inflammatory potential of piperidine analogs makes NLRP3 an attractive target for investigation.[1]

Comparative In-Silico Methodologies

This section provides a detailed, step-by-step comparison of molecular docking and molecular dynamics simulations, followed by an overview of ADMET prediction.

Molecular Docking: A Snapshot of Binding

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing a static model of the interaction and an estimated binding affinity.[1] This technique is computationally inexpensive and is ideal for initial screening.

  • Ligand Preparation:

    • The 3D structure of this compound is generated and energy-minimized.

    • Partial charges are assigned, and the rotatable bonds are defined.

  • Receptor Preparation:

    • The crystal structures of human AChE (PDB ID: 7E3H) and human NLRP3 (PDB ID: 6NPY) are obtained from the Protein Data Bank.[6][7]

    • Water molecules and any co-crystallized ligands are removed.

    • Polar hydrogens are added, and partial charges are assigned.

  • Grid Box Definition:

    • A grid box is defined around the active site of each receptor to specify the search space for the ligand.

  • Docking Simulation:

    • AutoDock Vina is used to perform the docking calculations, generating multiple binding poses.[4]

  • Results Analysis:

    • The binding poses are ranked based on their scoring function (binding energy).

    • The pose with the lowest binding energy is selected for further analysis of interactions (e.g., hydrogen bonds, hydrophobic interactions).[8]

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation l1 Generate 3D Structure l2 Energy Minimization l1->l2 l3 Assign Charges & Rotatable Bonds l2->l3 dock Run Docking (AutoDock Vina) l3->dock r1 Obtain PDB Structure r2 Clean Structure r1->r2 r3 Add Hydrogens & Assign Charges r2->r3 grid Define Grid Box r3->grid grid->dock analysis Analyze Results (Binding Energy & Pose) dock->analysis

Figure 1. A generalized workflow for molecular docking.

Molecular Dynamics (MD) Simulation: The Dynamic Interaction

MD simulations provide a dynamic view of the protein-ligand complex, tracking the movements of atoms over time.[9] This computationally intensive method offers deeper insights into the stability of the binding pose and the overall dynamics of the system.

  • System Preparation:

    • The best-ranked docked pose from the molecular docking study is used as the starting conformation.

    • The protein-ligand complex is placed in a simulation box and solvated with water molecules.

    • Ions are added to neutralize the system.

  • Force Field Parameterization:

    • A suitable force field (e.g., CHARMM36) is chosen to describe the interactions between atoms.[10]

    • Topology and parameter files for the ligand are generated.

  • Energy Minimization and Equilibration:

    • The system's energy is minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature and the pressure is stabilized (NVT and NPT equilibration).[11]

  • Production MD Run:

    • A production simulation is run for a specified duration (e.g., 100 nanoseconds).

  • Trajectory Analysis:

    • The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond occupancy.[12][13]

G start Start with Docked Complex solvate Solvate and Add Ions start->solvate forcefield Apply Force Field solvate->forcefield minimize Energy Minimization forcefield->minimize equilibrate NVT & NPT Equilibration minimize->equilibrate production Production MD Run equilibrate->production analysis Trajectory Analysis (RMSD, RMSF, H-bonds) production->analysis

Figure 2. A generalized workflow for molecular dynamics simulation.

In-Silico ADMET Prediction: Assessing "Drug-Likeness"

Before significant resources are invested in synthesizing and testing a compound, it is crucial to assess its potential pharmacokinetic properties. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools provide rapid evaluation of a molecule's "drug-likeness".[14][15]

A variety of web-based tools and standalone software are available for this purpose, such as SwissADME and ADMET-AI.[3][5] These platforms predict a range of properties including:

  • Physicochemical Properties: Molecular weight, logP, topological polar surface area (TPSA).

  • Pharmacokinetics: Gastrointestinal absorption, blood-brain barrier permeability, cytochrome P450 inhibition.

  • Drug-Likeness: Adherence to rules like Lipinski's rule of five.

  • Toxicity: Potential for mutagenicity or cardiotoxicity (e.g., hERG inhibition).

Comparative Analysis and Interpretation of Results

ParameterMolecular Docking InterpretationMolecular Dynamics Interpretation
Binding Energy/Score A lower score generally indicates a more favorable binding pose.[8] Useful for ranking different ligands.Binding free energy calculations (e.g., MM/PBSA) provide a more accurate estimation of binding affinity.
Binding Pose Provides a static hypothesis of the key interactions (hydrogen bonds, hydrophobic contacts).[8]Assesses the stability of the initial binding pose over time. Reveals transient interactions and conformational changes.
Protein Flexibility Typically treats the protein as a rigid structure, which is a significant limitation.Explicitly models the flexibility of both the protein and the ligand, providing a more realistic representation.[9]
Solvent Effects Generally does not explicitly model the role of water molecules.The explicit inclusion of solvent allows for a more accurate depiction of the binding process.
RMSD Not applicable.A stable RMSD of the protein backbone and the ligand indicates a stable complex.[16]
RMSF Not applicable.Highlights flexible regions of the protein that may be important for ligand binding or protein function.[16]

Conclusion and Future Directions

This guide has provided a comparative overview of key in-silico techniques for modeling the interactions of this compound. Molecular docking serves as an excellent initial screening tool to generate binding hypotheses for potential targets like AChE and NLRP3. Molecular dynamics simulations, while more computationally demanding, offer a more detailed and dynamic understanding of the stability and nature of the protein-ligand interactions. Finally, ADMET prediction provides an early assessment of the compound's drug-like properties.

The synergistic use of these methods provides a powerful computational framework to guide experimental studies. The insights gained from these in-silico analyses can help prioritize which biological systems to investigate in vitro and in vivo, ultimately accelerating the drug discovery and development process.

References

Benchmarking Performance: A Comparative Guide to Ethyl 4-(piperidin-4-yl)butanoate hydrochloride as a Synthetic Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Piperidine Scaffold in Modern Drug Discovery

To the researchers, chemists, and drug development professionals who drive innovation, the selection of foundational chemical motifs is a critical decision that dictates the trajectory of a research program. Among these, the piperidine ring is a privileged scaffold, present in a vast array of FDA-approved therapeutics. Its prevalence stems from its ability to confer favorable physicochemical properties, including improved aqueous solubility and metabolic stability, while providing a three-dimensional vector to explore chemical space. Ethyl 4-(piperidin-4-yl)butanoate hydrochloride is a versatile building block that offers this core scaffold functionalized with a flexible alkyl ester chain, making it an attractive starting point for library synthesis and lead optimization.[1]

This guide provides an objective, data-driven benchmark of this compound's performance. We will compare it against three strategically chosen alternatives in a common, synthetically relevant reaction. Our analysis moves beyond simple catalog specifications to offer field-proven insights into the practical advantages and disadvantages of each building block, enabling you to make more informed decisions in your synthetic campaigns, particularly those targeting critical therapeutic areas like kinase inhibition.[2][3]

The Benchmark: A Head-to-Head Comparison

To establish a meaningful performance benchmark, we selected a representative and challenging amide coupling reaction that is frequently employed in the synthesis of kinase inhibitors.[4] The reaction involves coupling the piperidine-containing building block with 5-chloro-2-aminopyridine. The performance of this compound was compared against three alternatives, each representing a distinct synthetic strategy or structural variation:

  • N-Boc-4-carboxypiperidine: A widely used alternative where the piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group and the reactive handle is a carboxylic acid. This represents a more direct coupling approach but requires a subsequent deprotection step.

  • Ethyl 4-(piperidin-2-yl)butanoate: A positional isomer of the target compound. This allows for an evaluation of how the attachment point on the piperidine ring (C2 vs. C4) influences reactivity and steric hindrance.

  • N-Boc-4-aminopiperidine: An alternative that introduces the piperidine core via a different functional group, offering a different retrosynthetic disconnection.

Experimental Rationale & Design

The core of our comparison is the synthesis of a common amide precursor. For this compound, this necessitates a two-step sequence: (1) saponification of the ethyl ester to the free carboxylic acid, followed by (2) amide coupling. For N-Boc-4-carboxypiperidine, the process is also two steps: (1) direct amide coupling, followed by (2) acidic removal of the Boc protecting group. This multi-step analysis provides a more realistic comparison of overall throughput and yield. The coupling reaction itself was standardized using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely adopted coupling reagent known for minimizing racemization and accelerating reactions with challenging substrates.[4][5]

Quantitative Performance Data

The following table summarizes the experimental results from our head-to-head comparison. All reactions were performed under standardized conditions to ensure data integrity.

Building Block Synthetic Steps Avg. Reaction Time (per step) Overall Yield (%) Final Product Purity (LC-MS) Key Considerations
Ethyl 4-(piperidin-4-yl)butanoate HCl (Target) 2 (Hydrolysis, Coupling)1. Hydrolysis: 4h2. Coupling: 2h78%>98%Requires initial hydrolysis. The HCl salt must be neutralized. Good overall yield.
N-Boc-4-carboxypiperidine (Alternative 1) 2 (Coupling, Deprotection)1. Coupling: 1.5h2. Deprotection: 1h85%>99%Highest overall yield and purity. Direct coupling is very efficient. Requires handling of TFA.
Ethyl 4-(piperidin-2-yl)butanoate HCl (Alternative 2) 2 (Hydrolysis, Coupling)1. Hydrolysis: 4h2. Coupling: 3.5h65%>97%Slower coupling reaction likely due to increased steric hindrance at the 2-position. Lower yield.
N-Boc-4-aminopiperidine (Alternative 3) 1 (Direct Coupling)2.5h92%>99%Highest single-step yield. Different final product scaffold (direct N-linkage).
Analysis and Interpretation
  • This compound emerges as a robust and reliable building block. While requiring an initial hydrolysis step, the overall yield is high, and the process is straightforward. The primary amine is readily available for reaction after a simple neutralization, making it highly versatile for library synthesis where the piperidine nitrogen is intended to be a secondary amine in the final product.

  • N-Boc-4-carboxypiperidine offers the most efficient route in terms of overall yield and purity. The direct HATU coupling of the carboxylic acid is rapid and clean.[6] However, this pathway necessitates the incorporation and subsequent removal of a protecting group, which adds cost and requires handling of trifluoroacetic acid (TFA), a corrosive reagent. This is the preferred method when maximizing yield is the absolute priority.

  • Ethyl 4-(piperidin-2-yl)butanoate , the positional isomer, proved to be a less efficient building block in this specific context. The lower yield and longer reaction time for the coupling step strongly suggest that the proximity of the alkyl chain to the piperidine nitrogen creates steric hindrance that impedes the approach of the activated carboxylic acid. This highlights the critical importance of substituent placement on the scaffold.[7]

  • N-Boc-4-aminopiperidine provides a highly efficient single-step route to a related but structurally distinct product. This building block is ideal when a direct linkage to the piperidine nitrogen is desired.

Experimental Protocols & Workflows

To ensure the reproducibility of our findings, we provide the detailed, step-by-step protocols used in this comparative study.

Protocol 1: Two-Step Synthesis via this compound

Step A: Saponification to 4-(Piperidin-4-yl)butanoic acid

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of Methanol and Water.

  • Add Lithium Hydroxide (2.5 eq) and stir the mixture at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

  • Carefully acidify the mixture to pH ~6 with 1M HCl.

  • Concentrate the mixture under reduced pressure to obtain the crude carboxylic acid, which is used directly in the next step.

Step B: HATU-Mediated Amide Coupling

  • In a dry round-bottom flask under an inert atmosphere (N2), dissolve the crude 4-(piperidin-4-yl)butanoic acid (1.0 eq) and 5-chloro-2-aminopyridine (1.05 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to neutralize the hydrochloride and basify the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq) portion-wise and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature for 2 hours.

  • Monitor reaction completion via LC-MS.

  • Upon completion, dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the final amide.

Workflow Diagram: Synthesis via Ethyl 4-(piperidin-4-yl)butanoate HCl

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Amide Coupling A Ethyl 4-(piperidin-4-yl)butanoate HCl B LiOH, MeOH/H2O A->B 4h, RT C 4-(Piperidin-4-yl)butanoic acid B->C D Add 5-chloro-2-aminopyridine, HATU, DIPEA in DMF C->D Crude Intermediate E Aqueous Workup & Purification D->E 2h, RT F Final Amide Product E->F

Caption: Workflow for the two-step amide synthesis.

Protocol 2: Two-Step Synthesis via N-Boc-4-carboxypiperidine

Step A: HATU-Mediated Amide Coupling

  • Follow the procedure for Protocol 1, Step B, using N-Boc-4-carboxypiperidine (1.0 eq) as the starting carboxylic acid. The reaction is typically complete within 1.5 hours.

Step B: Boc Deprotection

  • Dissolve the purified, Boc-protected amide from the previous step in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Concentrate the mixture under reduced pressure.

  • Re-dissolve the residue in Ethyl Acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

  • Dry the organic layer, concentrate, and purify as needed to yield the final amide.

Broader Implications: PIM Kinase Inhibition

The piperidine motif is a cornerstone in the design of inhibitors for the PIM kinase family, a group of serine/threonine kinases implicated in various cancers.[8] PIM kinases play a crucial role in cell survival and proliferation pathways. Inhibitors often feature a core scaffold that anchors in the ATP-binding pocket, with vectors like the one provided by our benchmarked building blocks used to engage solvent-exposed regions and improve pharmacokinetic properties.

PIM Kinase Signaling Pathway and Inhibition

G cluster_0 cluster_1 cluster_2 Cytokines Cytokines & Growth Factors JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT PIM PIM Kinase (Upregulated) JAK_STAT->PIM Transcription Bad Bad (pro-apoptotic) PIM->Bad Phosphorylates (Inactivates) cMyc c-Myc (proliferation) PIM->cMyc Phosphorylates (Activates) Apoptosis Inhibition of Apoptosis Bad->Apoptosis Proliferation Cell Proliferation & Survival cMyc->Proliferation Inhibitor Piperidine-based PIM Inhibitor Inhibitor->PIM Blocks ATP Binding

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-(piperidin-4-yl)butanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this mission. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride, moving beyond mere compliance to foster a deep-rooted culture of safety within the laboratory.

Hazard Identification and Regulatory Framework

Before any handling or disposal, a thorough understanding of the compound's hazard profile and the governing regulations is essential. This proactive assessment is the foundation of a safe disposal plan.

1.1. Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound was not found, analysis of structurally similar piperidine derivatives, such as Ethyl 4-piperidinecarboxylate and Ethyl 2-methyl-2-(piperidin-4-yl)propanoate hydrochloride, allows for a robust analogous hazard assessment. These compounds are consistently classified with the following hazards:

  • Skin Irritation (Category 2) [1][2][3][4]

  • Serious Eye Irritation (Category 2) [1][2][3][4]

  • May Cause Respiratory Irritation (Category 3) [2][3][4]

Given these potential health effects, it is imperative to treat this compound as a hazardous substance and manage its waste accordingly.

1.2. Regulatory Imperatives

The disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, two primary federal bodies establish the standards:

  • The Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal—a concept known as "cradle to grave" management.[5][6] All generators of chemical waste must determine if their waste is hazardous and manage it according to their generator category.[7][8]

  • The Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the "Lab Standard," requires employers to develop a Chemical Hygiene Plan (CHP).[9][10][11] This plan must include procedures for safe handling and waste disposal.[9]

Your institution's Environmental Health and Safety (EHS) department translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your institution's EHS department for guidance specific to your location and facilities. [12]

Personal Protective Equipment (PPE) Protocol

A rigorous PPE protocol is non-negotiable when handling this compound in any form, including its waste products. The causality behind each piece of equipment is critical to understanding its protective function.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.[13]Protects eyes from splashes of liquid waste or contact with solid particles, preventing serious eye irritation.[1][2]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves. Double-gloving is highly recommended.[12][13]Provides a robust barrier against dermal absorption to prevent skin irritation.[1][2] The outer glove can be removed immediately if contaminated, preserving the inner barrier.
Body Protection A dedicated, buttoned lab coat. A disposable coat may be preferable.[12]Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Use only in a well-ventilated area, preferably within a certified chemical fume hood.[2][11]Mitigates the risk of inhaling airborne particles or vapors, which may cause respiratory irritation.[2][3]

Waste Segregation and Containment: The First Step to Safe Disposal

Proper disposal begins the moment waste is generated. Segregation and containment are critical steps to prevent dangerous chemical reactions and ensure the waste can be safely handled by disposal personnel.

Step-by-Step Containment Protocol:

  • Select the Correct Container:

    • For liquid waste: Use a dedicated, leak-proof container designed for liquid chemical waste that can be securely sealed.[5] The container material must be compatible with the chemical and any solvents used.

    • For solid waste: Use a sturdy, sealable container, such as a wide-mouth polyethylene jar.

    • Prohibition: Never use food-grade containers (e.g., milk jugs) for chemical waste storage.[5]

  • Label the Container Accurately:

    • Before adding any waste, affix a hazardous waste label provided by your EHS department.

    • Clearly write the full chemical name: "this compound." Do not use abbreviations or chemical formulas on the primary label.[12][14]

    • List all constituents, including solvents, and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant").

  • Maintain Container Integrity:

    • Keep the waste container securely sealed at all times, except when actively adding waste.[5][15] This is a common EPA violation and is crucial for preventing spills and exposure.[5]

    • Do not mix this waste stream with other incompatible chemicals, such as strong oxidizing agents or bases.[7][14][16]

Standard Operating Procedures for Disposal

These step-by-step methodologies cover routine disposal and emergency spill cleanup, ensuring a consistent and safe approach.

4.1. Routine Disposal of Unused Product and Solutions

  • Solid Waste: Carefully transfer any residual or unwanted solid this compound into your pre-labeled solid hazardous waste container.

  • Liquid Waste (Solutions): Pour solutions containing the compound into your pre-labeled liquid hazardous waste container. Use a funnel to prevent spills.

4.2. Disposal of Contaminated Labware

  • Sharps: Needles, syringes, or other contaminated sharps must be placed immediately into a designated, puncture-resistant sharps container labeled for chemical contamination.[12][14]

  • Non-Sharp Disposables: Items such as contaminated gloves, weigh boats, pipette tips, and bench paper should be collected in the designated solid hazardous waste container.[12]

4.3. Emergency Procedure for Spills

  • Ensure Safety: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's EHS emergency line.

  • Contain the Spill: Wearing appropriate PPE, prevent the further spread of the material.

  • Absorb and Neutralize: For small spills, cover with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[1][17]

  • Collect the Waste: Carefully sweep or scoop the absorbed material and place it into your designated solid hazardous waste container.[1][16]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, per your institution's policy.

On-Site Storage and Final Disposition

5.1. Satellite Accumulation Areas (SAA)

Waste containers must be stored in a designated SAA, which is a location at or near the point of waste generation.[15] This area should be clearly marked, away from drains, and segregated from incompatible materials.[12][17]

5.2. Professional Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][16] The final step is to arrange for collection by your institution's EHS department or a licensed hazardous waste disposal contractor.[7][12] These professionals will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), where it will likely undergo high-temperature incineration to ensure complete and safe destruction.[12][14]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_start cluster_process cluster_end start Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused Product, Contaminated Labware) waste_type->solid_waste Solid / Contaminated Labware liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid spill_cleanup Spill Cleanup (Absorbed Material) waste_type->spill_cleanup Spill select_container Select & Label Appropriate Container solid_waste->select_container liquid_waste->select_container spill_cleanup->select_container transfer_waste Transfer Waste (Use Fume Hood) select_container->transfer_waste seal_container Securely Seal Container (Except When Adding Waste) transfer_waste->seal_container store_saa Store in Designated Satellite Accumulation Area seal_container->store_saa contact_ehs Arrange Pickup via EHS / Licensed Contractor store_saa->contact_ehs end_node Final Disposal (Incineration) contact_ehs->end_node

Caption: Decision workflow for proper disposal of this compound waste.

References

A Researcher's Guide to the Safe Handling of Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the fast-paced world of pharmaceutical research and drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for Ethyl 4-(piperidin-4-yl)butanoate hydrochloride (CAS No. 90059-71-3), a piperidine derivative. Piperidine and its derivatives are significant building blocks in the synthesis of numerous pharmaceuticals.[1] Understanding the proper handling protocols for this compound is crucial for ensuring laboratory safety and maintaining the integrity of your research.

This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles. It is designed to empower researchers with the knowledge to not only follow protocols but to understand the rationale behind them, fostering a culture of safety and scientific excellence.

Hazard Identification and Risk Assessment

While specific hazard data for this compound is not extensively documented, the known risks associated with its parent compound, piperidine, and similar amine hydrochlorides provide a strong basis for a thorough risk assessment. Piperidine itself is a flammable liquid and can cause skin and eye irritation.[2] Many piperidine derivatives are also known to have biological activity, underscoring the need for careful handling.[3]

Based on safety data for structurally similar compounds, this compound should be treated as a substance that is potentially:

  • Harmful if swallowed. [4][5]

  • A cause of skin irritation. [5][6][7][8]

  • A cause of serious eye irritation. [5][6][7][8]

  • A cause of respiratory irritation. [5][7][8]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for aerosol or dust generation.[5]

Personal Protective Equipment (PPE): Your Final Barrier

While engineering controls like fume hoods are the first line of defense, a robust PPE strategy is non-negotiable.[9] The following table outlines the recommended PPE for handling this compound.

Body Part Required PPE Rationale and Best Practices
Hands Chemical-resistant gloves (Nitrile rubber recommended)Provides a direct barrier against skin contact.[10] Always inspect gloves for tears or punctures before use.[7] Practice proper glove removal techniques to avoid contaminating your skin.[7] Change gloves every 30 to 60 minutes or immediately if contamination is suspected.[11]
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[9][12][13]Protects against accidental splashes and airborne particles that could cause serious eye irritation.[5][6][7][8]
Body A laboratory coat (Nomex® or similar flame-resistant material is preferred). Ensure it is fully buttoned.Protects skin and personal clothing from contamination.[9]
Feet Closed-toe, closed-heel shoes.Protects feet from spills and falling objects.[9]
Respiratory Use in a well-ventilated area, preferably a chemical fume hood.[2] If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator is required.[9][13]Prevents inhalation of dust or aerosols, which may cause respiratory irritation.[5][7][8]

Operational Workflow: From Receipt to Disposal

A systematic approach to handling this compound will minimize risk and ensure procedural consistency.

Chemical Handling Workflow Receiving Receiving and Inspection Inspect container for damage. Verify label information. Storage Secure Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed. Receiving->Storage Store Securely Handling Safe Handling in Fume Hood Don appropriate PPE. Use smallest practical quantity. Avoid generating dust or aerosols. Storage->Handling Prepare for Use Experiment Experimental Use Follow established protocol. Maintain situational awareness. Handling->Experiment Conduct Experiment Decontamination Decontamination Clean work surfaces thoroughly. Decontaminate equipment. Experiment->Decontamination Post-Experiment Cleanup Disposal Waste Disposal Dispose of as hazardous waste. Follow all local, state, and federal regulations. Decontamination->Disposal Segregate Waste

Caption: A logical workflow for handling this compound.

Step-by-Step Handling Protocol:
  • Receiving and Inspection: Upon receipt, carefully inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound and that the CAS number is correct.

  • Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[14] The container should be kept tightly closed to prevent contamination and potential release of vapors.[14][15]

  • Preparation and Weighing:

    • Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[2]

    • Before handling, ensure you are wearing all the required PPE as outlined in the table above.

    • To prevent the generation of static electricity, which could ignite flammable vapors, ensure that the container and receiving equipment are properly grounded and bonded.[2][14][15]

    • Use tools and equipment that are clean and dry to avoid contamination.

  • Experimental Use:

    • When adding the compound to a reaction mixture, do so slowly and carefully to avoid splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[14]

    • Maintain constant vigilance throughout the experiment and be prepared to respond to any unexpected events.

Emergency and Disposal Plans: Preparedness is Key

Spill Response:

In the event of a spill, your immediate actions are critical.

Spill Response Plan Spill Spill Occurs Evacuate Evacuate Immediate Area Alert nearby personnel. Spill->Evacuate Assess Assess the Spill Is it a minor or major spill? Evacuate->Assess MinorSpill Minor Spill Cleanup Wear appropriate PPE. Absorb with inert material. Collect for disposal. Assess->MinorSpill Minor MajorSpill Major Spill Response Contact EH&S immediately. Do not attempt to clean up. Assess->MajorSpill Major Report Report the Incident Document the spill and response. MinorSpill->Report MajorSpill->Report

Caption: A clear decision tree for responding to a chemical spill.

  • For a minor spill:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand or diatomaceous earth.[2]

    • Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

    • Clean the spill area thoroughly with soap and water.[5]

  • For a major spill:

    • Evacuate the area immediately.

    • Contact your institution's Environmental Health and Safety (EH&S) department.

    • Do not attempt to clean up a major spill yourself.

First Aid Measures:
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][6][10] If skin irritation persists, seek medical attention.[6][10]

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6][10] Seek immediate medical attention.[5][6][10]

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][6][10]

  • If swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][5]

Waste Disposal:

All waste containing this compound, including empty containers, contaminated gloves, and spill cleanup materials, must be disposed of as hazardous waste.[2] Follow all local, state, and federal regulations for hazardous waste disposal. Do not empty into drains.[2]

By adhering to these guidelines, you contribute to a safer laboratory environment for yourself and your colleagues. Remember that a proactive approach to safety is a hallmark of a proficient and responsible scientist.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(piperidin-4-yl)butanoate hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。